molecular formula C5H14N2O B3428446 N-(2-Hydroxypropyl)ethylenediamine CAS No. 68072-46-8

N-(2-Hydroxypropyl)ethylenediamine

Cat. No.: B3428446
CAS No.: 68072-46-8
M. Wt: 118.18 g/mol
InChI Key: CWKVFRNCODQPDB-UHFFFAOYSA-N
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Description

N-(2-Hydroxypropyl)ethylenediamine is a useful research compound. Its molecular formula is C5H14N2O and its molecular weight is 118.18 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Propanol, 1-[(2-aminoethyl)amino]- is 118.110613074 g/mol and the complexity rating of the compound is 49.7. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-Hydroxypropyl)ethylenediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Hydroxypropyl)ethylenediamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-aminoethylamino)propan-2-ol
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InChI

InChI=1S/C5H14N2O/c1-5(8)4-7-3-2-6/h5,7-8H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CWKVFRNCODQPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68072-46-8
Record name 2-Propanol, 1-[(2-aminoethyl)amino]-, homopolymer
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DSSTOX Substance ID

DTXSID50861764
Record name 2-Propanol, 1-[(2-aminoethyl)amino]-
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Molecular Weight

118.18 g/mol
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Physical Description

Viscous liquid with a slight ammoniacal odor; [Merck Index]
Record name 1-((2-Aminoethyl)amino)-2-propanol
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CAS No.

123-84-2
Record name N-(2-Hydroxypropyl)ethylenediamine
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Record name 1-((2-Aminoethyl)amino)-2-propanol
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Record name 2-Propanol, 1-[(2-aminoethyl)amino]-
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Record name 2-Propanol, 1-[(2-aminoethyl)amino]-
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Record name 1-[(2-aminoethyl)amino]propan-2-ol
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Record name N-(2-HYDROXYPROPYL)-1,2-ETHANEDIAMINE
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Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of N-(2-Hydroxypropyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(2-Hydroxypropyl)ethylenediamine (CAS No. 123-84-2), a substituted diamine, is a versatile chemical intermediate of significant interest to researchers, scientists, and drug development professionals. Its unique molecular architecture, featuring both amine and hydroxyl functional groups, imparts a range of physical and chemical properties that make it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and excipients.[1] This technical guide provides a comprehensive overview of the core physical properties of N-(2-Hydroxypropyl)ethylenediamine, the experimental methodologies for their determination, and the implications of these properties for its application in a research and development setting. Understanding these fundamental characteristics is paramount for process optimization, formulation development, and ensuring the safety and efficacy of downstream products.

Core Physical Properties and Their Significance

The utility of N-(2-Hydroxypropyl)ethylenediamine in pharmaceutical and chemical research is intrinsically linked to its physical properties. These characteristics govern its behavior in various processes, from reaction kinetics to formulation stability.

Molecular and General Properties

A foundational understanding of the molecule is essential before delving into its macroscopic properties.

PropertyValueSource(s)
Chemical Name N-(2-Hydroxypropyl)ethylenediamine[2][3]
CAS Number 123-84-2[2][3]
Molecular Formula C₅H₁₄N₂O[2]
Molecular Weight 118.18 g/mol [2]
Appearance Colorless to light yellow/orange clear liquid[4]
Odor Ammonia-like/fishyGeneral amine characteristic

The presence of both a primary and a secondary amine, along with a hydroxyl group, makes N-(2-Hydroxypropyl)ethylenediamine a chiral molecule. This chirality can be a critical consideration in drug development, where stereoisomers can exhibit different pharmacological activities.

Boiling Point: A Key Parameter for Purification and Process Control

The boiling point of a liquid is a critical parameter for its purification by distillation and for designing safe and efficient chemical processes.[5] For N-(2-Hydroxypropyl)ethylenediamine, the boiling point is reported at a reduced pressure, indicating that it may be susceptible to degradation at higher temperatures.

Boiling PointPressureSource(s)
112 °C10 mmHg[2][4]

Operating under reduced pressure allows for distillation at a lower temperature, minimizing the risk of thermal decomposition and unwanted side reactions. This is particularly important for amines, which can be prone to oxidation and other degradation pathways at elevated temperatures.

Density: Implications for Formulation and Process Design

Density is a fundamental physical property that is essential for a variety of calculations in a laboratory and manufacturing setting, including mass-to-volume conversions for reagent preparation and the design of fluid handling systems.[6][7]

Density/Specific GravityTemperatureSource(s)
0.99 g/cm³20 °C[2]
0.98820/20 °C[2]

The density of N-(2-Hydroxypropyl)ethylenediamine is close to that of water, which is a practical consideration for aqueous-based formulations and extraction processes.

Solubility and Hygroscopicity: Critical Factors in Formulation and Stability

The solubility of a compound dictates its suitability for various reaction conditions and formulation types. N-(2-Hydroxypropyl)ethylenediamine is reported to be soluble in water and many organic solvents.[1] This broad solubility is a direct result of its molecular structure, which contains both polar (amine and hydroxyl) and nonpolar (alkyl) regions.

Furthermore, this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] The hygroscopicity of a substance is a critical factor in pharmaceutical development, as moisture uptake can lead to chemical degradation, changes in physical form, and altered dissolution profiles of the final drug product.[8] Therefore, stringent control of humidity is required during the handling and storage of N-(2-Hydroxypropyl)ethylenediamine to ensure its quality and integrity.

Refractive Index: A Tool for Quality Control

The refractive index is a measure of how light propagates through a substance and is a useful parameter for the rapid identification and quality control of liquid samples.

Refractive IndexWavelengthTemperatureSource(s)
1.4758589.3 nm20 °C[2]

Once a standard value is established for a pure sample, any deviation in the refractive index can indicate the presence of impurities or a change in the composition of the material.

Experimental Determination of Physical Properties

The accurate determination of physical properties is a cornerstone of chemical characterization. The following sections detail the methodologies for measuring the key physical properties of N-(2-Hydroxypropyl)ethylenediamine.

Boiling Point Determination under Reduced Pressure

Given the thermal sensitivity of N-(2-Hydroxypropyl)ethylenediamine, its boiling point is best determined under reduced pressure.

Methodology:

  • Apparatus Setup: Assemble a distillation apparatus suitable for vacuum distillation. This typically includes a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a connection to a vacuum pump with a pressure gauge.

  • Sample Preparation: Place a small volume of N-(2-Hydroxypropyl)ethylenediamine and a boiling chip or magnetic stir bar into the round-bottom flask.

  • System Evacuation: Seal the apparatus and carefully evacuate the system to the desired pressure (e.g., 10 mmHg).

  • Heating: Gently heat the flask using a heating mantle.

  • Observation: Observe the temperature at which a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

  • Pressure Correction: If necessary, the boiling point at atmospheric pressure can be estimated using a pressure nomograph.

Caption: Workflow for Boiling Point Determination under Reduced Pressure.

Density Measurement

The density of a hygroscopic liquid like N-(2-Hydroxypropyl)ethylenediamine can be accurately determined using a digital density meter, following a standard method such as ASTM D4052.[6][7][9][10]

Methodology:

  • Instrument Calibration: Calibrate the digital density meter with dry air and a standard of known density (e.g., ultrapure water) at the desired temperature.

  • Sample Introduction: Under a dry, inert atmosphere (e.g., in a glovebox) to prevent moisture absorption, draw the N-(2-Hydroxypropyl)ethylenediamine sample into a clean, dry syringe.

  • Measurement: Inject the sample into the oscillating U-tube of the density meter, ensuring no air bubbles are present.

  • Equilibration and Reading: Allow the sample to thermally equilibrate within the instrument. The instrument will measure the oscillation period of the U-tube and calculate the density.

  • Cleaning: Thoroughly clean and dry the instrument's U-tube after the measurement.

DensityMeasurement Start Start Calibrate Calibrate Density Meter (Dry Air & Water) Start->Calibrate Prepare Prepare Sample in Inert Atmosphere Calibrate->Prepare Inject Inject Sample into Density Meter Prepare->Inject Measure Allow Thermal Equilibration & Record Density Inject->Measure Clean Clean and Dry Instrument Measure->Clean End End Clean->End NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_sample Dissolve ~15mg of sample in deuterated solvent transfer Transfer to NMR tube prep_sample->transfer place_tube Place tube in spectrometer transfer->place_tube shim Shim magnet place_tube->shim acquire_1H Acquire 1H spectrum shim->acquire_1H acquire_13C Acquire 13C spectrum acquire_1H->acquire_13C process_spectra Fourier Transform, Phase & Baseline Correction acquire_13C->process_spectra analyze_1H Analyze 1H: Chemical Shift, Integration, Multiplicity process_spectra->analyze_1H analyze_13C Analyze 13C: Chemical Shift process_spectra->analyze_13C structure_confirm Confirm Structure analyze_1H->structure_confirm analyze_13C->structure_confirm

Caption: General Workflow for NMR Spectroscopic Analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. [11] Expected Characteristic Absorptions:

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.

  • N-H Stretch: One or two sharp to medium bands in the 3300-3500 cm⁻¹ region, characteristic of primary and secondary amines.

  • C-H Stretch: Sharp absorptions just below 3000 cm⁻¹ due to the alkyl groups.

  • N-H Bend: A band around 1590-1650 cm⁻¹ for the primary amine.

  • C-N Stretch: Absorptions in the 1000-1250 cm⁻¹ region.

  • C-O Stretch: A band in the 1000-1200 cm⁻¹ region.

Experimental Protocol for FTIR Analysis:

  • Sample Preparation: As N-(2-Hydroxypropyl)ethylenediamine is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Acquire a background spectrum of the clean salt plates.

  • Sample Spectrum: Acquire the spectrum of the sample.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. The resulting spectrum is then analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. [12][13][14] Expected Fragmentation:

  • Molecular Ion Peak (M⁺): The molecular ion peak should be observed at an m/z corresponding to the molecular weight of the compound (118.18). As it contains an even number of nitrogen atoms, the molecular ion peak will have an even m/z value.

  • Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the formation of stable iminium ions.

  • Loss of Water: Fragmentation involving the loss of a water molecule (M-18) from the molecular ion is also possible due to the presence of the hydroxyl group.

Experimental Protocol for Mass Spectrometry Analysis:

  • Sample Introduction: The liquid sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.

  • Ionization: An appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used to generate ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection and Data Analysis: The detector records the abundance of each ion, generating a mass spectrum. The spectrum is then analyzed to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Applications in a Research and Drug Development Context

The physical properties of N-(2-Hydroxypropyl)ethylenediamine directly influence its utility in pharmaceutical research and development.

  • Building Block for API Synthesis: Its bifunctional nature, containing both nucleophilic amine groups and a hydroxyl group, makes it a valuable synthon for constructing more complex drug molecules. [15][16][17][18]The boiling point and solubility are critical for designing reaction and purification protocols.

  • Chelating Agent: The presence of multiple nitrogen and oxygen atoms allows N-(2-Hydroxypropyl)ethylenediamine to act as a chelating agent, forming stable complexes with metal ions. [1][5][8][19][20][21]This property can be leveraged in drug formulations to improve the stability of APIs that are sensitive to metal-catalyzed degradation.

  • Excipient in Formulations: While not a common excipient, its properties could be explored for use in liquid or semi-solid formulations where its solubility and hygroscopicity might be beneficial or require careful management. [22][23]

Safety, Handling, and Storage

N-(2-Hydroxypropyl)ethylenediamine is classified as a corrosive substance, causing severe skin burns and eye damage. [2]It is also hygroscopic and air-sensitive. [4]Therefore, strict safety protocols must be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. [11][24][25][26][27]* Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors. [26]Avoid contact with skin and eyes. [24]* Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and dark place. [2]Keep away from incompatible materials such as strong oxidizing agents.

  • Spill and Waste Disposal: In case of a spill, neutralize with a suitable agent and absorb with an inert material. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

N-(2-Hydroxypropyl)ethylenediamine is a chemical with a distinct set of physical properties that make it a valuable tool for researchers in drug discovery and development. Its boiling point, density, solubility, and hygroscopicity are not merely data points but are critical parameters that inform its synthesis, purification, handling, and potential applications. A thorough understanding and accurate determination of these properties, through the methodologies outlined in this guide, are essential for its effective and safe utilization in the laboratory and beyond. The spectroscopic data provide the ultimate confirmation of its molecular identity, ensuring the quality and reliability of any research in which it is employed.

References

  • MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

  • ResearchGate. (n.d.). EI-MS mass fragmentation pattern of 2. Retrieved from [Link]

  • CD Formulation. (n.d.). Chelating Agents. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N,N,N'-tris(2-hydroxypropyl)ethylenediamine. Retrieved from [Link]

  • PMC. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • ASTM International. (2022). D4052 Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. Retrieved from [Link]

  • California Air Resources Board. (2010). Standard Operating Procedure for the Determination of Boiling Point Distribution in Consumer Products by Gas Chromatography. Retrieved from [Link]

  • KAUST Health & Safety. (2023). Working with Corrosives Guideline. Retrieved from [Link]

  • Powerplants 8. (n.d.). Exhibit No. 8H - ASTM Standard D4052: "Standard Test Method for Density and Relative Density of Liquids by". Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • PubMed Central. (n.d.). From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms. Retrieved from [Link]

  • Lab Manager. (2025). Best Practices for Storing and Handling Corrosive Liquids in the Lab. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • ResearchGate. (n.d.). Chelating Agents and their Use in Radiopharmaceutical Sciences. Retrieved from [Link]

  • Longdom Publishing. (2016). Surface FTIR Techniques to Analyze the Conformation of Proteins/Peptides in H2O Environment. Retrieved from [Link]

  • YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]

  • ANSI Blog. (n.d.). Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids. Retrieved from [Link]

  • California Air Resources Board. (2024). Approval of Addendum to Standard Operating Procedure for the Determination of Boiling Point Distribution in Consumer Products Using Gas Chromatography. Retrieved from [Link]

  • Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • The Formulary. (2024). What is a chelating agent and why is it used in cosmetic formulation. Retrieved from [Link]

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Sources

Technical Guide: Spectral Characterization of N-(2-Hydroxypropyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 123-84-2 | Molecular Formula: C₅H₁₄N₂O | MW: 118.18 g/mol [1]

Executive Summary

N-(2-Hydroxypropyl)ethylenediamine (HPEDA) is a versatile amino-alcohol intermediate used frequently in the synthesis of chelating agents, polyurethane catalysts, and pharmaceutical precursors.[1][2] Its structure—a primary amine and a secondary amine flanking an ethyl bridge, terminated by a chiral secondary alcohol—presents unique spectral challenges.

This guide provides a comprehensive spectral analysis (NMR, IR, MS) designed for researchers requiring rigorous structural verification. Unlike simple aliphatic amines, HPEDA exhibits complex coupling due to its chiral center (C2), often resulting in diastereotopic splitting patterns in high-field NMR.

Part 1: Chemical Identity & Structural Logic[2]

Before analyzing spectra, one must understand the molecule's connectivity and stereochemistry to predict signal behavior.

Structure:



Key Structural Features:

  • Chiral Center: The carbon at the 2-position of the propyl chain is chiral (

    
    ). This renders the adjacent methylene protons (
    
    
    
    ) diastereotopic, meaning they are magnetically non-equivalent and may appear as distinct multiplets rather than a simple doublet.
  • Exchangeable Protons: The molecule contains three exchangeable protons (

    
    , 
    
    
    
    ,
    
    
    ). Their chemical shifts are concentration- and solvent-dependent.
  • Basicity: The primary amine is highly basic, influencing mass spectrometry ionization pathways.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy[2][4][5][6]

The following data represents the characteristic shifts observed in deuterated chloroform (


). Note that in protic solvents like 

or

, the amine and hydroxyl protons will exchange and disappear.

H NMR (Proton) Data

Solvent:


 | Reference: TMS (0.00 ppm)
AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

)
Structural Logic

1.10 - 1.15Doublet (d)3H~6.2 HzTerminal methyl group coupled to the methine.

(Ethyl)
2.60 - 2.85Multiplet (m)4H-The ethylenediamine bridge. often appears as a complex overlapping signal due to similar electronic environments.

(Propyl)
2.45 - 2.55dd or m2H-Methylene protons adjacent to the chiral center. Diastereotopic nature may cause complex splitting (ABX system).

3.75 - 3.85Multiplet (m)1H-Methine proton at the chiral center. Deshielded by oxygen.

1.5 - 3.0Broad (br)3H-Exchangeable protons. Shift varies heavily with concentration and water content.

Expert Insight: In lower-resolution instruments (300 MHz), the methylene signals (2.45 – 2.85 ppm) often collapse into a broad "hump." High-field (600 MHz+) is required to resolve the diastereotopic splitting of the propyl-methylene group.


C NMR (Carbon) Data

Solvent:



AssignmentShift (

, ppm)
Carbon TypeNotes

20.5 - 21.0PrimaryUpfield signal.

41.5 - 42.0SecondaryEthylenediamine backbone (beta to primary amine).

52.0 - 53.0SecondaryEthylenediamine backbone (beta to secondary amine).

57.0 - 58.0SecondaryPropyl methylene (adjacent to chiral center).

66.0 - 67.0TertiaryDeshielded methine carbon (chiral center).
Part 3: Infrared (IR) Spectroscopy[2]

IR analysis is critical for confirming the presence of the amine and hydroxyl functionalities and ensuring the sample is free of water (which would obscure the N-H/O-H region).

Wavenumber (

)
Vibration ModeIntensityAssignment Description
3200 - 3400

&

Strong, BroadOverlapping stretching vibrations of the hydroxyl and primary/secondary amines. Hydrogen bonding broadens this band significantly.
2850 - 2960

MediumAliphatic C-H stretching (asymmetric and symmetric) of methylene and methyl groups.
1580 - 1650

MediumN-H bending (scissoring) of the primary amine (

).
1450 - 1470

Medium

and

bending deformations.
1050 - 1150

/

StrongC-O stretch of the secondary alcohol and C-N stretch of the amines.
Part 4: Mass Spectrometry (MS)[2][5]

Mass spectrometry is the definitive method for confirming molecular weight and analyzing fragmentation structure.

Ionization Mode: Electron Ionization (EI, 70 eV) or Electrospray Ionization (ESI).

Fragmentation Pathways (EI)

Aliphatic amines and alcohols undergo characteristic


-cleavage.
  • Molecular Ion (

    
    ):  m/z 118 (Often very weak or absent in EI due to rapid fragmentation; prominent [M+H]+ 119 in ESI).
    
  • Base Peak (m/z 30): The dominant fragment in primary amines.

    • Mechanism:[3][4]

      
      -cleavage of the ethylenediamine tail.
      
    • Fragment:

      
      
      
  • 
    -Cleavage at Alcohol (m/z 103): 
    
    • Mechanism:[3][4] Loss of the terminal methyl group (

      
      ) from the hydroxypropyl end.
      
    • Fragment:

      
       (less common than amine cleavage).
      
Diagram: Fragmentation Logic

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 118 Frag_30 Base Peak m/z 30 [CH2=NH2]+ M_Ion->Frag_30 Alpha-Cleavage (Primary Amine) Frag_103 Alpha Cleavage (Alcohol) m/z 103 [M - CH3]+ M_Ion->Frag_103 Loss of Methyl (Alpha to OH) Frag_73 C-N Cleavage m/z 73 [HO-CH(Me)-CH2-NH]+ M_Ion->Frag_73 Cleavage of EDA Bridge

Figure 1: Primary fragmentation pathways observed in Electron Ionization (EI) MS.

Part 5: Experimental Protocols

To ensure reproducible spectral data, the following sample preparation protocols are recommended.

Protocol A: NMR Sample Preparation (

)

Objective: Minimize exchange broadening to visualize NH/OH protons.

  • Drying: Ensure the HPEDA sample is strictly anhydrous. If the liquid is viscous/cloudy, dry over activated 3Å molecular sieves for 4 hours.

  • Solvent: Use high-quality

    
     (99.8% D) containing 0.03% TMS as an internal standard.
    
    • Note: Avoid

      
       unless you specifically intend to wash out the 
      
      
      
      signals to simplify the aliphatic region.
  • Concentration: Dissolve 10-15 mg of HPEDA in 0.6 mL of solvent.

    • Warning: High concentrations can lead to viscosity broadening and extensive hydrogen bonding, shifting the OH/NH peaks downfield.

  • Acquisition: Run at 298 K. Set relaxation delay (

    
    ) to 
    
    
    
    seconds to allow full relaxation of methyl protons.
Protocol B: IR Thin Film (Neat)
  • Substrate: Use NaCl or KBr salt plates.

  • Application: Place 1 drop of neat HPEDA between two plates. Press gently to form a capillary film.

    • Caution: HPEDA is hygroscopic. Minimize exposure to air during setup to prevent water bands (

      
      ) from overwhelming the spectrum.
      
  • Scan: Collect 16 scans at

    
     resolution.
    
Workflow Diagram: Sample Prep

Sample_Prep Start Raw HPEDA Sample Check Is Sample Dry? Start->Check Dry Dry over 3Å Sieves (4 Hours) Check->Dry No (Cloudy) Solvent Dissolve in CDCl3 (15mg / 0.6mL) Check->Solvent Yes (Clear) Dry->Solvent Tube Transfer to 5mm NMR Tube Solvent->Tube Acquire Acquire Spectrum (d1 = 3s) Tube->Acquire

Figure 2: Decision tree for NMR sample preparation to ensure spectral fidelity.

References
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS) No. 4617. SDBS. Retrieved January 30, 2026, from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Ethylenediamine Mass Spectrum (Standard Reference Data). NIST Chemistry WebBook. Retrieved January 30, 2026, from [Link]

  • PubChem. (2025). Compound Summary: 1-((2-Aminoethyl)amino)propan-2-ol (CAS 123-84-2).[1] National Library of Medicine. Retrieved January 30, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of N-(2-Hydroxypropyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the safety and handling precautions for N-(2-Hydroxypropyl)ethylenediamine (CAS No. 123-84-2), a crucial building block in various chemical syntheses. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure safe laboratory operations. The protocols and recommendations herein are grounded in established safety principles for managing corrosive materials, emphasizing a proactive approach to risk mitigation.

Chemical Identity and Properties

N-(2-Hydroxypropyl)ethylenediamine is an organic compound featuring both amine and alcohol functional groups. This bifunctionality makes it a versatile intermediate in the synthesis of surfactants, chelating agents, pharmaceuticals, and agrochemicals.[1][2] Its basic nature, conferred by the amine groups, allows it to readily participate in reactions such as nucleophilic substitutions and complexation with metal ions.[1]

A clear understanding of its physical and chemical properties is fundamental to its safe handling.

PropertyValueSource
CAS Number 123-84-2[1]
Molecular Formula C₅H₁₄N₂O[1]
Molecular Weight 118.18 g/mol [1]
Appearance Colorless to pale yellow clear liquid[1]
Boiling Point 112 °C at 10 mmHg[3]
Melting Point -50 °C[4]
Density 0.9837 g/cm³ at 25 °C[4]
Solubility Soluble in water and many organic solvents[1]
Hygroscopicity Hygroscopic (absorbs moisture from the air)[1]

Hazard Assessment and GHS Classification

The primary and most critical hazard associated with N-(2-Hydroxypropyl)ethylenediamine is its corrosivity. It is classified under the Globally Harmonized System (GHS) as a substance that causes severe skin burns and eye damage (H314) .[5][6] This necessitates stringent adherence to safety protocols to prevent any direct contact.

GHS Pictogram:



Signal Word: Danger [5][6]

Hazard Statement:

  • H314: Causes severe skin burns and eye damage.[5][6]

Precautionary Statements (selected):

  • P260: Do not breathe dusts or mists.[5][6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]

  • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Toxicological Data Gaps

It is imperative for all users to be aware that there is a significant lack of detailed toxicological data for N-(2-Hydroxypropyl)ethylenediamine in publicly available literature and safety data sheets. For many critical endpoints, the information is listed as "no data available."[5][6] This includes:

  • Acute toxicity (oral, dermal, inhalation)

  • Skin and respiratory sensitization

  • Germ cell mutagenicity

  • Carcinogenicity

  • Reproductive toxicity

  • Specific Target Organ Toxicity (single and repeated exposure)

The absence of this data does not imply the absence of these hazards. Therefore, a conservative approach to handling, assuming potential for these effects, is the most responsible course of action. The safety protocols outlined in this guide are based on the confirmed corrosive nature of the compound and general principles for handling alkylamines.[7][8]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is essential for the safe handling of N-(2-Hydroxypropyl)ethylenediamine.

Hierarchy of Controls

The most effective way to mitigate risk is to follow the hierarchy of controls, which prioritizes engineering and administrative controls over reliance on PPE alone.

Hierarchy of Controls Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls (Fume hood, closed systems) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Diagram 1: Hierarchy of controls for managing exposure risks.
  • Engineering Controls: Always handle N-(2-Hydroxypropyl)ethylenediamine in a well-ventilated area. A certified chemical fume hood is mandatory for all operations that may generate mists or aerosols.[9][10] Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[11]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for all experiments involving this chemical. Ensure all personnel are thoroughly trained on the hazards and safe handling procedures before they are permitted to work with the substance.[9] Never work alone when handling highly corrosive materials.

Personal Protective Equipment (PPE) Protocol

Given the corrosive nature of this compound, appropriate PPE must be worn at all times.

  • Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are required.[12] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[12]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves may be suitable for incidental contact, but for extended handling or immersion, gloves made of butyl rubber or other materials with high resistance to corrosive amines should be considered.[10] Always inspect gloves for any signs of degradation or punctures before use.

    • Lab Coat: A buttoned, long-sleeved laboratory coat is required to protect street clothing and skin. An apron made of a chemically resistant material is recommended for procedures with a higher splash potential.[13]

    • Footwear: Closed-toe shoes are mandatory in any laboratory setting.[13]

  • Respiratory Protection: If there is a risk of exposure to high concentrations of vapor or mist that cannot be controlled by engineering means, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used.[11] All respirator use must be in accordance with a comprehensive respiratory protection program that includes fit testing and training.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to prevent accidental exposure and ensure the stability of the chemical.

General Handling
  • Always consult the Safety Data Sheet (SDS) before using the chemical for the first time.[9]

  • Avoid all direct contact with the skin, eyes, and clothing.[6]

  • Do not breathe vapors or mists.[5][6]

  • When diluting, always add the amine to the solvent slowly while stirring. Never add the solvent to the amine.[14]

  • Use a closed system whenever possible to minimize the release of vapors.[6]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]

Storage
  • Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[11]

  • Segregate from incompatible materials. Store away from acids, acid halides, acid anhydrides, and strong oxidizing agents.[4]

  • Store below eye level to minimize the risk of dropping and splashing.[12][14]

  • Given its hygroscopic nature, protect from moisture.[1]

Emergency Procedures

Rapid and correct response to an exposure or spill is crucial to minimizing injury.

First-Aid Measures

First_Aid_Flowchart cluster_exposure Immediate Actions cluster_response Response Protocol Start Exposure Occurs Skin Skin Contact Eyes Eye Contact Inhalation Inhalation Ingestion Ingestion RinseSkin Immediately remove contaminated clothing. Flush skin with water for at least 15 minutes. Skin->RinseSkin RinseEyes Immediately flush eyes with water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if possible. Eyes->RinseEyes FreshAir Move to fresh air. If not breathing, give artificial respiration. Inhalation->FreshAir RinseMouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->RinseMouth Medical Seek Immediate Medical Attention RinseSkin->Medical RinseEyes->Medical FreshAir->Medical RinseMouth->Medical

Diagram 2: First-aid response flowchart for exposure incidents.
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if it can be done easily. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[5]

  • Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. If the victim is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Spill Cleanup Protocol

For small, incidental spills, trained laboratory personnel equipped with the proper PPE can perform cleanup. For large spills, or any spill that you are not comfortable or equipped to handle, evacuate the area and contact your institution's emergency response team.

Step-by-Step Spill Cleanup Procedure:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.[15]

  • Evacuate and Secure: Restrict access to the spill area.

  • Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves. A face shield is recommended.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain the Spill: Use a compatible absorbent material (such as absorbent pads, sand, or vermiculite) to create a dike around the spill to prevent it from spreading.[1][16] Do not use combustible materials like sawdust.[17]

  • Neutralize (with caution): For a corrosive base like an amine, a weak acid neutralizer can be applied. However, this should be done with extreme caution as the reaction can be exothermic. It is often safer to absorb the material directly.

  • Absorb: Slowly and carefully apply the absorbent material to the spill, working from the outside in.[1]

  • Collect Waste: Once the liquid has been completely absorbed, use non-sparking tools to scoop the material into a clearly labeled, sealable, and chemically compatible waste container.[1]

  • Decontaminate: Clean the spill area with a mild detergent and water solution. Collect the decontamination materials and place them in the hazardous waste container.

  • Dispose of Waste: Dispose of the sealed waste container through your institution's hazardous waste management program.[15]

  • Restock: Replenish any spill kit supplies that were used.[15]

Disposal Considerations

All waste containing N-(2-Hydroxypropyl)ethylenediamine, including contaminated absorbent materials and disposable PPE, must be treated as hazardous waste. Collect waste in designated, properly labeled, and sealed containers.[15] Follow all local, state, and federal regulations for the disposal of corrosive hazardous waste. Do not dispose of this chemical down the drain.

References

  • Chemical Spill Response Procedure - University of Manitoba. (n.d.). Retrieved from [Link]

  • Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved from [Link]

  • Corrosive Chemicals | Laboratory Safety - Brandeis University. (n.d.). Retrieved from [Link]

  • N-(2-Hydroxypropyl)-1,2-Ethylenediamine 99.7% cas 123-84-2. (n.d.). Theorem Chemical. Retrieved from [Link]

  • N-(2-Hydroxypropyl)ethylenediamine - CAS Common Chemistry. (n.d.). Retrieved from [Link]

  • N-(2-Hydroxypropyl)ethylenediamine, 25g, Each - CP Lab Safety. (n.d.). Retrieved from [Link]

  • Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. (n.d.). Questron Technologies Corp. Retrieved from [Link]

  • Handling Procedures for Corrosive Materials. (n.d.). University of Toronto. Retrieved from [Link]

  • Corrosives - Lab Safety. (2015, March 2). Grand Valley State University. Retrieved from [Link]

  • AMYLAMINE HAZARD SUMMARY. (2000, May). New Jersey Department of Health. Retrieved from [Link]

  • How to Handle Caustic and Corrosive Chemicals in a Laboratory. (n.d.). Science Equip. Retrieved from [Link]

  • Alkylamines: Hazard and Safety A Detail Guide by CloudSDS. (n.d.). Retrieved from [Link]

  • N-(2-Hydroxypropyl)-1,2-ethanediamine | C5H14N2O | CID 101594 - PubChem. (n.d.). Retrieved from [Link]

  • N-(2-hydroxypropyl)ethylenediamine|123-84-2--Hangzhou Ocean Chemical Co.,Ltd. (n.d.). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to N-(2-Hydroxypropyl)ethylenediamine: Commercial Sourcing, Technical Data, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxypropyl)ethylenediamine (CAS No. 123-84-2) is a difunctional molecule featuring both primary and secondary amine groups, along with a hydroxyl group.[1][2] This unique combination of functional groups makes it a valuable building block in various chemical syntheses and a key component in the development of polymers and specialty chemicals. Its structure allows for a range of chemical modifications, rendering it a versatile tool for researchers and drug development professionals. This guide provides an in-depth overview of its commercial availability, technical specifications, and potential applications, with a focus on empowering scientific research and development.

Chemical Identity and Properties

N-(2-Hydroxypropyl)ethylenediamine is a clear, colorless to light yellow liquid with the molecular formula C5H14N2O and a molecular weight of 118.18 g/mol .[1][2] It is also known by its synonyms, 2-(2-Aminoethylamino)isopropanol and N-Aminoethylisopropanolamine.[2][3]

Key physical and chemical properties are summarized in the table below:

PropertyValueSource
CAS Number 123-84-2[1][2]
Molecular Formula C5H14N2O[1][2]
Molecular Weight 118.18 g/mol [1][2]
Boiling Point 112 °C at 10 mmHg[1]
Density 0.99 g/cm³[1]
Refractive Index 1.4758 (20 °C)[1]
Physical Form Liquid[1][2]
Purity (Typical) >96.0% (GC)[2][3]

Commercial Suppliers and Procurement

A variety of chemical suppliers offer N-(2-Hydroxypropyl)ethylenediamine in research and bulk quantities. When selecting a supplier, it is crucial to consider factors such as purity, available quantities, and the availability of comprehensive technical and safety documentation. The following table provides a non-exhaustive list of commercial suppliers.

SupplierProduct NamePurityAvailable Quantities
TCI (Tokyo Chemical Industry) N-(2-Hydroxypropyl)ethylenediamine>96.0% (GC)25g, 500g
Sigma-Aldrich N-(2-Hydroxypropyl)ethylenediamine96%Inquire
J & K SCIENTIFIC LTD. N-(2-Hydroxypropyl)ethylenediamineInquireInquire
Energy Chemical N-(2-Hydroxypropyl)ethylenediamineInquireInquire
Creasyn Finechem (Tianjin) Co., Ltd. N-(2-Hydroxypropyl)ethylenediamineInquireInquire

This table is for informational purposes only. Please visit the suppliers' websites for the most current product information and availability.

Potential Applications in Research and Development

The dual functionality of N-(2-Hydroxypropyl)ethylenediamine opens up a wide range of applications, particularly in polymer chemistry and as a precursor for more complex molecules.

Polymer Synthesis and Crosslinking

The primary and secondary amines, along with the hydroxyl group, can participate in various polymerization reactions. It can be used as a monomer or a crosslinking agent in the synthesis of polyurethanes, epoxy resins, and other polymers. The hydroxyl group can be functionalized to introduce other reactive moieties, further expanding its utility.

A related compound, N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, is extensively used as a crosslinking agent and catalyst in the production of urethane foams and in epoxy resin curing.[4] While a distinct molecule, its applications highlight the potential of the hydroxypropyl and ethylenediamine functionalities in polymer science.

Synthesis of Chelating Agents

The ethylenediamine backbone is a well-known chelating motif. N-(2-Hydroxypropyl)ethylenediamine can serve as a precursor for the synthesis of more complex chelating agents. The hydroxyl group can be modified to introduce additional donor atoms, enhancing the coordination capabilities of the resulting molecule. These chelating agents can have applications in areas such as medical diagnostics and water treatment.[5]

Drug Development and Bioconjugation

In the context of drug development, the amine and hydroxyl groups offer reactive handles for conjugation to other molecules, such as proteins, peptides, or small molecule drugs. This can be utilized to create prodrugs, targeted drug delivery systems, or to modify the pharmacokinetic properties of a therapeutic agent. The relatively simple structure of N-(2-Hydroxypropyl)ethylenediamine makes it an attractive starting material for the synthesis of novel linkers and scaffolds in medicinal chemistry.

Experimental Protocol: A Note on Synthesis

While this guide focuses on commercial suppliers, it is pertinent to mention the general synthetic route to N-(2-Hydroxypropyl)ethylenediamine and its derivatives. These compounds are typically synthesized through the ring-opening addition reaction of an amine with a propylene oxide. For instance, the synthesis of N,N,N'-tris(2-hydroxypropyl)ethylenediamine involves the reaction of N,N'-bis(2-hydroxypropyl)ethylenediamine with propylene oxide.[6] This highlights a common synthetic strategy in this class of compounds.

The following diagram illustrates the general workflow for procuring and utilizing N-(2-Hydroxypropyl)ethylenediamine in a research setting.

G cluster_procurement Procurement Workflow cluster_research Research & Development Workflow Identify Need Identify Need Supplier Search Supplier Search Identify Need->Supplier Search Define Purity & Quantity Request Quote/Info Request Quote/Info Supplier Search->Request Quote/Info Compare Suppliers Place Order Place Order Request Quote/Info->Place Order Receive & Verify Receive & Verify Place Order->Receive & Verify Check CoA & SDS Characterization Characterization Receive & Verify->Characterization Confirm Identity & Purity Application Synthesis Application Synthesis Characterization->Application Synthesis e.g., Polymerization, Conjugation Product Purification Product Purification Application Synthesis->Product Purification Analysis & Testing Analysis & Testing Product Purification->Analysis & Testing

Caption: Key safety and handling precautions for N-(2-Hydroxypropyl)ethylenediamine.

Conclusion

N-(2-Hydroxypropyl)ethylenediamine is a commercially available and versatile chemical with significant potential in various research and development fields, including polymer science and drug discovery. Its unique combination of amine and hydroxyl functionalities makes it a valuable building block for creating novel materials and molecules. By understanding its properties, sourcing it from reputable suppliers, and adhering to proper safety protocols, researchers can effectively leverage this compound to advance their scientific endeavors.

References

  • N,N,N',N'-Tetrakis (2-Hydroxypropyl) Ethylenediamine - Tradeindia. (n.d.). Retrieved January 30, 2026, from [Link]

  • Safety Data Sheet - Rust-Oleum. (2018, December 11). Retrieved January 30, 2026, from [Link]

  • N,N,N',N'-TETRAKIS(2-HYDROXYPROPYL)ETHYLENEDIAMINE (NEUROL TE) - Ataman Kimya. (n.d.). Retrieved January 30, 2026, from [Link]

  • N,N,N',N'-Tetrakis (2-hydroxypropyl) ethylene-diamine - Mallak Specialties Pvt Ltd. (n.d.). Retrieved January 30, 2026, from [Link]

  • Edetol | C14H32N2O4 | CID 7615 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • Synthesis of N,N,N'-tris(2-hydroxypropyl)ethylenediamine - PrepChem.com. (n.d.). Retrieved January 30, 2026, from [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 12). Retrieved January 30, 2026, from [Link]

  • N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine Market - PW Consulting. (2025, February 9). Retrieved January 30, 2026, from [Link]

Sources

N-(2-Hydroxypropyl)ethylenediamine: Technical Nomenclature & Identity Guide

[1][2][3]

Executive Summary: The Specificity Challenge

In drug development and industrial chemistry, the term "hydroxypropyl ethylenediamine" is frequently—and dangerously—ambiguous.[1][2] It can refer to two distinct chemical entities with vastly different toxicological profiles and applications:

  • The Mono-Substituted Ligand: N-(2-Hydroxypropyl)ethylenediamine (CAS 123-84-2).[3][4][2][5][6][7]

  • The Tetra-Substituted Excipient: N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (CAS 102-60-3), commonly known as Edetol or Quadrol .[3][4][1][2]

This guide focuses on the precise identity of the mono-substituted species while providing the necessary comparative data to rule out the tetra-substituted analog during procurement and analysis.

Part 1: Chemical Identity & Synonyms (CAS 123-84-2)[1][2][3][8][9]

The mono-substituted compound is an intermediate often used as a building block for surfactants, chelating agents, and pharmaceuticals.[1][2][7]

Core Identifiers
Identifier TypeValueContext
CAS Registry Number 123-84-2 Primary Global Identifier
IUPAC Name 1-[(2-Aminoethyl)amino]propan-2-ol Official Systematic Name
Molecular Formula C₅H₁₄N₂OStoichiometry
SMILES CC(O)CNCCNInformatics String
InChIKey CWKVFRNCODQPDB-UHFFFAOYSA-NDigital Signature
Synonym Hierarchy

The following table categorizes synonyms by their utility in research and procurement.

CategorySynonym / Alternative NameUsage Context
Systematic (IUPAC) 1-[(2-Aminoethyl)amino]-2-propanolAcademic & Regulatory Documentation
N-(2-Hydroxypropyl)-1,2-diaminoethaneChemical Synthesis Reporting
Structural Descriptive (2-Hydroxypropylamino)ethylamineFocuses on the amine connectivity
N-(β-Hydroxypropyl)ethylenediamineOlder literature (uses Greek lettering for position)
Industrial / Trade Monolene Historical trade name (rarely used now)
Amino Alcohol PAGeneric industrial designation
Abbreviated AEEA-HP Internal lab shorthand (AminoEthylEthanolAmine-HydroxyPropyl)

Part 2: Critical Disambiguation (The "Quadrol" Trap)

Warning: Researchers sourcing "hydroxypropyl ethylenediamine" for use as a cross-linker, macrophage assay reagent, or collagen implant modulator are likely looking for the Tetra-substituted form, not the Mono-substituted form.[4][1][2]

Comparative Identity Table
FeatureTarget: Mono-Substituted Analog: Tetra-Substituted
CAS Number 123-84-2 102-60-3
Common Name N-(2-Hydroxypropyl)ethylenediamineEdetol , Quadrol , Neutrol TE
Structure 1 Hydroxypropyl group4 Hydroxypropyl groups
State Hygroscopic LiquidViscous Liquid / Gel
Primary Use Intermediate, Ligand SynthesisChelation, Cross-linking, Cosmetic Excipient

Scientific Implication: Using CAS 123-84-2 in a protocol designed for Quadrol (CAS 102-60-3) will result in failed cross-linking (insufficient hydroxyl groups) and altered chelation kinetics (bidentate/tridentate vs. hexadentate potential).[3][4][2]

Part 3: Structural Isomerism & Stereochemistry[2][3][4][5]

The "2-hydroxypropyl" moiety introduces a chiral center at the secondary alcohol position.[3][4][2] Commercial supplies of CAS 123-84-2 are typically racemic mixtures .[3][4][1][2]

  • Chiral Center: Carbon 2 of the propyl chain.[3][2][8]

  • Enantiomers:

    • (2S)-1-[(2-aminoethyl)amino]propan-2-ol[3][4][1][9][10]

    • (2R)-1-[(2-aminoethyl)amino]propan-2-ol[3][4][1][7][9][10]

Protocol Note: If your application involves stereoselective catalysis or binding to chiral biological targets, you must specify the enantiomer or acknowledge the racemic nature of the standard reagent.[1][2]

Part 4: Visualization of Nomenclature Relationships[2][3][4][5]

The following diagram illustrates the synthesis pathway from Ethylenediamine (EDA) and Propylene Oxide (PO), showing how the nomenclature evolves with each addition. This visualizes why the names are so similar.

GEDAEthylenediamine(EDA)MonoMONO-SUBSTITUTEDCAS: 123-84-2N-(2-Hydroxypropyl)ethylenediamine(Target Topic)EDA->Mono Alkylation (1 eq PO)PO+ Propylene OxideDiDI-SUBSTITUTED(Mixture of isomers)N,N'-bis(2-hydroxypropyl)...Mono->Di + 1 eq POTetraTETRA-SUBSTITUTEDCAS: 102-60-3Quadrol / Edetol(Common Drug Dev Reagent)Di->Tetra + 2 eq PO (Exhaustive Alkylation)

Figure 1: Stepwise alkylation pathway showing the relationship between the mono-substituted target (CAS 123-84-2) and the fully substituted Quadrol (CAS 102-60-3).[3][4][1][2][11]

Part 5: Protocol for Identity Verification (Self-Validating System)

To ensure scientific integrity, do not rely solely on the label name. Use this analytical workflow to validate the substance identity before use in critical assays.

The "1H-NMR Fingerprint" Method

Objective: Distinguish Mono- (123-84-2) from Tetra- (102-60-3) using Proton NMR.[3][4][1]

Mechanism:

  • Mono-substituted (123-84-2): Contains distinct signals for the primary amine protons (-NH2) and the secondary amine proton (-NH-).[3][4][1]

  • Tetra-substituted (102-60-3): Contains zero amine protons (all nitrogens are tertiary).[3][4][2]

Step-by-Step Protocol:

  • Sample Prep: Dissolve 10 mg of sample in CDCl₃ or D₂O.

  • Acquisition: Run standard 1H-NMR (300 MHz or higher).

  • Analysis Criteria:

    • Check Region 1.0 - 3.0 ppm: Look for broad singlet peaks corresponding to exchangeable N-H protons.[2]

    • Result A (Pass for 123-84-2): N-H peaks are present .[3][4][2][12] Integration ratio of alkyl protons to methine protons supports a mono-structure.[3][4][2]

    • Result B (Fail/Quadrol): N-H peaks are absent . Only O-H peaks (if dry solvent used) and alkyl backbone signals are visible.[3][1][2]

Refractive Index Check (Rapid Screening)

If NMR is unavailable, Refractive Index (RI) provides a quick physical check.[3][1][2]

  • Mono (123-84-2): RI ≈ 1.4758 (at 20°C) [1].[3][4][2]

  • Tetra (102-60-3): RI ≈ 1.4815 (at 20°C) [2].[3][4][2][13]

Note: While close, a precise refractometer can distinguish high-purity samples.[3][4][1]

References

  • PubChem . (2025).[3][2][12][10] Compound Summary: N-(2-Hydroxypropyl)ethylenediamine (CAS 123-84-2).[3][4][1][5][6][7] National Library of Medicine.[2] Retrieved from [Link][3][4][2]

An In-depth Technical Guide to the Basic Reactivity of N-(2-Hydroxypropyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Hydroxypropyl)ethylenediamine (HPEDA) is a versatile bifunctional molecule featuring a primary amine, a secondary amine, and a hydroxyl group. This unique combination of reactive sites makes it a valuable building block in a multitude of applications, ranging from polymer chemistry to the synthesis of chelating agents and pharmaceutical intermediates. Understanding the fundamental reactivity of HPEDA is paramount for its effective utilization and the strategic design of novel molecules and materials. This technical guide provides a comprehensive exploration of the core reactivity of HPEDA, detailing the interplay of its functional groups in common organic transformations. We will delve into the nucleophilic nature of its amine moieties, the role of the hydroxyl group, and its coordination chemistry. This guide is intended to serve as a foundational resource for researchers and professionals engaged in work that leverages the unique chemical properties of this important diamine.

Introduction to N-(2-Hydroxypropyl)ethylenediamine (HPEDA)

N-(2-Hydroxypropyl)ethylenediamine, with the CAS number 123-84-2, is an organic compound that possesses both amine and alcohol functionalities.[1] It is a colorless to pale yellow, hygroscopic liquid that is soluble in water and many organic solvents.[1] The presence of a primary amine, a secondary amine, and a hydroxyl group within the same molecule imparts a rich and varied chemical reactivity, allowing it to participate in a wide array of chemical reactions.

Table 1: Physicochemical Properties of N-(2-Hydroxypropyl)ethylenediamine

PropertyValue
Molecular Formula C5H14N2O
Molecular Weight 118.18 g/mol
CAS Number 123-84-2
Appearance Colorless to pale yellow liquid
Boiling Point 112 °C / 10 mmHg
Density 0.99 g/cm³
Refractive Index 1.4758 (20 °C)

Data sourced from ChemicalBook[2]

The strategic importance of HPEDA lies in its capacity to act as a versatile building block. It is frequently employed in the synthesis of surfactants, chelating agents, and as a precursor in the production of pharmaceuticals and agrochemicals.[1] Its ability to form stable complexes with metal ions also makes it useful in catalysis and as a stabilizing agent.[1]

The Dual Nucleophilicity of the Amine Groups

A central feature of HPEDA's reactivity is the presence of two distinct amine functionalities: a primary amine (-NH2) and a secondary amine (-NH-). Both are nucleophilic due to the lone pair of electrons on the nitrogen atom, but they exhibit different reactivity profiles stemming from steric and electronic effects. Generally, the primary amine is more sterically accessible and, in many cases, more nucleophilic than the secondary amine. This differential reactivity can be exploited to achieve chemoselective modifications.

Acylation Reactions

Acylation of amines is a fundamental transformation for the formation of amides. With HPEDA, acylation can occur at either the primary or secondary amine. The reaction typically involves an acylating agent such as an acid chloride or an acid anhydride.

The mechanism of N-acetylation with acetic anhydride, for example, involves the nucleophilic attack of the amine's lone pair on one of the carbonyl carbons of the anhydride.[3] This is followed by the departure of an acetate leaving group to form the amide.

Due to the higher reactivity of the primary amine, mono-acylation can often be achieved with careful control of stoichiometry and reaction conditions, such as low temperatures.

Acylation_Mechanism HPEDA R-NH2 (Primary Amine of HPEDA) Intermediate Tetrahedral Intermediate HPEDA->Intermediate Nucleophilic Attack Ac2O Acetic Anhydride (CH3CO)2O Ac2O->Intermediate Amide N-acetyl-HPEDA Intermediate->Amide Collapse of Intermediate Acetate Acetate Intermediate->Acetate Leaving Group Departure

Caption: General mechanism of N-acetylation of the primary amine in HPEDA.

Experimental Protocol: Mono-N-Benzoylation of N-(2-Hydroxypropyl)ethylenediamine

This protocol is adapted from a general procedure for the benzoylation of amino alcohols.[1]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve N-(2-Hydroxypropyl)ethylenediamine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

  • Addition of Acylating Agent: Dissolve benzoyl chloride (1 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Alkylation Reactions

Alkylation of the amine groups in HPEDA can be achieved using alkyl halides. Similar to acylation, the primary amine is generally more reactive towards alkylation than the secondary amine. However, over-alkylation to form the tertiary amine and even a quaternary ammonium salt is a common side reaction. Controlling the stoichiometry of the alkylating agent and the reaction conditions is crucial for achieving selective mono-alkylation.

The reaction with methyl iodide, for instance, proceeds via a standard SN2 mechanism where the amine nitrogen acts as the nucleophile, attacking the methyl group and displacing the iodide ion.

Experimental Protocol: Mono-N-methylation of N-(2-Hydroxypropyl)ethylenediamine

This protocol is a conceptual adaptation of a general N-methylation procedure.[4]

  • Reaction Setup: In a sealed reaction vessel, dissolve N-(2-Hydroxypropyl)ethylenediamine (1 equivalent) in a suitable solvent such as methanol or acetonitrile. Add a mild base like potassium carbonate (1.5 equivalents) to neutralize the HI byproduct.

  • Addition of Alkylating Agent: Cool the mixture and add methyl iodide (1 equivalent) dropwise while stirring.

  • Reaction: Seal the vessel and stir the reaction mixture at room temperature or with gentle heating for several hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After the reaction is complete, filter off the inorganic salts. Remove the solvent under reduced pressure.

  • Purification: The resulting crude product, a mixture of mono-, di-, and potentially poly-methylated products, will require purification by column chromatography or distillation to isolate the desired mono-methylated product.

Reaction with Epoxides

The amine groups of HPEDA readily react with epoxides in a ring-opening reaction. This reactivity is fundamental to its use as a curing agent for epoxy resins. The active hydrogen on the primary and secondary amines can attack one of the carbon atoms of the epoxide ring, leading to the formation of a new carbon-nitrogen bond and a hydroxyl group.[5][6] This process results in the cross-linking of the epoxy resin into a rigid thermoset polymer.[7]

Epoxide_Ring_Opening HPEDA_NH R-NH2 (HPEDA) Epoxide Epoxide HPEDA_NH->Epoxide Nucleophilic Attack Alkoxide Alkoxide Intermediate Epoxide->Alkoxide Ring Opening Product β-Amino Alcohol Alkoxide->Product Protonation

Caption: Nucleophilic ring-opening of an epoxide by an amine group of HPEDA.

Formation of Schiff Bases

The primary amine of HPEDA can undergo a condensation reaction with aldehydes or ketones to form an imine, also known as a Schiff base.[7][8] This reaction is typically acid-catalyzed and involves the initial formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond.[7][8] Schiff bases derived from HPEDA can be valuable ligands in coordination chemistry or intermediates in further synthetic transformations.

Experimental Protocol: Schiff Base Formation with Benzaldehyde

This protocol is based on general procedures for Schiff base synthesis.[7][8]

  • Reaction Setup: In a round-bottom flask, dissolve N-(2-Hydroxypropyl)ethylenediamine (1 equivalent) in a solvent such as ethanol or methanol.

  • Addition of Carbonyl Compound: Add benzaldehyde (1 equivalent) to the solution. A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. The formation of the Schiff base is often accompanied by the formation of water, which can be removed by azeotropic distillation if necessary to drive the reaction to completion.

  • Isolation: The Schiff base product may precipitate from the reaction mixture upon cooling, or it can be isolated by removing the solvent under reduced pressure. The product can be purified by recrystallization.

The Role of the Hydroxyl Group

The secondary hydroxyl group in HPEDA adds another layer of reactivity to the molecule. While generally less nucleophilic than the amine groups, it can participate in a variety of reactions, particularly under conditions that favor its reactivity or after the amines have been protected.

O-Alkylation and O-Acylation

Under strongly basic conditions that deprotonate the hydroxyl group to form an alkoxide, O-alkylation with alkyl halides can occur. Similarly, O-acylation can be achieved with acylating agents, though this typically requires the pre-protection of the more reactive amine groups.

Reactions with Isocyanates

Both the amine and hydroxyl groups of HPEDA can react with isocyanates. The reaction of an amine with an isocyanate forms a urea linkage, while the reaction of an alcohol with an isocyanate yields a urethane linkage. This dual reactivity makes HPEDA a useful cross-linking agent or chain extender in the synthesis of polyurethanes and polyureas. The relative rates of reaction of the amine and hydroxyl groups with isocyanates can be influenced by catalysts and reaction temperature.

Coordination Chemistry

The nitrogen atoms of the amine groups and the oxygen atom of the hydroxyl group in HPEDA can act as Lewis bases, donating their lone pairs of electrons to metal ions to form coordination complexes. As a tridentate ligand, HPEDA can form stable chelate rings with a variety of transition metals, including copper(II), nickel(II), and zinc(II).[5][9][10][11] The geometry and stability of these complexes depend on the metal ion and the reaction conditions. The formation of these complexes can be useful in catalysis, as sequestering agents, or for the development of new materials with interesting magnetic or optical properties.

Caption: Schematic of HPEDA acting as a tridentate ligand to a metal center.

Safety and Handling

N-(2-Hydroxypropyl)ethylenediamine should be handled with appropriate safety precautions. It may cause skin and eye irritation.[1] It is advisable to wear personal protective equipment, including gloves and safety glasses, when handling this chemical. Work in a well-ventilated area or under a fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N-(2-Hydroxypropyl)ethylenediamine is a molecule with a rich and versatile chemical reactivity profile. The presence of primary and secondary amines, along with a hydroxyl group, allows for a wide range of transformations, including acylation, alkylation, epoxide ring-opening, and Schiff base formation. The differential reactivity of these functional groups offers opportunities for chemoselective modifications. Furthermore, its ability to act as a tridentate ligand opens up possibilities in the field of coordination chemistry. A thorough understanding of the basic reactivity of HPEDA is essential for harnessing its full potential in the development of new materials, pharmaceuticals, and other valuable chemical entities.

References

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  • International Journal of Current Microbiology and Applied Sciences (IJCMAS). Schiff Base [(N1Z, N2Z)-N1, N2-bis (1-Phenylethylidene) ethane-1, 2-diamine] with P-Hydroxyphenyl Telluriumtribromide and their Metal Complexes. [Link]

  • NIH. Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand. [Link]

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understanding the amine and hydroxyl groups in N-(2-Hydroxypropyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Amine and Hydroxyl Groups of N-(2-Hydroxypropyl)ethylenediamine

Abstract

N-(2-Hydroxypropyl)ethylenediamine (HPEA) is a trifunctional organic molecule of significant interest in chemical synthesis, polymer science, and pharmaceutical development. Possessing a primary amine, a secondary amine, and a secondary hydroxyl group, its utility is defined by the distinct chemical personalities of these functionalities. This guide provides an in-depth analysis of the synthesis, comparative reactivity, and analytical characterization of HPEA, with a focus on leveraging the unique properties of its amine and hydroxyl moieties for advanced applications. Authored for researchers, scientists, and drug development professionals, this document synthesizes fundamental chemical principles with practical, field-proven methodologies to serve as a comprehensive resource for exploiting the chemistry of this versatile building block.

Introduction: The Molecular Architecture of N-(2-Hydroxypropyl)ethylenediamine

N-(2-Hydroxypropyl)ethylenediamine (CAS: 123-84-2, Formula: C₅H₁₄N₂O) is an amino alcohol built upon an ethylenediamine backbone.[1] Its structure is characterized by the presence of three distinct reactive centers: a terminal primary amine (-NH₂), an internal secondary amine (-NH-), and a secondary hydroxyl (-OH) group on a propyl chain. This unique trifunctional architecture makes HPEA a valuable precursor for a wide array of chemical products, including surfactants, chelating agents, epoxy curing agents, and as a scaffold in pharmaceutical synthesis.

The utility of HPEA is not merely in the presence of these three groups, but in their differential reactivity. Factors such as nucleophilicity, basicity, and steric hindrance allow for the selective chemical modification of one site over the others, enabling the rational design of complex molecules and polymers. Understanding the interplay of these factors is paramount to controlling reaction outcomes and unlocking the full potential of HPEA as a chemical intermediate.

Synthesis and Structural Causality

The primary industrial synthesis of N-(2-Hydroxypropyl)ethylenediamine and its higher-order analogues involves the nucleophilic ring-opening of propylene oxide with ethylenediamine.[2] This reaction is a classic example of hydroxypropylation.

G cluster_reactants Reactants cluster_products Product Mixture EDA Ethylenediamine (Excess) Reaction_Step Nucleophilic Addition (Controlled Stoichiometry, ~90°C) EDA->Reaction_Step PO Propylene Oxide PO->Reaction_Step HPEA N-(2-Hydroxypropyl)ethylenediamine (Desired Product) Purification Fractional Distillation (Under Vacuum) HPEA->Purification Di_Sub N,N'-bis(2-Hydroxypropyl)ethylenediamine Di_Sub->Purification Poly_Sub Poly-substituted Products Poly_Sub->Purification Reaction_Step->HPEA 1:1 Adduct Reaction_Step->Di_Sub Side Product Reaction_Step->Poly_Sub Side Product Final_Product Final_Product Purification->Final_Product Isolated HPEA

Caption: Synthesis pathway for N-(2-Hydroxypropyl)ethylenediamine.

The reaction proceeds via the nucleophilic attack of a nitrogen atom from ethylenediamine on one of the electrophilic carbons of the propylene oxide ring. The causality behind the experimental choices is rooted in controlling the degree of substitution:

  • Stoichiometry: To favor the formation of the mono-substituted product (HPEA), an excess of ethylenediamine is typically used. This increases the statistical probability that a propylene oxide molecule will react with an unsubstituted ethylenediamine rather than an already-substituted HPEA molecule.

  • Reaction Control: The reaction is exothermic and must be controlled to prevent runaway polymerization of propylene oxide. The dropwise addition of propylene oxide to heated ethylenediamine is a common industrial practice.[3]

  • Product Distribution: Despite stoichiometric control, the reaction inherently produces a mixture of products, including the desired monosubstituted HPEA, disubstituted (N,N'- and N,N-bis), trisubstituted, and tetrasubstituted (Quadrol) species.[3][4] This occurs because the nitrogen atoms of the product, HPEA, remain nucleophilic and can compete with the starting ethylenediamine for unreacted propylene oxide.

  • Purification: Consequently, purification of the crude reaction mixture is a critical step. Fractional distillation under reduced pressure is the standard method for isolating HPEA from unreacted ethylenediamine and higher molecular weight side products.

Physicochemical and Reactivity Profile

The chemical behavior of HPEA is dictated by the properties of its three functional groups.

PropertyValue / DescriptionSource(s)
Molecular Formula C₅H₁₄N₂O[5]
Molecular Weight 118.18 g/mol [5]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 112 °C @ 10 mmHg[5]
pKa₁ (Primary Amine) ~9.5 - 10.0 (Predicted)Inferred
pKa₂ (Secondary Amine) ~6.5 - 7.0 (Predicted)Inferred
pKa₃ (Hydroxyl) ~14-15 (Predicted)[5]
A Comparative Analysis of Functional Group Reactivity

The central challenge and opportunity in utilizing HPEA is directing reactions to a specific functional group. This chemoselectivity is governed by the interplay of nucleophilicity and steric hindrance.[6]

Nucleophilicity Hierarchy (General): Secondary Amine > Primary Amine > Hydroxyl

  • The Secondary Amine (-NH-): Electronically, this is the most nucleophilic site. The two attached alkyl groups (an ethyl and a hydroxypropyl group) are electron-donating, increasing the electron density on the nitrogen atom and enhancing its nucleophilicity compared to the primary amine.[7][8]

  • The Primary Amine (-NH₂): While less intrinsically nucleophilic than the secondary amine, it is significantly less sterically hindered. Its two protons are small, and it is located at the terminus of the molecule, making it more accessible to bulky electrophiles.

  • The Secondary Hydroxyl (-OH): The hydroxyl group is a significantly weaker nucleophile than either amine under neutral or basic conditions. Its reactivity is most pronounced in reactions where it acts as a proton donor or in specific reactions like urethane formation with isocyanates.

G Nuc Nuc Secondary Secondary Nuc->Secondary Highest (Inductive Effect) Primary Primary Nuc->Primary High Hydroxyl Hydroxyl Nuc->Hydroxyl Lowest Sterics Sterics Sterics->Secondary Moderate Sterics->Primary Lowest (Most Accessible) Sterics->Hydroxyl Moderate

Caption: Interplay of nucleophilicity and sterics in HPEA.

Achieving Chemoselectivity in Practice

Controlling which functional group reacts is a matter of exploiting these intrinsic differences.

  • Targeting the Primary Amine: To favor reaction at the primary amine, one can use sterically demanding reagents. A bulky acyl chloride or sulfonyl chloride will react preferentially at the more accessible -NH₂ group, as the transition state energy for attacking the more hindered secondary amine would be significantly higher.

  • Targeting the Secondary Amine: Under conditions where sterics are less of a factor (e.g., with a small, highly reactive electrophile like phosgene or methyl iodide), the more nucleophilic secondary amine is likely to react first.[9][10] To achieve selectivity, one could first protect the primary amine with a suitable protecting group (e.g., Boc anhydride), perform the reaction on the secondary amine, and then deprotect.

  • Targeting the Hydroxyl Group: Reactions involving the hydroxyl group typically require conditions that do not favor the more nucleophilic amines. For instance, in polyurethane synthesis, the reaction of the hydroxyl group with an isocyanate to form a urethane linkage is a key chain-extension step. While amines also react vigorously with isocyanates to form ureas, the hydroxyl reaction becomes significant, especially after the primary and secondary amines have reacted or if they are sterically blocked.

Analytical Characterization Workflows

Confirming the structure of HPEA and its reaction products requires a multi-technique approach.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of HPEA is characterized by several key absorption bands that confirm the presence of all three functional groups.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupExpected Intensity
3500–3200O-H Stretch (H-bonded)Secondary AlcoholStrong, Broad
3400–3250N-H StretchPrimary & Secondary AmineMedium (multiple peaks)
2950–2850C-H StretchAlkylStrong
1650–1580N-H BendPrimary AmineMedium
1300–1000C-O StretchSecondary AlcoholStrong
1250–1020C-N StretchAliphatic AminesMedium

Self-Validating Interpretation: A valid spectrum of HPEA must show a broad O-H stretch, distinct N-H stretching bands (primary amines typically show two bands, secondary amines one), and a strong C-O stretch in the fingerprint region.[11][12][13] The absence of any of these key signals would indicate an incorrect structure or significant impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework. While a publicly available, fully assigned spectrum is elusive, the expected signals can be predicted based on standard chemical shift tables.[14][15]

  • ¹H NMR: One would expect to see a complex spectrum. Key signals would include: a doublet for the methyl group (-CH₃), multiplets for the various methylene groups (-CH₂-), and a multiplet for the methine proton (-CH-O). The N-H and O-H protons would appear as broad singlets that are exchangeable with D₂O.

  • ¹³C NMR: Five distinct signals are expected, corresponding to the five unique carbon environments in the molecule. The carbon attached to the oxygen (C-O) would be the most downfield (60-70 ppm), followed by the carbons attached to nitrogen (C-N) at 40-60 ppm, and finally the methyl carbon at the most upfield position (~20 ppm).[15]

Titrimetric Analysis for pKa Determination

Potentiometric titration is the gold standard for experimentally determining the acid dissociation constants (pKa) of the amine groups. This provides quantitative data on the basicity of each nitrogen center.

G cluster_setup Experimental Setup Beaker Titration Vessel (HPEA Solution, KCl) Buret Buret (Standardized HCl) pH_Meter Calibrated pH Meter Stir_Plate Magnetic Stir Plate Start Start Titration Add_Titrant Add HCl in Increments Start->Add_Titrant Record_pH Record pH and Volume Add_Titrant->Record_pH Allow to equilibrate Record_pH->Add_Titrant Loop until past 2nd equivalence point Plot_Data Plot pH vs. Volume Record_pH->Plot_Data After final addition Analyze_Curve Analyze Titration Curve Plot_Data->Analyze_Curve pKa1 Determine pKa₁ (2nd Half-Equivalence Point) Analyze_Curve->pKa1 pKa2 Determine pKa₂ (1st Half-Equivalence Point) Analyze_Curve->pKa2

Caption: Workflow for pKa determination via potentiometric titration.

Protocol: Potentiometric Titration of N-(2-Hydroxypropyl)ethylenediamine

  • Preparation:

    • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

    • Prepare a standardized solution of 0.1 M HCl.

    • Accurately weigh a sample of pure HPEA (e.g., ~0.1-0.2 g) and dissolve it in a known volume of deionized, CO₂-free water (e.g., 50 mL). Add a salt like KCl to maintain constant ionic strength.

  • Titration:

    • Place the HPEA solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode.

    • Begin adding the 0.1 M HCl titrant from a buret in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH. Continue well past the second equivalence point.

  • Data Analysis:

    • Plot the recorded pH (y-axis) versus the volume of HCl added (x-axis). The resulting curve should show two distinct inflection points, corresponding to the neutralization of the two amine groups.

    • The first equivalence point (V₁) corresponds to the neutralization of the more basic amine (likely the primary amine). The second equivalence point (V₂) corresponds to the neutralization of the less basic amine.

    • The pKa of the more basic amine is equal to the pH at the first half-equivalence point (pH at V₁/2).

    • The pKa of the less basic amine is equal to the pH at the second half-equivalence point (pH at [V₁ + (V₂-V₁)/2]).

Trustworthiness through Self-Validation: The protocol is self-validating. The presence of two clear and distinct equivalence points on the titration curve confirms the diamine nature of the molecule. The calculated pKa values provide a quantitative measure of the basicity of each site, which must align with the expected electronic effects (i.e., the primary amine should be more basic than the secondary amine in this specific structure due to the electron-withdrawing effect of the beta-hydroxyl group on the secondary amine).

Conclusion: A Multifaceted Tool for Chemical Innovation

N-(2-Hydroxypropyl)ethylenediamine is more than a simple chemical; it is a platform molecule whose value lies in the nuanced interplay of its primary amine, secondary amine, and hydroxyl functionalities. By understanding the foundational principles of its synthesis, the delicate balance between electronic and steric effects that governs its reactivity, and the analytical workflows required for its characterization, researchers can harness its potential with precision. This guide serves as a foundational resource for professionals in drug development, polymer science, and chemical synthesis, enabling them to make informed, causality-driven decisions in the design and execution of novel chemical transformations.

References

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Methodological & Application

use of N-(2-Hydroxypropyl)ethylenediamine in polymer synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Polymer Synthesis using N-(2-Hydroxypropyl)ethylenediamine (HPEDA)

Abstract

This technical guide details the use of N-(2-Hydroxypropyl)ethylenediamine (CAS 123-84-2), hereafter referred to as HPEDA , as a versatile building block in polymer synthesis. Distinct from its tetra-substituted industrial counterpart (Quadrol), mono-substituted HPEDA offers unique asymmetry, possessing a primary amine, a secondary amine, and a secondary hydroxyl group. This tri-functional reactivity allows for precise architectural control in epoxy curing, polyurethane functionalization, and the synthesis of pH-responsive biomedical vectors.

Chemical Identity & Reactivity Profile

To ensure experimental reproducibility, one must distinguish between the mono-substituted and fully substituted forms. This guide focuses on the mono-derivative , utilized for precision chain modification.

PropertySpecification
Chemical Name N-(2-Hydroxypropyl)ethylenediamine
CAS Number 123-84-2
Molecular Formula

Molecular Weight 118.18 g/mol
Functionality 3 Amine Hydrogens (Reactive sites for Epoxides/Isocyanates) 1 Secondary Hydroxyl (Reactive site for Esters/Urethanes)
AHEW (Theoretical) ~39.4 g/eq (Amine Hydrogen Equivalent Weight)
pKa ~9.9 (Primary amine), ~7.0 (Secondary amine)
Reactivity Hierarchy (Chemo-selectivity)

In polymer synthesis, HPEDA exhibits a distinct reactivity order, allowing for "programmed" synthesis:

  • Primary Amine (

    
    ):  Fastest reaction rate (Kinetic control).
    
  • Secondary Amine (

    
    ):  Intermediate rate.
    
  • Secondary Hydroxyl (

    
    ):  Slowest rate; requires catalysis or elevated temperatures (>80°C) to react with isocyanates/epoxides competitively.
    

Protocol A: Latent Epoxy Network Modification

Application: Tuning the glass transition temperature (


) and improving the adhesion of epoxy networks. The pendant hydroxyl group of HPEDA accelerates the ring-opening reaction (autocatalysis) and increases hydrogen bonding at the substrate interface.
Mechanism

HPEDA acts as a curing agent where the amine hydrogens open the epoxide rings. The pendant hydroxyl group facilitates the transition state via hydrogen bonding, lowering the activation energy compared to standard ethylenediamine.

Materials
  • Resin: Bisphenol A Diglycidyl Ether (DGEBA), EEW ~190 g/eq (e.g., Epon 828).

  • Curing Agent: HPEDA (CAS 123-84-2).

  • Solvent (Optional): Ethanol (for viscosity adjustment).

Step-by-Step Protocol
  • Stoichiometric Calculation (Crucial Step):

    • Calculate the Amine Hydrogen Equivalent Weight (AHEW) of HPEDA:

      
      .
      
    • Calculate parts per hundred resin (phr):

      
      
      Example: For EEW 190: 
      
      
      
      .
  • Mixing:

    • Pre-warm DGEBA resin to 40°C to lower viscosity.

    • Add calculated HPEDA slowly under mechanical stirring (500 RPM).

    • Note: The reaction is exothermic. Monitor temperature; do not exceed 60°C during mixing to prevent premature gelation.

  • Degassing:

    • Place mixture in a vacuum chamber (-25 inHg) for 5-10 minutes to remove entrapped air.

  • Curing Schedule:

    • Stage 1 (Gelation): 24 hours at Room Temperature (25°C).

    • Stage 2 (Post-Cure): 2 hours at 80°C. This step ensures the secondary amine and any sterically hindered sites fully react.

  • Validation (FTIR):

    • Monitor the disappearance of the Oxirane ring peak at 915 cm⁻¹ .

    • Monitor the appearance/broadening of the Ether C-O-C stretch at 1100 cm⁻¹ .

Protocol B: Synthesis of Hydroxyl-Functionalized Polyurethanes

Application: Creating linear polyurethane-urea chains with pendant hydroxyl groups. These pendant groups serve as "handles" for post-polymerization modification (e.g., attaching fluorescent tags, drugs, or crosslinking).

Scientific Logic: By controlling the temperature below 60°C, we utilize the chemo-selectivity of HPEDA. The amines react with isocyanates to form urea linkages, while the hydroxyl group remains unreacted (dormant), preventing crosslinking (gelation).

Workflow Diagram

PU_Synthesis Prepolymer Isocyanate Prepolymer (NCO-terminated) Mixing Step 1: Mixing (T < 60°C) Prepolymer->Mixing HPEDA HPEDA (Chain Extender) HPEDA->Mixing LinearPolymer Linear Polyurea (Pendant OH groups) Mixing->LinearPolymer Amine-NCO Reaction (Fast) Crosslinking Step 2: Thermal Cure (T > 100°C) LinearPolymer->Crosslinking Optional Network Crosslinked PU Network Crosslinking->Network OH-NCO Reaction (Slow)

Figure 1: Chemo-selective pathway for synthesizing functional polyurethanes using HPEDA.

Protocol
  • Preparation of Prepolymer:

    • React a diol (e.g., PEG-1000) with excess Diisocyanate (e.g., IPDI) to form an NCO-terminated prepolymer.

    • Target NCO content: 3-5%.

  • Chain Extension (The HPEDA Step):

    • Dissolve HPEDA in anhydrous DMF or DMAc (10% w/v solution).

    • Cool the prepolymer solution to 10°C.

    • Add HPEDA solution dropwise.

    • Stoichiometry: Molar ratio of Amine groups (HPEDA) to NCO groups (Prepolymer) should be 0.95:1.00. Do not count the OH group in this calculation.

  • Reaction:

    • Allow reaction for 2 hours at 25°C.

    • Critical Check: Viscosity will increase significantly. If gelation occurs, the temperature was likely too high, causing the OH groups to react.

  • Isolation:

    • Precipitate the polymer into diethyl ether.

    • Vacuum dry at 40°C.

Protocol C: pH-Responsive Polymer Synthesis (Biomedical)

Application: Synthesis of cationic polymers for gene delivery or endosomal escape. The ethylenediamine backbone provides a buffering capacity (proton sponge effect) in the pH 5.0–7.4 range.

Rationale

HPEDA is grafted onto a backbone (e.g., Poly(glycidyl methacrylate) or activated polysaccharide). The secondary hydroxyl aids in solubility, while the tertiary amine formed after grafting provides the ionization profile needed for pH sensitivity.

Protocol
  • Backbone Synthesis:

    • Synthesize Poly(glycidyl methacrylate) (PGMA) via RAFT polymerization to achieve a narrow polydispersity index (PDI < 1.2).

  • Functionalization (Ring Opening):

    • Dissolve PGMA in DMF.

    • Add HPEDA (5-fold molar excess relative to epoxide groups) to prevent crosslinking.

    • Catalyst: Lithium Perchlorate (

      
      , 1 mol% relative to epoxide).
      
    • Conditions: 60°C for 12 hours under Nitrogen.

  • Purification:

    • Precipitate into cold diethyl ether to remove unreacted HPEDA.

    • Dialyze against water (MWCO 3500) for 3 days.

  • Self-Validation (Titration):

    • Dissolve 50 mg of polymer in 0.1M NaCl.

    • Titrate with 0.1M HCl from pH 10 to pH 3.

    • Result: A buffering plateau between pH 5.5 and 7.0 confirms the incorporation of the ethylenediamine motif.

Analytical Characterization & Troubleshooting

TechniqueObservationInterpretation
FTIR Peak at ~3400 cm⁻¹Broad stretch indicates -OH presence.[1]
FTIR Disappearance of 2270 cm⁻¹Complete consumption of Isocyanate (NCO).
1H NMR Shift of -CH2- protonsProtons adjacent to Nitrogen shift upfield upon protonation or reaction.
DSC Single

Indicates homogeneous network. Multiple

s suggest phase separation or incomplete cure.
Troubleshooting Guide
  • Issue: Premature Gelation during PU synthesis.

    • Cause: Reaction temperature >60°C activated the hydroxyl group.

    • Fix: Cool reaction to <10°C during addition; ensure strict anhydrous solvents.

  • Issue: Cloudy film in Epoxy cure.

    • Cause: Amine blushing (reaction of HPEDA with atmospheric CO2/moisture).

    • Fix: Cure under nitrogen or allow an induction period of 15 mins before application.

References

  • Polymer Innovation Blog. (2022). Epoxy Curing Agents - Part 1: Amines.[2][3] Retrieved from [Link]

  • MDPI. (2023). Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids. Retrieved from [Link][1]

Sources

The Versatile Building Block: N-(2-Hydroxypropyl)ethylenediamine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Multifunctional Scaffold

In the intricate world of pharmaceutical synthesis, the selection of appropriate building blocks is paramount to the successful and efficient construction of complex molecular architectures. N-(2-Hydroxypropyl)ethylenediamine (HPEDA), a bifunctional amine, has emerged as a valuable and versatile scaffold for the synthesis of a diverse range of biologically active molecules. Its unique combination of a primary amine, a secondary amine, and a hydroxyl group within a compact and flexible backbone provides medicinal chemists with a powerful tool for introducing key pharmacophoric features and modulating the physicochemical properties of drug candidates.

This application note provides a comprehensive overview of the utility of N-(2-Hydroxypropyl)ethylenediamine in pharmaceutical synthesis. We will delve into its key chemical properties, explore its role as a chiral building block, and present detailed protocols for its application in the synthesis of bioactive compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of HPEDA in their synthetic endeavors.

Physicochemical Properties and Reactivity Profile

N-(2-Hydroxypropyl)ethylenediamine is a colorless to pale yellow, hygroscopic liquid that is soluble in water and many organic solvents[1]. Its structure features a primary amine, a secondary amine, and a secondary hydroxyl group, each offering distinct points for chemical modification.

PropertyValueReference
CAS Number 123-84-2[1]
Molecular Formula C₅H₁₄N₂O[1]
Molecular Weight 118.18 g/mol [1]
Boiling Point 112 °C at 10 mmHg
Density ~0.99 g/cm³

The presence of two amine functionalities with different reactivities allows for selective derivatization. The primary amine is generally more nucleophilic and less sterically hindered than the secondary amine, enabling sequential reactions. The hydroxyl group can participate in esterification, etherification, and other reactions, further expanding the synthetic possibilities.

The reactivity of HPEDA is central to its utility. The amine groups readily undergo reactions with a variety of electrophiles, including:

  • Carboxylic acids and their derivatives: to form amides.

  • Isocyanates and isothiocyanates: to form ureas and thioureas.

  • Aldehydes and ketones: to form Schiff bases, which can be further reduced to secondary amines.

  • Alkyl and aryl halides: for N-alkylation and N-arylation.

This diverse reactivity profile allows for the incorporation of the HPEDA scaffold into a wide array of molecular frameworks.

The Significance of Chirality: (R)- and (S)-N-(2-Hydroxypropyl)ethylenediamine

N-(2-Hydroxypropyl)ethylenediamine possesses a stereocenter at the 2-position of the propyl chain, meaning it exists as a racemic mixture of (R) and (S) enantiomers. In pharmaceutical development, the stereochemistry of a molecule is of critical importance, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. The ability to utilize enantiomerically pure forms of HPEDA is therefore a significant advantage in the synthesis of chiral drugs.

The synthesis of enantiomerically pure (R)- or (S)-HPEDA can be achieved through various methods, including the use of chiral starting materials or asymmetric synthesis strategies. For instance, the reaction of ethylenediamine with enantiomerically pure propylene oxide can yield the corresponding chiral HPEDA.

Application in the Synthesis of Bioactive Molecules: A Case Study

While the broader applications of HPEDA derivatives are extensive, this section will focus on a conceptual application in the synthesis of a hypothetical bioactive scaffold, illustrating the practical utility of this building block. Many ethylenediamine derivatives have shown promise as antimicrobial and anti-inflammatory agents.

Conceptual Synthetic Pathway to a Novel Antimicrobial Scaffold

The following workflow outlines a general strategy for the synthesis of a library of N-acylated and N-sulfonylated derivatives of HPEDA, which could be screened for antimicrobial activity.

G cluster_0 Synthesis of HPEDA Derivatives A N-(2-Hydroxypropyl)ethylenediamine (HPEDA) B Boc-Protection of Primary Amine A->B Boc₂O, Solvent C N-Boc-N'-(2-hydroxypropyl)ethylenediamine B->C D Acylation / Sulfonylation of Secondary Amine C->D R-COCl or R-SO₂Cl, Base E Library of N-Acyl/Sulfonyl Derivatives D->E F Boc-Deprotection E->F TFA or HCl G Final Bioactive Candidates F->G

Figure 1. Conceptual workflow for the synthesis of a library of bioactive candidates from HPEDA.

Detailed Experimental Protocols

The following protocols provide a more detailed, step-by-step methodology for key transformations in the conceptual synthetic pathway described above. Note: These are generalized protocols and may require optimization for specific substrates.

Protocol 1: Mono-Boc Protection of N-(2-Hydroxypropyl)ethylenediamine

This protocol describes the selective protection of the more reactive primary amine of HPEDA, a crucial step for subsequent selective functionalization of the secondary amine.

Materials:

  • N-(2-Hydroxypropyl)ethylenediamine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-(2-Hydroxypropyl)ethylenediamine in DCM or THF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of Boc₂O in the same solvent to the cooled solution of HPEDA over a period of 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain N-Boc-N'-(2-hydroxypropyl)ethylenediamine.

Rationale: The use of one equivalent of Boc₂O at a low temperature favors the selective protection of the more nucleophilic and less sterically hindered primary amine over the secondary amine.

Protocol 2: Acylation of the Secondary Amine

This protocol details the acylation of the secondary amine of the Boc-protected HPEDA. A similar procedure can be followed for sulfonylation using a sulfonyl chloride.

Materials:

  • N-Boc-N'-(2-hydroxypropyl)ethylenediamine (1.0 eq)

  • Acyl chloride (R-COCl) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Boc-N'-(2-hydroxypropyl)ethylenediamine in DCM in a round-bottom flask.

  • Add TEA or DIPEA to the solution.

  • Cool the mixture to 0 °C.

  • Slowly add the acyl chloride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, wash the mixture with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting N-acyl derivative by silica gel column chromatography.

Rationale: The base (TEA or DIPEA) is used to neutralize the HCl generated during the acylation reaction, driving the reaction to completion.

Protocol 3: Boc-Deprotection

This final step removes the Boc protecting group to yield the primary amine, which can be important for the biological activity of the final compound.

Materials:

  • Boc-protected derivative (1.0 eq)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM) (if using TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected compound in DCM (if using TFA).

  • Add TFA or 4M HCl in Dioxane to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the excess acid by adding saturated aqueous NaHCO₃ until effervescence ceases.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the final deprotected compound.

Rationale: Strong acids like TFA or HCl readily cleave the tert-butyloxycarbonyl (Boc) group, which is labile under acidic conditions.

Broader Applications and Future Perspectives

The utility of N-(2-Hydroxypropyl)ethylenediamine and its derivatives extends beyond the conceptual example provided. Its more substituted analogue, N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine (also known as Quadrol), has been investigated for various biomedical applications. It is used as a crosslinking agent in the formation of biocompatible hydrogels for cell culture and tissue engineering. Furthermore, Quadrol has been explored as a monomer in the synthesis of shape-memory polyurethane foams for potential use in medical devices[1].

The core ethylenediamine scaffold is a common motif in many classes of pharmaceuticals, including antihistamines, antivirals, and anticancer agents. The incorporation of the hydroxypropyl group, as in HPEDA, offers a handle to fine-tune properties such as solubility, hydrogen bonding capacity, and metabolic stability.

Future research will likely focus on the development of more efficient and stereoselective syntheses of chiral HPEDA derivatives. The exploration of HPEDA as a ligand for metal-based therapeutics and as a component in polymer-drug conjugates also represents promising avenues for future investigation.

Safety and Handling

N-(2-Hydroxypropyl)ethylenediamine may cause irritation to the skin and eyes and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses[1]. It is important to work in a well-ventilated area, such as a fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N-(2-Hydroxypropyl)ethylenediamine is a versatile and valuable building block in pharmaceutical synthesis. Its multifunctional nature, coupled with the potential for chiral control, provides a robust platform for the creation of diverse and complex molecules. The synthetic protocols outlined in this application note demonstrate the practical utility of HPEDA in constructing novel molecular scaffolds with potential therapeutic applications. As the demand for innovative drug candidates continues to grow, the strategic application of such versatile building blocks will undoubtedly play a crucial role in the future of drug discovery and development.

References

Sources

Technical Guide: N-(2-Hydroxypropyl)ethylenediamine in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(2-Hydroxypropyl)ethylenediamine in the Preparation of Agrochemicals Content Type: Detailed Application Note & Protocol Guide Audience: Formulation Scientists, Synthetic Chemists, and R&D Managers in Agrochemical Development.

Executive Summary

N-(2-Hydroxypropyl)ethylenediamine (HPEDA) represents a versatile class of amino alcohols utilized in agrochemical science. It functions in two distinct capacities depending on its degree of substitution:

  • As a Synthesis Intermediate (Mono-substituted): The mono-derivative (CAS 123-84-2) is a critical precursor for imidazoline surfactants , which provide wetting, corrosion inhibition, and emulsification in EC (Emulsifiable Concentrate) and OD (Oil Dispersion) formulations.

  • As a Formulation Auxiliary (Poly-substituted/Tetrakis): The tetrakis-derivative (Quadrol, CAS 102-60-3) acts as a neutralizing agent for acidic herbicides (e.g., Glyphosate, 2,4-D) and a chelating agent to sequester hard water cations (

    
    , 
    
    
    
    ), preventing salt precipitation.

This guide provides field-proven protocols for both synthetic and formulation applications, grounded in stoichiometric precision and industrial best practices.

Part 1: Chemical Basis & Functionality[1]

To effectively utilize HPEDA, one must distinguish between its two primary industrial forms.

Table 1: Physicochemical Profile of HPEDA Variants

FeatureMono-HPEDA (Synthesis Precursor)Tetrakis-HPEDA (Formulation Auxiliary)
CAS Number 123-84-2102-60-3
Common Name N-(2-Hydroxypropyl)ethylenediamineQuadrol; Neutrol TE
Structure Secondary amine + Primary amine + 1 HydroxylTertiary amines + 4 Hydroxyls
pKa (Amine) ~9.8 (Primary), ~7.0 (Secondary)~9.2 (Tertiary)
Function Reactant: Forms imidazolines via cyclodehydration.Neutralizer: Forms salts with acidic actives.Chelator: Binds metal ions.
Solubility Water, Alcohols, Polar solventsWater, Alcohols, Toluene
Mechanistic Insight
  • Synthesis Logic: The mono-substituted form retains a primary amine group (

    
    ) essential for forming an amide bond with fatty acids, which then cyclizes to form the imidazoline ring.
    
  • Formulation Logic: The tetrakis-substituted form lacks reactive primary hydrogens, making it chemically stable. Its four hydroxyl groups provide humectancy (keeping deposits wet on leaves to aid uptake), while the tertiary amines neutralize acidic herbicides without the volatility issues associated with isopropylamine or ammonia.

Part 2: Application A – Synthesis of Imidazoline Surfactants

Target: Creation of cationic/amphoteric surfactants for adjuvants. Reactant: Mono-HPEDA (CAS 123-84-2).[1]

2.1 Reaction Pathway

The synthesis involves a two-stage condensation reaction with a fatty acid (e.g., Oleic Acid).

  • Amidation: Formation of a fatty amide at ~140°C.[2][3]

  • Cyclodehydration: Ring closure to imidazoline at >180°C under vacuum.

ImidazolineSynthesis cluster_conditions Critical Parameters FattyAcid Fatty Acid (R-COOH) Amide Intermediate Amide (140°C, -H2O) FattyAcid->Amide Condensation HPEDA Mono-HPEDA (NH2-CH2-CH2-NH-CH2-CH(OH)-CH3) HPEDA->Amide Imidazoline Alkyl Imidazoline (Surfactant) Amide->Imidazoline Cyclization (>180°C, Vacuum, -H2O) Vacuum Vacuum Required (<20 mmHg) Vacuum->Imidazoline

Figure 1: Reaction pathway for the conversion of Mono-HPEDA to Imidazoline Surfactants.

2.2 Synthesis Protocol

Safety: Wear thermal gloves and face shield. Reaction generates steam at high temperatures.

Materials:

  • Mono-HPEDA (98% purity).[1]

  • Tall Oil Fatty Acid (TOFA) or Oleic Acid.

  • Xylene (optional, as azeotropic solvent).

Step-by-Step Procedure:

  • Charge: In a 3-neck round bottom flask equipped with a Dean-Stark trap, condenser, and mechanical stirrer, add 1.0 molar equivalent of Fatty Acid.

  • Addition: Heat acid to 60°C. Slowly add 1.05 molar equivalents of Mono-HPEDA. (The slight excess ensures complete conversion of the acid).

  • Amidation (Stage 1):

    • Raise temperature to 140–150°C .

    • Hold for 2 hours. Monitor water collection in the trap.

    • Checkpoint: Acid Value (AV) should drop significantly (approx. 50% conversion).

  • Cyclization (Stage 2):

    • Raise temperature to 180–200°C .

    • Apply vacuum slowly (target <50 mmHg) to facilitate water removal.

    • Hold for 3–4 hours.

  • Validation:

    • Endpoint: Monitor FTIR for the disappearance of the Amide I band (1640 cm⁻¹) and appearance of the Imidazoline C=N band (~1610 cm⁻¹).

    • Titration: The product should be water-dispersible (cationic character).

Part 3: Application B – Herbicide Neutralization & Formulation

Target: Preparation of high-load, low-volatility herbicide salts (e.g., 2,4-D or Glyphosate). Reagent: Tetrakis-HPEDA (Quadrol, CAS 102-60-3).

3.1 Why Use HPEDA Salts?

Unlike simple amines (IPA, DMA), Tetrakis-HPEDA has a high molecular weight and four hydroxyl groups.

  • Volatility: Virtually non-volatile (Vapor pressure < 0.01 Pa). This significantly reduces off-target drift caused by vapor movement.

  • Humectancy: The hydroxyl groups absorb atmospheric moisture, keeping the herbicide droplet in a liquid state longer on the leaf surface, enhancing cuticular penetration.

3.2 Neutralization Protocol (2,4-D HPEDA Salt)

Formulation Goal: 480 g/L (acid equivalent) Soluble Liquid (SL).

Materials:

  • 2,4-D Acid (Technical grade, 98%).

  • Tetrakis-HPEDA.[4][5]

  • Water (Deionized).

Stoichiometry Calculation:

  • 2,4-D Acid MW: 221.04 g/mol .

  • Tetrakis-HPEDA MW: 292.42 g/mol .

  • Ratio: 1 mole of Tetrakis-HPEDA can theoretically neutralize 2 moles of acid (2 tertiary amines), but for steric stability and pH control, a 1:1 molar ratio is often preferred to reach pH ~7-8.

Step-by-Step Procedure:

  • Water Charge: Add 40% of the total water volume to a stainless steel vessel.

  • Amine Addition: Add the calculated mass of Tetrakis-HPEDA. Start agitation.

  • Acid Addition: Slowly add 2,4-D acid powder. The reaction is exothermic .

    • Control: Maintain temperature < 50°C using a cooling jacket.

  • Solubilization: Agitate until the solution is perfectly clear (approx. 30–60 mins).

  • pH Adjustment: Check pH (1% dilution). Target range: 7.0 – 8.5 .

    • If < 7.0, add small increments of HPEDA.

  • Filtration: Filter through a 5-micron bag filter to remove particulates.

Part 4: Application C – Hard Water Stability (Chelation)

Tetrakis-HPEDA acts as a sequestering agent in formulations to prevent the "salting out" of active ingredients when mixed with hard water (high


/

) in the spray tank.
4.1 Chelation Mechanism

The molecule wraps around metal ions using its nitrogen donors and hydroxyl oxygen donors, forming a stable coordinate complex.

ChelationWorkflow HardWater Hard Water (Ca²⁺, Mg²⁺) Interaction Competition for Cations HardWater->Interaction Active Anionic Herbicide (e.g., Glyphosate⁻) Active->Interaction HPEDA Tetrakis-HPEDA (Chelator) HPEDA->Interaction Additive ResultBad Precipitation (Ca-Glyphosate Salt) Interaction->ResultBad Without HPEDA ResultGood Stable Solution (HPEDA-Ca Complex) Interaction->ResultGood With HPEDA

Figure 2: Mechanism of hard water stabilization using HPEDA.

4.2 Protocol: Hard Water Compatibility Test (CIPAC MT 18)
  • Prepare Standard Hard Water: Dissolve

    
     anhydrous 
    
    
    
    and
    
    
    
    
    in 1L distilled water (equivalent to 342 ppm hardness).
  • Dilution: Add 5 mL of the HPEDA-containing formulation to 95 mL of Standard Hard Water in a graduated cylinder.

  • Inversion: Invert the cylinder 30 times.

  • Observation:

    • Immediate: Check for bloom or oil separation.

    • 24 Hours: Check for crystal growth or sediment at the bottom.

    • Pass Criteria: No visible separation or crystallization.

Part 5: Analytical Quality Control

To ensure the integrity of the raw material (HPEDA) before use.

Method: Total Amine Value (Titration)

  • Principle: Titration of amine groups with perchloric acid in non-aqueous medium.

  • Reagents: 0.1N Perchloric acid in acetic acid, Crystal Violet indicator, Glacial Acetic Acid solvent.

  • Calculation:

    
    
    
    • 
       = Volume of titrant (mL)
      
    • 
       = Normality of titrant
      
    • 
       = Weight of sample (g)
      

Specification Targets:

  • Mono-HPEDA: ~940 mg KOH/g (Theoretical).

  • Tetrakis-HPEDA: ~760 mg KOH/g (Theoretical).

References
  • CymitQuimica. N-(2-Hydroxypropyl)ethylenediamine (CAS 123-84-2) Technical Data.[1] Retrieved from

  • Sigma-Aldrich. N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (Quadrol) Product Specification. Retrieved from

  • Hamborg, E. S., & Versteeg, G. F. (2009). Dissociation constants and thermodynamic properties of amines including Tetrakis(2-hydroxypropyl)ethylenediamine.[6] Journal of Chemical & Engineering Data. Retrieved from

  • Bajpai, D., & Tyagi, V. K. (2006). Synthesis and characterization of imidazolines from fatty acids and aminoethylethanolamine derivatives. Journal of Surfactants and Detergents. Retrieved from

  • ChemicalBook. Tetrakis(2-hydroxypropyl)ethylenediamine Properties and Applications. Retrieved from

Sources

Application Note: N-(2-Hydroxypropyl)ethylenediamine (Edetol) as a Stabilizing Agent

[1][2]

Executive Summary

This guide details the application of N-(2-Hydroxypropyl)ethylenediamine derivatives—specifically the industry-standard N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (USAN: Edetol; Trade Name: Quadrol®)—as stabilizing agents in pharmaceutical and cosmetic formulations.[] While the mono-substituted form exists, the tetrakis-derivative is the functional powerhouse used for chelation and buffering.

This compound serves a dual function:

  • Chelation: Sequesters transition metal ions (Cu²⁺, Fe³⁺) to inhibit oxidative degradation.

  • Buffering/Neutralization: Acts as an alkaline neutralizing agent for acidic polymers (e.g., Carbomers) to create stable, clear hydrogels.

Chemical Identity & Critical Distinction[4][5]

CRITICAL NOTE: In formulation science, "N-(2-Hydroxypropyl)ethylenediamine" is often used colloquially to refer to the Tetrakis form (Edetol).[2][3] The mono-substituted form is primarily a synthesis intermediate. This guide focuses on the Tetrakis form (CAS 102-60-3) due to its proven efficacy as a stabilizer.

FeatureStabilizing Agent (Edetol) Intermediate (Mono-form)
Common Name Edetol, Quadrol, Neutrol TEN-(2-Hydroxypropyl)ethylenediamine
CAS Number 102-60-3 123-84-2
Structure Ethylenediamine core + 4 hydroxypropyl groupsEthylenediamine core + 1 hydroxypropyl group
Function Chelator, Buffer, Cross-linkerSynthesis Building Block
Physical State Viscous, colorless liquidHygroscopic liquid
pH (10% aq) ~10.0–11.5~11.0

Mechanism of Action

Chelation (Oxidative Stabilization)

Edetol acts as a multidentate ligand. Its efficacy stems from the "claw" effect, where the two tertiary amine nitrogens and four hydroxyl groups can coordinate with metal ions.

  • Inhibition of Fenton Chemistry: Trace metals like Iron (Fe) and Copper (Cu) catalyze the formation of free radicals (hydroxyl radicals) from peroxides. By sequestering these metals, Edetol halts the propagation of oxidation chains.

  • Thermodynamics: The entropy gain from releasing solvent molecules upon chelation drives the formation of highly stable Metal-Edetol complexes (Log K stability constants > 10 for Cu²⁺).

Buffering & Neutralization (Physical Stabilization)

In topical gels (e.g., Carbopol®), stability is physical. Acidic polymers require neutralization to uncoil and thicken.

  • Low Volatility: Unlike ammonia or simple amines, Edetol is non-volatile, preventing pH drift over time.

  • Compatibility: It prevents the precipitation of actives that might occur with inorganic bases (NaOH) due to "salting out" effects.

Visualizing the Stabilization Pathway[2]

StabilizationMechanismTraceMetalsTrace Metals(Fe2+, Cu2+)FentonFenton Reaction(Radical Generation)TraceMetals->FentonCatalyzesComplexStable Metal-LigandComplexTraceMetals->ComplexFormsPeroxidesPeroxides/OxygenPeroxides->FentonDegradationAPI Degradation(Oxidation)Fenton->DegradationStableAPIStable FormulationFenton->StableAPIInhibitedEdetolEdetol (Stabilizer)[Chelating Agent]Edetol->TraceMetalsSequestersComplex->FentonBlocks

Figure 1: Mechanism of oxidative stabilization via metal sequestration.

Application Protocols

Protocol A: Stabilization of a Carbomer-Based Hydrogel

Objective: Create a crystal-clear, physically stable hydrogel for topical drug delivery using Edetol as the neutralizing stabilizer.

Materials:

  • Carbomer 940 or 980 (Acidic polymer).

  • Deionized Water (Type I).

  • Edetol (Quadrol/Neutrol TE).[2]

  • Active Pharmaceutical Ingredient (API).[4]

Workflow:

  • Dispersion: Slowly sift 0.5% w/w Carbomer into deionized water under rapid agitation (avoid air entrapment). Allow to hydrate for 2 hours until no lumps remain.

  • API Addition: Dissolve the API in a suitable co-solvent (e.g., Ethanol/Propylene Glycol) or directly in the water phase if soluble. Add to the carbomer dispersion.

  • Neutralization (The Stabilization Step):

    • Ratio: Use a stoichiometric ratio of approximately 2.3 : 1 (Edetol : Carbomer) by weight, but titration is required.

    • Action: Add Edetol dropwise while mixing at low shear (to prevent bubbles).

    • Target: Monitor pH. Viscosity will spike around pH 6.0. Continue until pH 7.0–7.5.

  • Verification: The gel should turn from cloudy to crystal clear.

  • Centrifugation: Centrifuge at 2000 RPM for 5 minutes to remove trapped air bubbles (degassing).

Protocol B: Oxidative Stress Testing (Parenteral/Liquid)

Objective: Validate the chelating efficiency of Edetol against a metal-catalyzed oxidation control.

Experimental Design:

  • Control: API + Water + 5 ppm FeCl₃ (Pro-oxidant).

  • Test Arm: API + Water + 5 ppm FeCl₃ + 0.05% Edetol .

  • Negative Control: API + Water (No metal).

Step-by-Step:

  • Preparation: Prepare a 1 mg/mL solution of the oxidation-sensitive API (e.g., Ascorbic Acid, Epinephrine).

  • Spiking: Add Iron(III) Chloride solution to reach a final concentration of 5 ppm metal ions in both Control and Test vials.

  • Stabilizer Addition: Add Edetol to the Test Arm before adding the metal spike if possible, or immediately after.

  • Stressing: Incubate all vials at 40°C / 75% RH for 72 hours.

  • Analysis: Quantify remaining API using HPLC-UV.

Acceptance Criteria:

  • The Test Arm must show >95% API recovery.

  • The Control should show significant degradation (<80% recovery) to validate the stress condition.

Analytical Method: Quantification of Edetol

To ensure the stabilizer is present at the correct level, use this HPLC method. Edetol lacks a strong UV chromophore, so Refractive Index (RI) or Charged Aerosol Detection (CAD) is preferred.

Method Parameters:

  • Column: Amino-bonded silica column (e.g., Zorbax NH2), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Acetonitrile : Water (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detector: Refractive Index (RI) Detector (Temperature: 35°C).

  • Injection Volume: 20 µL.

  • Retention Time: ~5–8 minutes (dependent on specific column aging).

Stability Decision Tree

StabilityWorkflowStartFormulation NeedsStabilization?CheckTypeIdentify Instability TypeStart->CheckTypeOxidationOxidative/Color ChangeCheckType->OxidationPhysicalViscosity Loss/PrecipitationCheckType->PhysicalCheckMetalIs Metal Catalysis Suspected?Oxidation->CheckMetalCheckpHIs pH Drift the Cause?Physical->CheckpHUseEdetolChelAdd Edetol (0.01% - 0.1%)as ChelatorCheckMetal->UseEdetolChelYesTestRun Protocol B(Stress Test)CheckMetal->TestNo (Check other antioxidants)UseEdetolBufAdd Edetol (0.5% - 2.0%)as NeutralizerCheckpH->UseEdetolBufYes (Acidic Polymer)UseEdetolChel->TestUseEdetolBuf->TestResultAnalyze HPLC DataTest->Result

Figure 2: Decision matrix for selecting Edetol concentration based on instability mode.

References

  • PubChem. (n.d.).[2] Edetol (Compound Summary).[2][3] National Library of Medicine.[3] Retrieved October 24, 2025, from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[2] Registration Dossier - N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine.[5][6][7] Retrieved October 24, 2025, from [Link]

  • Cosmetic Ingredient Review (CIR). (2014). Safety Assessment of Alkyl Ethylendiamines as Used in Cosmetics. International Journal of Toxicology. Retrieved October 24, 2025, from [Link]

N-(2-Hydroxypropyl)ethylenediamine in the formulation of industrial lubricants

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-(2-Hydroxypropyl)ethylenediamine (HPEDA) in Industrial Lubricant Formulations

Executive Summary

This application note details the formulation, mechanism, and testing protocols for N-(2-Hydroxypropyl)ethylenediamine (HPEDA) and its derivatives (specifically the tetrakis- homolog, Quadrol) in water-miscible industrial lubricants. While the mono-substituted form (CAS 123-84-2) serves as a chemical intermediate, the fully substituted N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (CAS 102-60-3) is the industry standard functional additive.

Key Applications:

  • Chelating Agent: Sequesters hard water cations (Ca²⁺, Mg²⁺) and transition metals (Cu²⁺, Fe³⁺) to prevent soap formation and staining.

  • Corrosion Inhibitor: Provides anodic passivation on ferrous surfaces.

  • Alkalinity Booster: Enhances reserve alkalinity (RA) to extend fluid life and stabilize pH against bacterial acidification.

Chemical Identity & Properties

In the context of industrial lubricants, "HPEDA" often refers to the reaction products of ethylenediamine and propylene oxide. The formulator must distinguish between the mono-adduct and the commercially dominant tetrakis-adduct.

PropertyMono-HPEDATetrakis-HPEDA (Quadrol)
CAS Number 123-84-2102-60-3
Structure Secondary/Primary AmineTertiary Amine (Fully substituted)
Function Intermediate, Co-emulsifierChelant, Cross-linker, Buffer
pH (10% aq) ~11.510.0 – 10.5
Solubility Water SolubleMiscible in Water & Alcohols
Primary Use Precursor for surfactantsPerformance Additive in MWFs

Formulator’s Note: This guide focuses on the Tetrakis-HPEDA (Quadrol) variant due to its superior chelating capacity (four hydroxyl groups) and hydrolytic stability in water-based metalworking fluids (MWFs).

Mechanism of Action

Chelation & Sequestration

HPEDA functions as a polydentate ligand. The four hydroxyl groups and two nitrogen atoms in the Tetrakis form create a "cage" effect around metal ions. This is critical in MWFs to prevent:

  • Hard Water Instability: Calcium/Magnesium ions reacting with fatty acid emulsifiers to form insoluble "soaps" (scum).

  • Staining: Free Copper (Cu²⁺) ions depositing on aluminum workpieces (galvanic corrosion).

Surface Adsorption (Corrosion Inhibition)

The amine nitrogen atoms adsorb onto the metal surface via lone-pair donation, while the hydroxypropyl tails form a hydrophobic barrier that repels water and aggressive anions (Cl⁻, SO₄²⁻).

ChelationMechanism Figure 1: Dual Mechanism of HPEDA: Ion Sequestration and Surface Passivation HPEDA Tetrakis-HPEDA (Ligand) MetalIon Metal Ion (Cu²⁺ / Fe³⁺) HPEDA->MetalIon  Lone Pair Donation (N:) HPEDA->MetalIon  Hydroxyl Coordination (-OH) Surface Metal Surface (Workpiece) HPEDA->Surface  Adsorption (Corrosion Inhibition) Complex Stable Ring Complex (Sequestered Ion) MetalIon->Complex  Chelation Complex->Surface  Prevents Deposition (Anti-Staining)

Formulation Guidelines

Target Concentration: 1.0% – 5.0% (w/w) in the concentrate.

Component CategoryRecommended SynergiesIncompatibility Warnings
Base Fluid Soluble Oils, Semi-Synthetics, PAGsAvoid high concentrations of acidic phosphate esters without neutralization.
Biocides Triazine, OIT (Isothiazolinones)Compatible. HPEDA's alkalinity stabilizes triazine biocides.
Corrosion Inhibitors Boric Acid, Carboxylic AcidsExcellent synergy.[1] HPEDA neutralizes acids to form amine-carboxylate inhibitors.
Yellow Metal Control Tolyltriazole (TTA)HPEDA reduces TTA consumption by scavenging free Cu²⁺.

Experimental Protocols

Protocol A: Reserve Alkalinity (RA) Determination

Validates the fluid's buffer capacity against acidic degradation products (bacteria/oxidation).

Standard: ASTM D1121 Reagents: 0.1N Hydrochloric Acid (HCl), pH Meter, Magnetic Stirrer.

  • Preparation: Weigh 10.0 g of the HPEDA-containing lubricant concentrate into a 250 mL beaker.

  • Dilution: Add 90 mL of distilled water. Stir until homogeneous.

  • Titration: Calibrate pH meter (pH 4, 7, 10). Insert electrode.

  • Execution: Titrate with 0.1N HCl while stirring. Record pH every 1.0 mL.

  • Endpoint: Continue until pH reaches 4.0.

  • Calculation:

    
    
    Target RA for robust MWFs: > 15.
    
Protocol B: Hard Water Stability (Chelation Efficiency)

Determines the ability of HPEDA to prevent emulsion splitting in hard water.

Reagents: Synthetic Hard Water (20,000 ppm Calcium Acetate stock).

  • Control: Prepare a 5% emulsion of the lubricant without HPEDA in 500 ppm hard water.

  • Test Sample: Prepare a 5% emulsion of the lubricant with 2% HPEDA in 500 ppm hard water.

  • Stress Test: Place both samples in a graduated cylinder.

  • Incubation: Store at 40°C for 24 hours.

  • Observation: Measure the volume of "cream" or "oil" separation (mL).

    • Pass Criteria: < 0.5 mL cream, 0 mL free oil.

Protocol C: Ferrous Corrosion Inhibition (Cast Iron Chip Test)

The "Gold Standard" for evaluating rust prevention in water-diluted fluids.

Standard: ASTM D4627 Materials: Cast Iron Chips (Class 30 gray iron), Filter Paper (Whatman #1), Petri Dishes.

  • Chip Preparation: Sieve chips to retain 18-mesh fraction. Wash with acetone and dry.

  • Dilution: Prepare dilutions of the lubricant in standard hard water (e.g., 1%, 2%, 3%, 4%, 5%).

  • Exposure: Place 5g of chips on filter paper inside a petri dish. Pipette 5 mL of the test dilution onto the chips.

  • Incubation: Cover and let stand for 24 hours at room temperature.

  • Rating: Remove chips and rinse filter paper. Evaluate the rust stain area on the paper.

    • Pass: 0% Stain (Breakpoint concentration).

    • Fail: Any visible rust.

ProtocolWorkflow Figure 2: Formulation and Validation Workflow for HPEDA Lubricants Start Start Formulation Mix Blend Base Oil + Emulsifiers (50°C) Start->Mix AddHPEDA Add HPEDA (Tetrakis) (1-5% wt) Mix->AddHPEDA Neutralize Add Co-Inhibitors (Boric Acid / Carboxylics) AddHPEDA->Neutralize QC Quality Control Testing Neutralize->QC Test1 ASTM D1121 Reserve Alkalinity QC->Test1 Test2 Hard Water Stability (Ca²⁺ Tolerance) QC->Test2 Test3 ASTM D4627 Cast Iron Corrosion QC->Test3

Results & Interpretation

ParameterControl (No HPEDA)Test Formulation (3% HPEDA)Interpretation
Reserve Alkalinity 8.518.2Significant increase in buffer capacity; longer fluid life.
Hard Water Stability Creaming at 200 ppmStable at 600 ppmHPEDA successfully sequesters Ca²⁺ ions.
Corrosion Breakpoint 4% Dilution2% DilutionImproved inhibition efficiency allows for leaner running concentrations.

Troubleshooting & Safety

  • Foaming: HPEDA can contribute to foaming in high-agitation systems.

    • Solution: Add a siloxane-free defoamer (e.g., polyacrylate or EO/PO block copolymer) at 0.1%.

  • Dermatitis: High pH (>9.5) can irritate skin.

    • Solution: Buffer the concentrate with boric acid or a dicarboxylic acid to maintain pH 9.0–9.3.

  • Odor: Amine odor may develop over time.

    • Solution: Ensure proper biocide levels; HPEDA itself is low-odor compared to primary amines like MEA.

References

  • Mallak Specialties. (n.d.). N,N,N',N'-Tetrakis (2-hydroxypropyl) ethylene-diamine (Quadrol) Technical Data Sheet. Retrieved from

  • ASTM International. (2023). ASTM D4627-12: Standard Test Method for Iron Chip Corrosion for Water-Dilutable Metalworking Fluids. Retrieved from

  • Norkus, E., et al. (2009).[2] Interaction of silver(I) ions with N,N,N',N'-tetrakis-(2-hydroxypropyl)-ethylenediamine (Quadrol).[2] Chemija. Retrieved from

  • Sigma-Aldrich. (n.d.). N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine Product Specification. Retrieved from

  • ChemCeed. (2025).[3] Formulation 101: How to Formulate a Basic Metalworking Fluid. Retrieved from

Sources

application of N-(2-Hydroxypropyl)ethylenediamine in corrosion inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Corrosion Inhibition Protocols for N-(2-Hydroxypropyl)ethylenediamine (HPEDA) Systems

Executive Summary

N-(2-Hydroxypropyl)ethylenediamine (HPEDA) and its derivatives (specifically the commercially prevalent N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, CAS: 102-60-3) represent a class of mixed-type corrosion inhibitors. Their efficacy stems from a dual-functional molecular architecture containing electron-rich nitrogen centers and hydroxyl groups. This unique structure allows for robust chelation and film formation on metal surfaces (particularly carbon steel and aluminum) in acidic media (HCl, H₂SO₄).

This guide provides a rigorous technical framework for evaluating HPEDA as a corrosion inhibitor, detailing the thermodynamic mechanisms, electrochemical profiling protocols, and surface characterization workflows required for validation in industrial and pharmaceutical (equipment protection) contexts.

Chemical Identity & Mechanism of Action

Molecular Architecture

While "N-(2-Hydroxypropyl)ethylenediamine" strictly refers to the mono-substituted derivative, industrial applications typically utilize the Tetrakis form (Quadrol®), which offers superior chelation density.

  • Active Centers: Two tertiary amine nitrogens and four hydroxyl (-OH) groups.[1]

  • Mode of Interaction: The molecule acts as a multidentate ligand. The lone pair electrons on the Nitrogen (

    
    ) and Oxygen atoms donate electron density to the empty 
    
    
    
    -orbitals of surface iron atoms (Fe), facilitating chemisorption .
Adsorption Isotherm & Thermodynamics

The protective film formation generally follows the Langmuir Adsorption Isotherm , described by:



Where:
  • 
     = Surface coverage (calculated from inhibition efficiency).
    
  • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     = Inhibitor concentration.[2]
    
  • 
     = Adsorption equilibrium constant.
    

The standard free energy of adsorption (


) is calculated to determine the nature of the interaction:


  • 
     kJ/mol:  Physisorption (Electrostatic interaction).
    
  • 
     kJ/mol:  Chemisorption (Coordinate covalent bonding).
    
  • HPEDA Profile: Typically exhibits mixed adsorption with values often falling between -30 and -40 kJ/mol, indicating a strong comprehensive film.

Visualization: Mechanistic Pathway

The following diagram illustrates the adsorption mechanism and the experimental workflow for validating inhibition efficiency.

HPEDA_Mechanism cluster_0 Molecular Interaction cluster_1 Experimental Validation HPEDA HPEDA Molecule (N & O Donors) Fe_Surface Metal Surface (Fe) (Empty d-orbitals) HPEDA->Fe_Surface Lone Pair Donation Adsorption Adsorption (Chemisorption/Physisorption) Fe_Surface->Adsorption Film Protective Hydrophobic Film (Blocks H+ / Cl-) Adsorption->Film EIS EIS Analysis (Rct Increase) Film->EIS Validates Barrier Tafel Tafel Polarization (Icorr Reduction) Film->Tafel Validates Kinetics WeightLoss Gravimetric Analysis (Mass Loss) Film->WeightLoss Validates Efficiency

Caption: Figure 1. Mechanistic pathway of HPEDA adsorption on steel surfaces and corresponding validation methodologies.

Detailed Experimental Protocols

Protocol A: Electrochemical Impedance Spectroscopy (EIS)

Objective: To quantify the charge transfer resistance (


) and double-layer capacitance (

) at the metal-solution interface.[3]
  • Electrode Preparation:

    • Working Electrode (WE): Carbon steel coupon (embedded in epoxy, exposed area

      
      ). Polish with SiC paper (grades 400–2000), degrease with acetone, wash with distilled water.
      
    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

    • Counter Electrode (CE): Platinum wire or graphite rod.

  • Electrolyte Setup:

    • Prepare 1.0 M HCl solution.[4]

    • Add HPEDA at varying concentrations (e.g., 100, 200, 300, 400, 500 ppm).

    • Critical Step: Allow WE to stabilize at Open Circuit Potential (OCP) for 30 minutes before measurement.

  • Measurement Parameters:

    • Frequency Range: 100 kHz to 10 mHz.[3]

    • AC Amplitude: 10 mV peak-to-peak (to maintain linearity).

    • Points per Decade: 10.

  • Data Analysis:

    • Fit data to a Randles Equivalent Circuit:

      
      .
      
    • Calculate Inhibition Efficiency (

      
      ):
      
      
      
      
Protocol B: Potentiodynamic Polarization (Tafel)

Objective: To determine the corrosion current density (


) and classify the inhibitor type (Anodic/Cathodic/Mixed).
  • Setup: Same electrode configuration as EIS.

  • Scan Parameters:

    • Potential Range: ±250 mV vs. OCP.

    • Scan Rate: 0.5 mV/s or 1.0 mV/s (slow scan reduces capacitive charging errors).

  • Analysis:

    • Extrapolate the linear Tafel regions (anodic and cathodic branches) to the corrosion potential (

      
      ).
      
    • Calculate Efficiency (

      
      ):
      
      
      
      
Protocol C: Gravimetric (Weight Loss) Analysis

Objective: Direct measurement of corrosion rate and thermodynamic parameter extraction.

  • Coupon Prep: Rectangular steel coupons (e.g.,

    
     cm). Weigh accurately (
    
    
    
    ) using an analytical balance (±0.1 mg).
  • Immersion:

    • Immerse coupons in 1.0 M HCl with and without HPEDA for a fixed duration (e.g., 24 hours) at controlled temperatures (303K, 313K, 323K, 333K).

  • Cleaning:

    • Remove coupons, scrub with bristle brush under running water, rinse with acetone, dry, and re-weigh (

      
      ).
      
  • Calculations:

    • Corrosion Rate (

      
      ): 
      
      
      
      
      Where
      
      
      = density (
      
      
      ),
      
      
      = area (
      
      
      ),
      
      
      = time (hours).

Data Presentation & Analysis

Expected Performance Metrics (Example Data)

Note: Values below are representative of typical alkanolamine performance in 1M HCl on Mild Steel.

HPEDA Conc.[5][6][7][8] (ppm)

(

)

(

)

(

)
Efficiency (

)
0 (Blank) 25.4150.2850.5-
100 85.698.4320.162.3
300 180.265.1110.587.0
500 310.542.345.294.6
Interpretation Guide
  • 
     Increase:  Indicates the formation of a protective film that resists charge transfer.
    
  • 
     Decrease:  According to the Helmholtz model (
    
    
    
    ), a decrease in capacitance implies either a decrease in the local dielectric constant (
    
    
    ) or an increase in the thickness (
    
    
    ) of the electrical double layer, confirming adsorption of the organic HPEDA molecules.
  • Tafel Slope Shifts: If the shift in

    
     is 
    
    
    
    mV compared to the blank, HPEDA acts as a mixed-type inhibitor (blocking both anodic dissolution and cathodic hydrogen evolution).

References

  • Obot, I. B., et al. (2019). "Theoretical and experimental investigation of the corrosion inhibition of carbon steel by N-(2-hydroxypropyl)ethylenediamine derivatives." Journal of Molecular Liquids. (Representative citation for class behavior).

  • ASTM G1-03. (2017). "Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens." ASTM International.

  • ASTM G59-97. (2014). "Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements." ASTM International.

  • Sigma-Aldrich. (2023). "N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine Product Information." Merck KGaA.

  • Gamry Instruments. (2023). "Basics of Electrochemical Impedance Spectroscopy." Application Note.

Sources

Troubleshooting & Optimization

purification techniques for crude N-(2-Hydroxypropyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Tier-3 Technical Support resource for the purification of N-(2-Hydroxypropyl)ethylenediamine (HPEDA) . This document focuses on the isolation of the mono-adduct (CAS: 123-84-2) from the crude reaction mixture, which typically contains unreacted ethylenediamine (EDA), di/tri-substituted byproducts, and propylene glycol.

Product: Crude N-(2-Hydroxypropyl)ethylenediamine CAS Registry: 123-84-2 (Mono-adduct target) Primary Application: Intermediate for surfactants, chelating agents, and pharmaceuticals.

🔬 Module 1: The Purification Logic (Distillation Dynamics)[1]

The purification of HPEDA is primarily a thermodynamic challenge based on boiling point differentials. The crude mixture is a "ladder" of progressively heavier amines formed by the sequential addition of propylene oxide (PO) to ethylenediamine (EDA).

Boiling Point Ladder (The Separation Key)
ComponentAbbreviationApprox. BP (Atmospheric)Approx. BP (Vacuum)State at RT
Ethylenediamine EDA116°C~30°C @ 10 mmHgLiquid (Fuming)
Propylene Glycol PG188°C~85°C @ 10 mmHgViscous Liquid
Mono-HPEDA (Target) HPEDA ~235°C (est) 112°C @ 10 mmHg Liquid
Di-HPEDA (Isomers) Di-HPEDA>280°C>150°C @ 10 mmHgViscous Oil
Tetra-HPEDA (Quadrol) Q-HPEDADecomposes175-181°C @ 0.8 mmHgViscous Oil

Technical Insight: The large boiling point gap (~80°C at reduced pressure) between the unreacted EDA and the Target (Mono-HPEDA) makes fractional distillation the most effective purification method. However, the separation of Mono- from Di-HPEDA requires precise vacuum control to avoid thermal degradation.

🛠 Module 2: Troubleshooting Guides (Q&A Format)

Category A: Distillation & Thermal Stability[1]

Q1: My product fraction is turning yellow/orange during distillation. Is this contamination? Diagnosis: This is likely oxidative degradation , not necessarily a chemical impurity from the synthesis. Alkanolamines are highly susceptible to oxidation at elevated temperatures (


), forming color bodies (imines/conjugated systems).
Corrective Protocol: 
  • System Integrity: Ensure your distillation setup is strictly air-tight. Grease all joints or use PTFE sleeves.

  • Nitrogen Sparge: Do not just blanket; introduce a fine capillary bleed of dry Nitrogen (

    
    ) into the boiling flask. This lowers the partial pressure (assisting distillation) and actively scavenges oxygen.
    
  • Temperature Limit: Do not exceed a pot temperature of 140°C. If the product isn't distilling, improve your vacuum (lower mmHg) rather than increasing heat.

Q2: I am seeing a "smear" of fractions rather than distinct cuts. Why can't I isolate the Mono-HPEDA? Diagnosis: This indicates poor column efficiency or azeotropic behavior (if water is present). While HPEDA/EDA separation is easy, separating Mono- from Di-HPEDA requires theoretical plates. Corrective Protocol:

  • Column Packing: Switch from a simple Vigreux column to a packed column (e.g., Raschig rings or stainless steel mesh) to increase surface area.

  • Reflux Ratio: Increase the reflux ratio to 5:1 or 10:1 during the transition phase between the EDA cut and the HPEDA cut.

  • Vacuum Stability: Fluctuating vacuum pressure causes the boiling points to "dance," mixing the fractions. Use a digital vacuum controller to maintain a steady setpoint (e.g.,

    
    ).
    
Category B: Impurity Profiling[1]

Q3: My GC analysis shows a large peak eluting before the Mono-HPEDA. Is this Propylene Oxide? Diagnosis: Unlikely. Propylene Oxide (BP 34°C) is usually stripped easily. This peak is most likely Propylene Glycol (PG) , formed by the hydrolysis of PO due to moisture in the EDA starting material. Corrective Protocol:

  • Feedstock QC: Dry your Ethylenediamine over KOH or molecular sieves before synthesis.

  • Purification: PG (BP ~188°C atm) boils closer to HPEDA than EDA does. You may need to discard a larger "fore-cut" (intermediate fraction) to remove the PG completely.

Q4: The product yield is low, and the pot residue is huge. What happened? Diagnosis: You have over-alkylation . The reaction kinetics favor the addition of PO to the secondary amine (Mono-HPEDA) almost as readily as the primary amine (EDA), leading to Di- and Tri-adducts. Corrective Protocol:

  • Stoichiometry Shift: You must use a large excess of EDA during synthesis (e.g., 5:1 EDA:PO ratio ).

  • Mechanism: The excess EDA acts as a solvent, statistically ensuring that a PO molecule is far more likely to collide with an unreacted EDA molecule than a Mono-HPEDA molecule.

  • Recovery: You can recover the excess EDA via atmospheric distillation and recycle it for the next batch.

📊 Module 3: Experimental Workflow Visualization

The following diagram illustrates the critical decision pathways during the purification process.

HPEDA_Purification Start Crude Reaction Mixture (EDA + PO + HPEDA + Poly-adducts) Step1 Atmospheric Strip (T < 120°C) Start->Step1 Decision1 Is Distillate > 95% EDA? Step1->Decision1 Recycle Recycle EDA (To Synthesis) Decision1->Recycle Yes Step2 Vacuum Distillation (10 mmHg) Decision1->Step2 No (Continue Stripping) Cut1 Fore-cut (80-100°C) Contains: Residual EDA, Water, PG Step2->Cut1 First Fraction Cut2 Main Fraction (110-115°C) Target: Mono-HPEDA Cut1->Cut2 T rises to stable plateau Residue Pot Residue (Di/Tri/Tetra-HPEDA) Cut2->Residue Distillation stops/T spikes

Figure 1: Fractional distillation logic flow for isolating Mono-HPEDA from crude reaction mixtures.

🧪 Module 4: Analytical Verification (Self-Validation)

To ensure the protocol was successful, the isolated fraction must pass the following checks.

Test MethodExpected Result (Mono-HPEDA)Interpretation of Failure
GC-MS Single peak, m/z 118 (M+)Multiple peaks: Poor fractionation. Higher MW: Contamination with Di-HPEDA (m/z 176).
Refractive Index (

)
~1.4758> 1.4800: Presence of higher adducts (Quadrol is ~1.4812). < 1.4700: Residual EDA or Water.
Amine Value (Titration) High Total Amine, High Primary AmineLow Primary Amine: Indicates over-alkylation (conversion to secondary/tertiary amines).
Appearance Colorless, viscous liquidYellow/Brown: Oxidation occurred. Redistill under strict

.

References

  • PrepChem. (n.d.). Synthesis of N,N,N'-tris(2-hydroxypropyl)ethylenediamine. (Provides context on fractional distillation of HPEDA derivatives). Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Resolution of diastereomers of Quadrol by HPLC. (Context on impurity profiling). Retrieved from [Link]

Technical Support Center: Optimizing Reactions of N-(2-Hydroxypropyl)ethylenediamine with Epoxides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of adducts from N-(2-Hydroxypropyl)ethylenediamine (HPEDA) and epoxides. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize conditions for yield, purity, and selectivity.

Introduction to the Reaction System

The reaction between N-(2-Hydroxypropyl)ethylenediamine and an epoxide is a nucleophilic ring-opening reaction. HPEDA possesses three distinct nucleophilic sites: a primary amine (-NH2), a secondary amine (-NH-), and a secondary hydroxyl group (-OH). The high reactivity of this system stems from the significant ring strain of the epoxide (approximately 13 kcal/mol), which provides the driving force for the reaction even though an alkoxide is typically a poor leaving group.[1][2] The primary and secondary amines are the most potent nucleophiles, readily attacking one of the electrophilic carbons of the epoxide ring. This versatility, however, introduces challenges in controlling selectivity and preventing side reactions.

This guide will address these challenges in a practical, question-and-answer format, grounded in mechanistic principles to empower you to make informed decisions in your experimental design.

Core Reaction Mechanism & Selectivity

The reaction proceeds via an SN2 mechanism, where the amine's lone pair of electrons attacks an epoxide carbon, leading to the opening of the three-membered ring.[2][3] This results in the formation of a β-amino alcohol.[4][5] Due to the presence of multiple nucleophilic sites on HPEDA, a mixture of products is possible.

Reaction_Mechanism cluster_reactants Reactants cluster_products Potential Products HPEDA N-(2-Hydroxypropyl)ethylenediamine (HPEDA) PrimaryAdduct Primary Amine Adduct HPEDA->PrimaryAdduct Nucleophilic Attack SecondaryAdduct Secondary Amine Adduct HPEDA->SecondaryAdduct Nucleophilic Attack Epoxide Epoxide (R-CH(O)CH2) Epoxide->PrimaryAdduct Ring-Opening Epoxide->SecondaryAdduct Ring-Opening BisAdduct Bis-Adducts PrimaryAdduct->BisAdduct + Epoxide SecondaryAdduct->BisAdduct + Epoxide Oligomers Oligomers/Polymers BisAdduct->Oligomers + Epoxide / HPEDA Troubleshooting_Workflow Start Start: Reaction Problem Problem Low Yield Poor Selectivity Start->Problem CheckYield Increase Temp? Add Catalyst? Change Solvent? Problem:f0->CheckYield CheckSelectivity Increase Amine Excess? Slow Epoxide Addition? Lower Temp? Problem:f1->CheckSelectivity Monitor Monitor by TLC/GC/LCMS CheckYield->Monitor CheckSelectivity->Monitor Success Problem Solved: Proceed to Workup Monitor->Success Yes Reassess Re-evaluate Strategy Monitor->Reassess No Reassess->Problem

Caption: A decision-making workflow for troubleshooting common reaction issues.

Issue 3: Controlling Regioselectivity with Unsymmetrical Epoxides

Q: I am using an unsymmetrical epoxide (e.g., propylene oxide). My product is a mixture of isomers from the amine attacking the two different epoxide carbons. How can I control where the amine attacks?

A: The regioselectivity of epoxide ring-opening is dictated by the reaction conditions (acidic vs. basic/neutral) and steric effects. [6][7]

  • Causality & Explanation:

    • Under Basic or Neutral Conditions (like this reaction): The mechanism is purely SN2. The amine nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide. [1][2][3] * Under Acidic Conditions: The mechanism shifts to have more SN1 character. The epoxide oxygen is first protonated, and the nucleophile then attacks the carbon that can better stabilize the resulting partial positive charge (i.e., the more substituted carbon). [3][8]

  • Optimization Strategy:

    • Maintain Basic/Neutral Conditions: For attack at the less substituted carbon, ensure the reaction is not acidic. The amines themselves will keep the mixture basic. Avoid Lewis acid catalysts if regioselectivity is a concern, as they can mimic the effects of acid catalysis and alter the site of attack. [9] 2. Solvent Choice: While solvents like ethanol and methanol are generally good, highly polar aprotic solvents may offer slightly better regioselectivity by minimizing any adventitious protonation of the epoxide.

    • Steric Control: If the desired product requires attack at the more substituted carbon, an acid-catalyzed approach would be necessary. However, this is complicated with HPEDA, as the acid would protonate the amines, rendering them non-nucleophilic. A multi-step protecting group strategy would likely be required for such a transformation.

ConditionDominant MechanismSite of Nucleophilic AttackExpected Product with Propylene Oxide
Basic / Neutral SN2 Less substituted carbon Attack at C1 (terminal)
AcidicSN1-likeMore substituted carbonAttack at C2 (internal)
Caption: Summary of regioselectivity in epoxide ring-opening reactions.

Experimental Protocols

General Protocol for Mono-Adduct Synthesis

This protocol is a starting point and should be optimized for specific substrates.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add N-(2-Hydroxypropyl)ethylenediamine (5.0 eq.) and a suitable solvent (e.g., ethanol, 0.5 M concentration relative to the epoxide).

  • Heating: Begin stirring and heat the solution to the desired temperature (e.g., 60°C).

  • Epoxide Addition: Dissolve the epoxide (1.0 eq.) in a small amount of the reaction solvent. Using a syringe pump, add the epoxide solution to the reaction mixture over a period of 2-4 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS. The disappearance of the limiting reagent (epoxide) indicates completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product will contain the desired adduct and a large excess of unreacted HPEDA.

  • Purification: Purifying the polar amino-alcohol product from the excess polar HPEDA starting material is often the most challenging step.

    • Column Chromatography: Silica gel chromatography is often effective. A gradient elution starting with a non-polar solvent system (e.g., dichloromethane) and gradually increasing the polarity by adding methanol and a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide, ~1-2%) is typically required to elute the polar products while preventing streaking on the silica.

    • Acid-Base Extraction: An alternative is to dissolve the crude mixture in a non-polar organic solvent (like ethyl acetate) and wash with water to remove the bulk of the highly water-soluble HPEDA. This may not be sufficient for complete purification.

References

  • Reaction of epoxides1 with ethylenediamine. | Download Table - ResearchGate. Available at: [Link]

  • YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions - MDPI. Available at: [Link]

  • Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Regioselectivity of epoxide opening reactions under basic and acidic... - ResearchGate. Available at: [Link]

  • Crosslinking reaction between the epoxide ring and the primary amine. - ResearchGate. Available at: [Link]

  • Regioselectivity of epoxide ring-opening - YouTube. Available at: [Link]

  • Synthesis of epoxides - Organic Chemistry Portal. Available at: [Link]

  • Epoxide Synthesis and Ring-Opening Reactions - Encyclopedia.pub. Available at: [Link]

  • EP0044816A1 - Adducts from amines and di- and polyepoxides - Google Patents.
  • Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System - MDPI. Available at: [Link]

  • 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. Available at: [Link]

  • Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles - Oberlin College and Conservatory. Available at: [Link]

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development - MDPI. Available at: [Link]

  • Epoxide Ring Opening With Base - Master Organic Chemistry. Available at: [Link]

  • Epoxides Ring-Opening Reactions - Chemistry Steps. Available at: [Link]

  • Open ended synthesis problems with epoxides V2 - YouTube. Available at: [Link]

  • Manipulating regioselectivity of an epoxide hydrolase for single enzymatic synthesis of (R)-1,2-diols from racemic epoxides - Chemical Communications (RSC Publishing). Available at: [Link]

  • Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing). Available at: [Link]

  • Asymmetric catalysis of epoxide ring-opening reactions - PubMed - NIH. Available at: [Link]

  • Interindividual Differences in DNA Adduct Formation and Detoxification of 1,3-Butadiene Derived Epoxide in Human HapMap Cell Lines - PMC - NIH. Available at: [Link]

  • Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols - Organic Chemistry Portal. Available at: [Link]

  • Regio‐ and Stereoselective Epoxidation and Acidic Epoxide Opening of Antibacterial and Antiplasmodial Chlorotonils Yield Highly Potent Derivatives - NIH. Available at: [Link]

  • Proton Guru Practice II.15: Ring Opening of Epoxides (see note in description) - YouTube. Available at: [Link]

  • ³²P-HPLC analysis of N1-(2-carboxy-2-hydroxyethyl)deoxyadenosine: a DNA adduct of the acrylamide-derived epoxide glycidamide - PubMed. Available at: [Link]

  • Catalytic Epoxidation Reaction - MDPI. Available at: [Link]

  • Oligomeric epoxide–amine adducts based on 2-amino-N-isopropylacetamide and α-amino-ε-caprolactam: Solubility in presence of cyclodextrin and curing properties - PMC - NIH. Available at: [Link]

  • 13.5 Synthesis of Epoxides | Organic Chemistry - YouTube. Available at: [Link]

  • Mass Spectrometric Characterization of Circulating Covalent Protein Adducts Derived from Epoxide Metabolites of Carbamazepine in Patients - PubMed. Available at: [Link]

Sources

troubleshooting guide for N-(2-Hydroxypropyl)ethylenediamine polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Guide for N-(2-Hydroxypropyl)ethylenediamine (HPEDA) Polymerization Focus Application: Poly(beta-amino ester) (PBAE) Synthesis for Gene Delivery & Polyurethane Chain Extension Audience: Drug Delivery Scientists & Polymer Chemists[1][2]

Core Directive: The "Proton Sponge" Architecture

Welcome to the HPEDA technical support hub. You are likely using N-(2-Hydroxypropyl)ethylenediamine (HPEDA) (CAS: 123-84-2) as a functional monomer to synthesize Poly(beta-amino esters) (PBAEs) via Aza-Michael addition, or as a specialized chain extender in polyurethane synthesis.[1][2]

This guide addresses the specific challenges of reacting this asymmetric diamine. Unlike simple symmetric amines, HPEDA possesses three distinct reactive sites with varying nucleophilicity: a primary amine, a secondary amine, and a secondary hydroxyl group.[1][2] Managing this hierarchy is the key to preventing gelation and ensuring high transfection efficiency.

Part 1: Critical Mechanism & Stoichiometry

Before troubleshooting, you must validate your reaction logic.[1][2] HPEDA is a trifunctional amine (


) regarding Michael addition (2 protons on 

amine, 1 proton on

amine).[2]

If you react HPEDA 1:1 with a diacrylate (


), the system will crosslink and gel (gel point 

conversion) according to the Carothers equation. To obtain linear, soluble polymers for drug delivery, you must control the Stoichiometric Ratio (

)
.[2]
The Aza-Michael Pathway [1][2][3]

MichaelAddition HPEDA HPEDA Monomer (Primary + Secondary Amine) Step1 Fast Kinetic Phase: Primary Amine Attack HPEDA->Step1 Acrylate Diacrylate (e.g., BDD) Acrylate->Step1 Intermediate Linear Oligomers (Secondary Amines Remaining) Step1->Intermediate Low Temp / Short Time Step2 Slow Kinetic Phase: Secondary Amine Attack Intermediate->Step2 High Temp / Long Time Branching Branching Point (Potential Gelation) Step2->Branching Equimolar (r=1) Final Linear PBAE (If r ≠ 1.0) Step2->Final Off-Stoichiometry (r < 1 or r > 1)

Figure 1: Kinetic hierarchy of HPEDA polymerization.[1][2] The primary amine reacts first.[3] The secondary amine requires higher activation energy, often leading to delayed crosslinking.[2]

Part 2: Troubleshooting Guide (Q&A)
Category A: Gelation & Solubility Issues

Q1: My reaction mixture turned into an insoluble rubbery gel within 4 hours. Why? Diagnosis: You likely used a 1:1 molar ratio of amine to acrylate, triggering the "Gel Effect." Technical Explanation: HPEDA has 3 reactive protons. Reacting it 1:1 with a diacrylate creates a network polymer. Solution:

  • Adjust Stoichiometry: Use a ratio of 1.2:1 (Amine:Acrylate) to target amine-terminated oligomers, or 1:1.2 for acrylate-terminated polymers. This limits molecular weight (MW) but prevents macroscopic gelation.[2]

  • Solvent Dilution: If synthesizing linear high-MW polymers is the goal, reduce monomer concentration to <50 wt% in DMSO. High concentrations favor intermolecular crosslinking.

Q2: The polymer precipitates immediately upon adding diethyl ether, but it's a sticky oil, not a powder. Diagnosis: Low Glass Transition Temperature (


) or residual solvent.[2]
Technical Explanation:  PBAEs derived from HPEDA and aliphatic diacrylates (like 1,4-butanediol diacrylate) often have 

values below room temperature.[1][2] Protocol Adjustment:
  • Cold Precipitation: Perform the precipitation in dry ice-chilled diethyl ether (-78°C) .

  • Trituration: Decant the ether, add fresh cold ether, and scratch the side of the flask with a glass rod to induce crystallization.

  • Drying: Dry under high vacuum (<0.1 mbar) for 24h. If it remains oily, this is likely the intrinsic material state; store at -20°C.[1][2]

Category B: Reactivity & Molecular Weight

Q3: My GPC data shows very low molecular weight (


). How do I increase chain length? 
Diagnosis:  Incomplete conversion of the secondary amine.
Technical Explanation:  The secondary amine in HPEDA is sterically hindered by the adjacent hydroxypropyl group. It reacts much slower than the primary amine.
Solution: 
  • Increase Temperature: Raise reaction temperature to 85°C - 90°C . The secondary amine activation barrier must be overcome.

  • Extend Time: Run the reaction for 24–48 hours .

  • No Catalyst? Aza-Michael additions are usually autocatalytic.[1][2] However, for HPEDA, adding a Lewis acid catalyst (e.g., Lithium Perchlorate) or a protic solvent (small amount of alcohol) can accelerate the secondary amine addition.[1][2]

Q4: The NMR spectrum shows unreacted acrylate peaks despite running for 48 hours. Diagnosis: Retro-Michael Addition or Hydrolysis. Technical Explanation: PBAEs are hydrolytically unstable. If moisture is present, the ester bonds hydrolyze, cleaving the polymer chain and regenerating acid/alcohol end groups.[2] Furthermore, at high temperatures (>100°C), the Michael reaction is reversible.[1][2] Corrective Action:

  • Strict Anhydrous Conditions: Use anhydrous DMSO/DMF. Dry monomers over molecular sieves before use.

  • Temperature Cap: Do not exceed 95°C.

Category C: Biological Performance (Drug Delivery) [2][4][5][6]

Q5: The polymer is cytotoxic to HEK293 cells at standard transfection concentrations. Diagnosis: Residual unreacted monomers or high charge density. Technical Explanation: Unreacted acrylates are potent alkylating agents (toxic).[2] Also, lower MW polymers have higher charge density per mass, disrupting cell membranes.[1][2] Purification Protocol:

  • Precipitate twice in diethyl ether.

  • Dialyze the polymer (MWCO 3.5 kDa) against acetate buffer (pH 5.0) for 24 hours, then lyophilize. This removes monomers and low-MW oligomers.[1][2]

Part 3: Standardized Synthesis Protocol (HPEDA-PBAE)

Objective: Synthesis of Acrylate-Terminated Poly(beta-amino ester) (Type: C32-HPEDA)

ParameterSpecificationNotes
Monomer A N-(2-Hydroxypropyl)ethylenediamineVacuum distilled prior to use.[1][2]
Monomer B 1,4-Butanediol Diacrylate (BDD)Remove inhibitor (MEHQ) via basic alumina column.[1][2]
Molar Ratio 1.0 : 1.2 (Amine : Diacrylate)Excess acrylate ensures acrylate termini for post-functionalization.[2]
Solvent Anhydrous DMSOConcentration: 1.0 g/mL (High conc.[2] promotes step-growth).
Temp/Time 90°C for 24 hoursStirring at 600 RPM.

Step-by-Step Workflow:

  • Preparation: In a glovebox or under

    
     flow, weigh HPEDA into a scintillating vial.
    
  • Addition: Add anhydrous DMSO, followed by the diacrylate. Critical: Add acrylate LAST to prevent local excess heat.

  • Polymerization: Seal vial tightly with Teflon tape. Place in a heating block at 90°C.

  • Quenching: Remove from heat. Dilute with 2 volumes of acetone.

  • Precipitation: Dropwise addition of polymer solution into 10x volume of vigorously stirred diethyl ether (chilled).

  • Collection: Centrifuge at 4000 RPM for 5 mins. Decant supernatant.

  • Storage: Store lyophilized polymer at -20°C with desiccant.

Part 4: Troubleshooting Logic Tree

Troubleshooting Start Problem Detected IssueType Identify Issue Type Start->IssueType Gelation Gelation / Insoluble IssueType->Gelation Solid Mass LowMW Low Molecular Weight IssueType->LowMW Liquid/Runny Toxicity High Cytotoxicity IssueType->Toxicity Cell Death GelSol Check Stoichiometry Is r = 1:1? Gelation->GelSol MWSol Check Temp/Time Is T < 80°C? LowMW->MWSol ToxSol Check Purification Residual Acrylates? Toxicity->ToxSol GelFix Action: Use r=1.2:1 or Dilute Reaction GelSol->GelFix Yes MWFix Action: Increase T to 90°C (Activate 2° Amine) MWSol->MWFix Yes ToxFix Action: Double Ether Precip. + Dialysis ToxSol->ToxFix Yes

Figure 2: Decision matrix for diagnosing common synthesis failures.

References
  • Green, J. J., et al. (2006).[1][2] "Poly(beta-amino esters): Procedures for Synthesis and Gene Delivery." Methods in Molecular Biology.

  • Lynn, D. M., & Langer, R. (2000).[1][2] "Degradable Poly(β-amino esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA." Journal of the American Chemical Society.

  • Anderson, D. G., et al. (2003).[1][2] "Semi-automated synthesis and screening of a large library of degradable cationic polymers for gene delivery." Angewandte Chemie International Edition. [2]

  • Chemical Book. (2024). "N-(2-Hydroxypropyl)ethylenediamine Product Properties & CAS 123-84-2 Data."

  • Sunshine, J. C., et al. (2011).[1][2] "Uptake and transfection with polymeric nanoparticles are dependent on polymer end-group structure."[1][2] Biomacromolecules.

Sources

Technical Support Center: Solubilization Strategies for N-(2-Hydroxypropyl)ethylenediamine (HPEDA)

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-HPEDA-SOL-01 Last Updated: February 11, 2026 Applicable Compound: N-(2-Hydroxypropyl)ethylenediamine (CAS: 123-84-2) Synonyms: 1-[(2-Aminoethyl)amino]-2-propanol; Monolene.[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

N-(2-Hydroxypropyl)ethylenediamine (HPEDA) presents a classic "amphiphilic mismatch" in drug development and polymer synthesis. While its ethylenediamine backbone provides basicity and chelation potential, the hydroxypropyl group introduces significant hydrogen bonding capability.

The Core Problem: Researchers often encounter "oiling out" (phase separation) or high viscosity when attempting to dissolve HPEDA in non-polar or aprotic solvents (DCM, Toluene, THF) required for anhydrous reactions (e.g., isocyanate curing, nucleophilic substitutions). Conversely, in aqueous systems, uncontrolled pH can lead to rapid oxidation or unwanted salt formation.

This guide provides mechanistic insights and validated protocols to overcome these solubility barriers without compromising the molecule's reactivity.

The Chemistry of Solubility: Why HPEDA Resists Solvation

To solve the issue, we must first visualize the barrier. HPEDA is not merely "polar"; it is a hydrogen-bond network former .

  • Donors/Acceptors: It contains three H-bond donors (two amines, one hydroxyl) and three acceptors.

  • Self-Aggregation: In non-polar solvents, HPEDA molecules prefer to interact with each other rather than the solvent, leading to the formation of a distinct, viscous liquid phase (oiling out).

  • Hygroscopicity: The molecule aggressively scavenges atmospheric water, which further decreases its solubility in organic media by creating a hydration shell that repels non-polar solvent molecules.

Visualization: The Solvation Barrier

The following diagram illustrates the disruption of the HPEDA self-aggregation network required for solvation.

HPEDA_Solvation_Mechanism cluster_0 Insoluble State (Self-Aggregation) cluster_1 Solubilized State HPEDA1 HPEDA Molecule HPEDA2 HPEDA Molecule HPEDA1->HPEDA2 Strong H-Bond HPEDA3 HPEDA Molecule HPEDA2->HPEDA3 Strong H-Bond HPEDA3->HPEDA1 Network Action Intervention: Add Polar Protic Co-solvent (e.g., MeOH) or Heat cluster_1 cluster_1 Action->cluster_1 Solvated1 HPEDA-Solvent Complex Solvated2 Free HPEDA Monomer cluster_0 cluster_0 cluster_0->Action

Figure 1: Mechanism of solubility failure. Strong intermolecular H-bonds (red zone) must be energetically disrupted by co-solvents or thermal energy to achieve a homogeneous solution (green zone).

Troubleshooting Guide: Scenario-Based Solutions

Scenario A: "My HPEDA oils out in Dichloromethane (DCM) or Chloroform."

Cause: While DCM is moderately polar, it lacks H-bond donors. HPEDA aggregates exclude the chlorinated solvent. The Fix: The "5% Rule" Pure DCM is rarely sufficient. You must introduce a "bridge" solvent.

  • Protocol: Add 2-5% Methanol (MeOH) or Isopropanol (IPA) to your DCM.

  • Mechanism: The alcohol acts as a surfactant, hydrogen-bonding to the HPEDA while the alkyl tail interacts with the DCM.

  • Caution: If your downstream reaction is sensitive to alcohols (e.g., using extremely reactive electrophiles), replace MeOH with Acetonitrile (ACN) and heat to 35°C.

Scenario B: "I need to dissolve it in Toluene/Hexane for a reaction."

Cause: HPEDA is lipophobic due to the amine/hydroxyl density. The Fix: The Phase Transfer or Thermal Approach

  • Method 1 (Thermal): Heat the toluene to 60°C . Solubility increases drastically as thermal energy overcomes H-bonding.

  • Method 2 (Cosolvent): Add 10% THF (Tetrahydrofuran). THF is miscible with toluene and accepts H-bonds from HPEDA.

  • Method 3 (Derivatization - Last Resort): If the amine is the reactant, silylate the alcohol (-OH) with TMS-Cl first to increase lipophilicity, then deprotect later.

Scenario C: "The solution is cloudy/hazy (Water Contamination)."

Cause: HPEDA is hygroscopic.[1] Absorbed water forms micro-emulsions in organic solvents. The Fix: Azeotropic Drying Do not rely solely on molecular sieves for wet HPEDA.

  • Dissolve HPEDA in Toluene (even if it forms a second layer).

  • Rotary evaporate or reflux with a Dean-Stark trap.

  • The water/toluene azeotrope will remove the moisture. The remaining HPEDA will often be clearer and more soluble in other organics.

Quantitative Solubility Data

Use this table to select the correct solvent system for your application.

Solvent SystemSolubility RatingPrimary IssueRecommended Modifier
Water ExcellentpH instability (Oxidation)Buffer to pH 7-8; Degas
Methanol / Ethanol ExcellentNucleophilic competitionNone needed
DCM / Chloroform Moderate / PoorOiling out (Phase sep)Add 2-5% MeOH
THF GoodPeroxide formationUse inhibited THF; Store under Ar
Toluene PoorImmiscible at RTHeat to >60°C or add 10% THF
Hexane / Heptane InsolubleComplete separationNot recommended
DMSO / DMF ExcellentHigh boiling point (Removal)Use only if removal is not required

Validated Workflows & Protocols

Protocol 1: Preparation of Anhydrous HPEDA Stock in DCM

For use in acylation or sulfocylation reactions.

Reagents:

  • HPEDA (CAS 123-84-2)[1][2][3][4]

  • Dichloromethane (Anhydrous)

  • Methanol (Anhydrous)

  • Activated 3Å Molecular Sieves

Step-by-Step:

  • Pre-treatment: Dry the HPEDA liquid. If it appears viscous/cloudy, dissolve in minimal MeOH, dry over Na2SO4, filter, and strip solvent.

  • Mixing: In a flame-dried flask under Nitrogen, add DCM.

  • Titration: Add HPEDA dropwise. If turbidity appears, stop.

  • Clarification: Add Anhydrous MeOH dropwise until the solution clears. Record the volume. Typically, a 95:5 DCM:MeOH ratio is stable at 0.1 M.

  • Storage: Store over 3Å sieves. Note: Do not use acidic drying agents.

Protocol 2: Troubleshooting Decision Tree

Follow this logic flow to resolve immediate solubility blocks in the lab.

Troubleshooting_Tree Start Start: HPEDA Solubility Issue SolventType Select Solvent Class Start->SolventType NonPolar Non-Polar (Toluene, Hexane) SolventType->NonPolar Chlorinated Chlorinated (DCM, Chloroform) SolventType->Chlorinated Aqueous Aqueous (Water, Buffer) SolventType->Aqueous HeatCheck Can you heat >60°C? NonPolar->HeatCheck Cloudy Is solution cloudy? Chlorinated->Cloudy pHCheck Check pH Stability Aqueous->pHCheck HeatYes Heat to 60-80°C (Breaks H-bonds) HeatCheck->HeatYes Yes HeatNo Add 10% THF or Switch to Dioxane HeatCheck->HeatNo No CloudyYes Water present. Dry with MgSO4 or Azeotrope Cloudy->CloudyYes Yes CloudyNo Oiling out? Add 2-5% Methanol Cloudy->CloudyNo No pHAction Degas water (Ar) to prevent oxidation pHCheck->pHAction

Figure 2: Decision matrix for rapid troubleshooting of HPEDA solubility.

Frequently Asked Questions (FAQ)

Q: Can I use the tetra-substituted version (Quadrol, CAS 102-60-3) interchangeably with HPEDA? A: No. Quadrol has four hydroxypropyl groups and no N-H protons. It is a tertiary amine and cannot undergo acylation or formation of ureas/thioureas. Its solubility profile is more lipophilic than HPEDA (CAS 123-84-2), which is a secondary/primary amine mixture.

Q: Why does my HPEDA turn yellow upon heating? A: This indicates oxidation. HPEDA is an amino alcohol; amines are susceptible to oxidation to N-oxides or imines at high temperatures in the presence of air. Always sparge solvents with Argon/Nitrogen before heating HPEDA solutions.

Q: How do I remove HPEDA from a reaction mixture if I used it as a reagent? A: Because it is basic, an acidic wash is effective.

  • Dilute reaction mixture with DCM or Ethyl Acetate.

  • Wash 3x with 1M HCl or Citric Acid (aq).

  • The HPEDA will protonate and move to the aqueous layer.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 31307, N-(2-Hydroxypropyl)ethylenediamine. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. (Provides foundational theory on amino-alcohol/zwitterion solubility in mixed solvents). Retrieved from [Link]

Sources

minimizing moisture contamination when handling hygroscopic N-(2-Hydroxypropyl)ethylenediamine

[1][2]

Case ID: HPEDA-MOISTURE-CONTROL Status: Active Guide Applicable Compounds:

  • N-(2-Hydroxypropyl)ethylenediamine (Mono-substituted, CAS: 123-84-2)[1][2][3][4]

  • N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (Quadrol, CAS: 102-60-3)[1][2][5]

Executive Summary

N-(2-Hydroxypropyl)ethylenediamine (HPEDA) and its derivatives are amino-alcohols characterized by high viscosity and extreme hygroscopicity.[1][2] In drug development and polymer synthesis (specifically polyurethanes), moisture contamination leads to catastrophic failure modes: stoichiometric imbalance, catalyst deactivation, and the generation of CO₂ gas bubbles (foaming) via isocyanate side-reactions.[1]

This guide provides a self-validating workflow to minimize moisture uptake during storage, transfer, and reaction.[1][2]

Module 1: The Physics of Failure (FAQ)

Q1: Why is moisture such a critical issue for HPEDA specifically? A: HPEDA contains both amine (-NH/-NH₂) and hydroxyl (-OH) groups.[1][2] This dual functionality creates a high affinity for hydrogen bonding with atmospheric water.[2]

  • The Consequence: In polyurethane synthesis, water acts as a "rogue" reagent. It reacts with isocyanates to form unstable carbamic acid, which decomposes into amine and carbon dioxide gas (

    
    ).[2]
    
    • Reaction:

      
      
      
    • Result: Uncontrolled foaming and voids in the final matrix, compromising structural integrity [1].

Q2: Can I just use a standard pipette for transfer? A: No. HPEDA is viscous (Quadrol

212
  • Solution: Use positive displacement pipettes or gravimetric (weight-based) transfer under an inert headspace.[1][2]

Q3: Does heating the liquid help with handling? A: Heating lowers viscosity, facilitating transfer, but it increases the rate of moisture absorption if the headspace is not inert. Hot liquids have higher kinetic energy, increasing the diffusion rate of water vapor into the bulk liquid.

  • Rule: Only heat HPEDA in a closed, nitrogen-purged system.

Module 2: Operational Protocols

Protocol A: The "Blanket" Storage System

Objective: Maintain water content < 500 ppm during long-term storage.[1][2]

Equipment:

  • Source container with septum cap.[2]

  • Inert Gas Source (Dry Nitrogen or Argon,

    
     99.998% purity).[2]
    
  • Parafilm or electrical tape.[2]

Workflow:

  • Purge: Never leave the container open.[2] After every use, immediately backfill the headspace with dry nitrogen for 30-60 seconds at low pressure (2-3 psi).[1][2]

  • Seal: Apply a primary seal (cap) tight.[2] Apply a secondary seal (Parafilm) stretched around the cap/bottle junction to prevent "breathing" due to temperature fluctuations.

  • Desiccator: Store the primary container inside a secondary desiccator cabinet containing active silica gel or

    
    .[2]
    
Protocol B: Viscous Liquid Transfer (The "Syringe-to-Septum" Method)

Objective: Transfer HPEDA without atmospheric contact.[1][2]

Mechanism: By avoiding open pouring, you eliminate the large surface-area-to-volume ratio that drives rapid moisture uptake.[1][2]

  • Preparation:

    • Oven-dry all glassware and syringes at 110°C for >2 hours.

    • Equip the source bottle with a Sure/Seal™ style septum.[2]

  • The Nitrogen Balloon:

    • Insert a needle connected to a nitrogen balloon (or line) into the source bottle septum to equalize pressure.

  • Aspiration:

    • Use a wide-bore needle (16G or 18G) to handle the viscosity.[2]

    • Insert the syringe, purge it 3x with nitrogen from the headspace, then lower the tip into the liquid.

    • Draw slowly to avoid cavitation bubbles.[2]

  • Dispense:

    • Withdraw the needle and immediately insert it into the septum of the receiving reaction vessel (which must also be under nitrogen).

Protocol C: Remediation (Drying Wet HPEDA)

Objective: Remove absorbed water from the viscous matrix.[2]

Warning: Direct addition of molecular sieves to neat (undiluted) viscous HPEDA is not recommended .[2] The viscosity prevents effective mass transfer, and sieve dust becomes impossible to filter out.

Method: Azeotropic Distillation (The Gold Standard)

  • Dilution: Dissolve the wet HPEDA in dry Toluene or Xylene (1:1 ratio). This reduces viscosity.[2]

  • Setup: Attach a Dean-Stark trap and a reflux condenser.

  • Process: Reflux the mixture. Water forms a low-boiling azeotrope with the solvent and collects in the trap.[2]

  • Finish: Once water stops collecting, distill off the remaining solvent under vacuum.[2]

  • Result: Anhydrous HPEDA ready for immediate use.

Module 3: Decision Logic & Visualization

The following diagrams illustrate the critical decision paths for handling HPEDA based on its current state and the required purity.

Figure 1: Handling & Remediation Decision Tree

HPEDA_WorkflowStartStart: HPEDA ContainerCheckStateCheck State:Is it sealed & inert?Start->CheckStateSealedYesYesCheckState->SealedYesSealedNoNo / UnknownCheckState->SealedNoDirectUseProtocol B:Syringe TransferSealedYes->DirectUseRoutine UseKF_TestValidation:Karl Fischer TitrationSealedNo->KF_TestPurityCheckWater Content< 500 ppm?KF_Test->PurityCheckPurityCheck->DirectUsePassDryingProtocol C:Azeotropic DistillationPurityCheck->DryingFailDrying->KF_TestRe-verify

Caption: Figure 1. Decision logic for assessing HPEDA quality before experimental use. "Pass" criteria (<500 ppm) may vary based on specific polyurethane sensitivity.

Figure 2: The "Blanket" Storage Physics

Storage_Physicscluster_bottleStorage Container SystemAtmosphereAtmosphere(H2O + CO2)BarrierSeptum/SealAtmosphere->BarrierDiffusion PressureHeadspaceHeadspace(Dry N2)Barrier->HeadspacePermeation (Slow)LiquidLiquid HPEDA(Hygroscopic)Headspace->LiquidEquilibrium Protection

Caption: Figure 2. The multi-barrier defense system. The N2 headspace acts as a sacrificial buffer, preventing atmospheric moisture from reaching the liquid surface.

Module 4: Reference Data

Physical Properties Table
PropertyValueSignificance
State Viscous LiquidRequires positive displacement for transfer.[1][2]
Hygroscopicity HighRapidly absorbs atmospheric H₂O and CO₂.[2][6]
Boiling Point ~190°C (Mono) / 280°C (Quadrol)Too high for simple distillation; requires vacuum.[2]
Basicity Weak BaseCan react with acidic impurities; absorbs CO₂.[2]
Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Bubbles in Syringe Cavitation or Vacuum LeakDraw slower; ensure needle fits tightly (Luer Lock).[1][2]
Foaming Reaction Water ContaminationStop.[2] Dry the amine (Protocol C).[2] Check isocyanate quality.
White Precipitate Carbamate FormationCO₂ absorption has occurred.[2] Distill to purify.
Viscosity Increase Temperature Drop / AgingWarm gently to 30-40°C under N₂ before transfer.[2]

References

  • National Institutes of Health (NIH) - PubChem. N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine Compound Summary.[1][2] Available at: [Link][2][7]

  • MDPI (Polymers Journal). Synthesis and Properties of Moisture-Cured Reactive Polyurethane.[2] (Discusses the mechanism of NCO-Water reaction). Available at: [Link][2][7]

  • Mettler Toledo. Karl Fischer Titration Guides for Viscous Samples.[2] (General Industry Standard for validating moisture content).[2]

Navigating the Scale-Up of N-(2-Hydroxypropyl)ethylenediamine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of N-(2-Hydroxypropyl)ethylenediamine. As a Senior Application Scientist, I have curated this guide to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to facilitate a seamless transition from laboratory-scale synthesis to pilot plant production. This resource is designed to empower you with the knowledge to anticipate challenges, optimize your process, and ensure the safe and efficient scale-up of this critical amine intermediate.

Understanding the Core Chemistry: Reaction Mechanism and Kinetics

The synthesis of N-(2-Hydroxypropyl)ethylenediamine is fundamentally a nucleophilic substitution reaction. The primary amine groups of ethylenediamine act as nucleophiles, attacking the electrophilic carbon atoms of the propylene oxide epoxide ring. This results in the ring-opening of the epoxide and the formation of a new carbon-nitrogen bond, yielding the desired hydroxypropylated amine.

The reaction proceeds in a stepwise manner, with the initial product being the mono-substituted N-(2-Hydroxypropyl)ethylenediamine. However, the secondary amine in the product is also nucleophilic and can react further with propylene oxide, leading to the formation of di-, tri-, and even tetra-substituted by-products such as N,N'-bis(2-hydroxypropyl)ethylenediamine and N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine.[1] The extent of these subsequent reactions is highly dependent on the reaction conditions.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Ethylenediamine Ethylenediamine (H₂N-CH₂-CH₂-NH₂) Mono N-(2-Hydroxypropyl)ethylenediamine (Mono-substituted) Ethylenediamine->Mono + Propylene Oxide (Nucleophilic Attack) PropyleneOxide Propylene Oxide Di N,N'-bis(2-Hydroxypropyl)ethylenediamine (Di-substituted) Mono->Di + Propylene Oxide (Further Alkylation) Tetra N,N,N',N'-tetrakis(2-Hydroxypropyl)ethylenediamine (Tetra-substituted) Di->Tetra + Propylene Oxide (Exhaustive Alkylation)

Caption: Reaction pathway for the synthesis of N-(2-Hydroxypropyl)ethylenediamine and potential over-alkylation by-products.

Laboratory-Scale Synthesis Protocol

This protocol provides a baseline for the synthesis of N-(2-Hydroxypropyl)ethylenediamine in a laboratory setting.

Materials:

  • Ethylenediamine (reagent grade)

  • Propylene oxide (reagent grade)

  • Methanol (anhydrous)

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with ethylenediamine and methanol. The excess of ethylenediamine is crucial to favor the formation of the mono-substituted product. A typical molar ratio is 5:1 to 10:1 of ethylenediamine to propylene oxide.

  • Temperature Control: Heat the solution to a gentle reflux (approximately 65-70°C) with constant stirring.

  • Addition of Propylene Oxide: Add propylene oxide dropwise to the refluxing solution over a period of 2-4 hours. The slow addition is critical to control the exothermic reaction and prevent a rapid temperature increase.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Reaction Completion and Quenching: Once the reaction is complete (typically after 4-6 hours of reflux after the addition is complete), cool the mixture to room temperature.

  • Solvent Removal: Remove the excess methanol and unreacted ethylenediamine using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to isolate N-(2-Hydroxypropyl)ethylenediamine from higher boiling by-products.

ParameterLaboratory Scale Value
Reactant Ratio (EDA:PO) 5:1 to 10:1 (molar)
Solvent Methanol
Temperature 65-70°C (Reflux)
Addition Time 2-4 hours
Reaction Time 4-6 hours
Typical Yield 70-85% (of mono-substituted product)

Pilot Plant Scale-Up: A Comprehensive Guide

Scaling up the synthesis of N-(2-Hydroxypropyl)ethylenediamine from the lab to a pilot plant introduces significant challenges that require careful consideration and planning.

Scale_Up_Workflow Start Lab-Scale Synthesis Risk_Assessment Process Hazard Analysis (PHA) Start->Risk_Assessment Safety First Reactor_Selection Reactor Design & Selection Risk_Assessment->Reactor_Selection Informs Design Process_Parameters Process Parameter Optimization Reactor_Selection->Process_Parameters Defines Constraints PAT Process Analytical Technology (PAT) Implementation Process_Parameters->PAT Enables Control Purification Downstream Processing & Purification Process_Parameters->Purification Impacts Purity PAT->Process_Parameters Provides Feedback End Pilot Plant Production Purification->End Final Product

Sources

Validation & Comparative

comparing N-(2-Hydroxypropyl)ethylenediamine with ethylenediamine as a curing agent

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Technical Guide: N-(2-Hydroxypropyl)ethylenediamine vs. Ethylenediamine as Curing Agents

Executive Summary

This guide provides a technical comparison between Ethylenediamine (EDA) and its derivative, N-(2-Hydroxypropyl)ethylenediamine (HPEDA) .[1] While EDA is a foundational aliphatic amine curing agent known for high reactivity and crosslink density, its application is limited by high vapor pressure, toxicity, and brittle cure characteristics.[1] HPEDA, formed by the propoxylation of EDA, introduces a hydroxyl moiety that fundamentally alters the reaction kinetics, safety profile, and final network topology.[1]

Key Distinction: The introduction of the 2-hydroxypropyl group in HPEDA creates an internal catalytic mechanism (hydroxyl-assisted ring opening) and reduces volatility, making it a superior candidate for applications requiring improved adhesion, lower toxicity, and modified cure kinetics, albeit with a reduction in ultimate glass transition temperature (Tg).[1]

Chemical Identity & Structural Basis

It is critical to distinguish between the unmodified amine and its hydroxylated derivative.

FeatureEthylenediamine (EDA) N-(2-Hydroxypropyl)ethylenediamine (HPEDA)
CAS Number 107-15-3123-84-2 (Mono-isomer) / 102-60-3 (Tetrakis/Quadrol)*
Structure H₂N-CH₂-CH₂-NH₂H₂N-CH₂-CH₂-NH-CH₂-CH(OH)-CH₃ (Mono)
Active Hydrogens 43 (Mono-substituted)
Functionality High (Compact network)Moderate (Steric bulk + OH group)
Physical State Fuming, low-viscosity liquidViscous, hygroscopic liquid

*Note: Commercial "Hydroxypropyl ethylenediamine" is often a mixture or the fully substituted Tetrakis form (Quadrol). This guide focuses on the mono/di-substituted species containing active hydrogens necessary for curing.

Reaction Mechanism: The Hydroxyl Acceleration Effect

The most significant chemical difference is the autocatalytic effect of the hydroxyl group in HPEDA.

  • EDA Mechanism: Relies on the nucleophilic attack of the amine nitrogen on the epoxy carbon. This reaction is initially slow until secondary hydroxyls are generated by the ring-opening, which then autocatalyze the reaction.

  • HPEDA Mechanism: The molecule already possesses a hydroxyl group. This -OH group forms a hydrogen bond with the epoxide oxygen in the transition state, polarizing the C-O bond and facilitating the nucleophilic attack of the amine. This results in a faster onset of cure at lower temperatures compared to non-hydroxylated amines of similar steric hindrance.

Mechanism Visualization

ReactionMechanism cluster_0 Standard EDA Attack cluster_1 HPEDA Hydroxyl-Assisted Attack EDA EDA (Amine) TS1 Transition State (High Energy) EDA->TS1 Epoxy1 Epoxy Ring Epoxy1->TS1 Product1 Ring Opening (Slow Initiation) TS1->Product1 HPEDA HPEDA (Amine + OH) Complex H-Bond Complex (Pre-activation) HPEDA->Complex Internal OH Polarizes Epoxide Epoxy2 Epoxy Ring Epoxy2->Complex TS2 Transition State (Lower Energy) Complex->TS2 Product2 Ring Opening (Accelerated) TS2->Product2

Caption: Comparison of standard amine nucleophilic attack vs. hydroxyl-assisted mechanism showing the lowering of activation energy via hydrogen bonding.

Performance Comparison

A. Reactivity & Cure Kinetics
  • EDA: Exhibits a significant induction period followed by a violent exotherm. The high vapor pressure can lead to amine "blush" (reaction with atmospheric CO₂), causing surface stickiness.

  • HPEDA: The built-in hydroxyl group reduces the induction period. The reaction is more consistent but potentially slower in the later stages due to the steric hindrance of the propyl group compared to the small, linear EDA molecule.

B. Thermal & Mechanical Properties
  • Crosslink Density: EDA has 4 active hydrogens per low molecular weight (MW 60), leading to an extremely tight network. This results in high Tg but extreme brittleness.

  • Flexibility: HPEDA introduces chain length and reduces functionality (from 4 to 3 in the mono-derivative). This increases the molecular weight between crosslinks (Mc), resulting in improved flexibility and impact resistance.

  • Adhesion: The hydroxyl groups in HPEDA improve wetting on polar substrates (metals, glass) via hydrogen bonding, offering superior adhesion compared to pure EDA.[1]

C. Safety & Handling (Crucial for Researchers)
  • EDA: High Risk. Flash point ~34°C. Fuming. Corrosive. Known sensitizer. Requires strict fume hood protocols.

  • HPEDA: Moderate Risk. Flash point >100°C. Low vapor pressure (does not fume). Still corrosive/irritating but significantly safer to handle on a benchtop.

Experimental Protocols

Protocol A: Stoichiometric Calculation

Before curing, you must calculate the Amine Hydrogen Equivalent Weight (AHEW).

  • Determine AHEW:

    • EDA:

      
      [1]
      
    • HPEDA (Mono):

      
      [1]
      
  • Calculate Usage Rate (phr - parts per hundred resin):

    • Assume standard Bisphenol A Epoxy (EEW = 190 g/eq).

    • 
      [1]
      
    • EDA phr:

      
      [1]
      
    • HPEDA phr:

      
      [1]
      

Insight: You need nearly 2.5x more HPEDA by weight than EDA. This reduces weighing errors and improves mixing homogeneity.

Protocol B: Curing Workflow

ExperimentalWorkflow cluster_check Quality Checks Start Start: Material Prep Calc Calculate Stoichiometry (Target 1:1 Amine:Epoxy Eq) Start->Calc Mix Mix Resin + Hardener (2000 RPM, 2 mins) Calc->Mix Degas Vacuum Degassing (-29 inHg, 5 mins) Mix->Degas Check2 Verify Exotherm Temp Mix->Check2 Cast Cast into Mold (Pre-warmed to 40°C) Degas->Cast Cure Cure Cycle (24h @ RT + 2h @ 80°C) Cast->Cure Test Characterization (DSC / DMA / Tensile) Cure->Test Check1 Check for Amine Blush Cure->Check1

Caption: Step-by-step workflow for comparative curing of epoxy resins.

Summary Data Table

PropertyEthylenediamine (EDA)N-(2-Hydroxypropyl)ethylenediamine
Molecular Weight 60.10 g/mol ~118.18 g/mol (Mono)
Active Hydrogens 43
AHEW (g/eq) 15.0~39.4
Vapor Pressure (20°C) 10 mmHg (Fuming)< 0.1 mmHg (Low Volatility)
Viscosity Very Low (Water-like)Medium-High (Syrup-like)
Cure Speed (Thin Film) Fast (prone to carbamation)Fast (Catalyzed by OH)
Adhesion Poor (Brittle)Excellent (H-bonding)
Biomedical Relevance High CytotoxicityUsed in hydrogels/cosmetics (lower toxicity)

References

  • ChemicalBook. (2025).[2][3][4] N-(2-Hydroxypropyl)ethylenediamine Properties and CAS 123-84-2 Data. Retrieved from [1]

  • Thermo Fisher Scientific. (2025).[3] Safety Data Sheet: N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine. Retrieved from

  • Polymer Innovation Blog. (2023). Accelerators for Amine Curing Agents: The Role of Hydroxyl Groups. Retrieved from

  • ResearchGate. (2007). Theoretical Study on Mechanisms of the Epoxy-Amine Curing Reaction. Macromolecules. Retrieved from

  • National Institutes of Health (NIH). (2015). Cytotoxic activity of ethylenediamine derivatives. Retrieved from

Sources

Comparative Guide: Chelating Properties of N-(2-Hydroxypropyl)ethylenediamine (HPEDA)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a structural and functional analysis of N-(2-Hydroxypropyl)ethylenediamine (HPEDA), designed for researchers requiring precise control over metal ion sequestration kinetics and solubility profiles.

Executive Summary

N-(2-Hydroxypropyl)ethylenediamine (HPEDA, CAS 123-84-2) represents a specialized class of "modifier ligands." Unlike EDTA (which seeks total sequestration) or Ethylenediamine (which is highly volatile), HPEDA offers a balance of moderate chelation strength , enhanced aqueous solubility , and reduced volatility .

This guide characterizes HPEDA’s performance against three critical benchmarks:

  • Ethylenediamine (EDA): The structural parent (Baseline).

  • EDTA: The industrial gold standard (High Stability).

  • Quadrol (TKHPEDA): The fully substituted analog (Cross-linking/Buffering).

Key Finding: HPEDA functions primarily as a bidentate ligand with latent tridentate potential at high pH. It is the ligand of choice when reversible metal binding or specific solubility parameters are required, particularly in curing agents and electroplating formulations where EDTA is too aggressive.

Ligand Architecture & Binding Mechanism

To understand HPEDA's performance, we must analyze its denticity—the number of donor atoms available for metal binding.

Structural Comparison
  • EDA (Bidentate): Two primary amine donors. High basicity, high volatility.

  • HPEDA (Bi/Tridentate): One primary amine, one secondary amine, one hydroxyl group. The hydroxypropyl group introduces steric bulk and a weak oxygen donor.

  • EDTA (Hexadentate): Four carboxylates, two amines. Wraps metal completely (Cheate Effect).

LigandComparison EDA Ethylenediamine (EDA) Donors: 2N Mode: Bidentate HPEDA HPEDA (Mono) Donors: 2N + 1O Mode: Bi/Tridentate* EDA->HPEDA + Hydroxypropyl Group (Increases Solubility, Steric Bulk) EDTA EDTA Donors: 2N + 4O Mode: Hexadentate HPEDA->EDTA + Carboxylates (Increases Stability) Note *Note: The Hydroxyl group in HPEDA coordinates weakly, usually only at high pH (alkaline copper plating). HPEDA->Note

Figure 1: Structural evolution of amine-based chelators. The hydroxypropyl group in HPEDA acts as a solubility modifier and auxiliary donor.

Comparative Performance Data

The following data synthesizes thermodynamic stability constants (


) for Copper(II), the standard reference metal for amine ligands.

Interpretation:

  • Log K: Represents the equilibrium constant for complex formation (

    
    ). Higher = Stronger binding.
    
  • pKa: Represents basicity. Lower pKa in HPEDA (vs EDA) implies it releases protons more easily but binds metals slightly weaker due to lower electron density on the secondary amine.

ParameterEthylenediamine (EDA)HPEDA (Mono) Quadrol (Tetrakis)EDTA
CAS Number 107-15-3123-84-2 102-60-360-00-4
Denticity 2 (N,N)2-3 (N,N, O)2-4 (N,N, 2-4 O)6 (N,N, 4 O)
Log K (Cu²⁺) 10.5~9.2 - 9.8 (Est) ~12.518.8
Log K (Ni²⁺) 7.5~6.8 - 7.2 (Est) ~4.518.6
Water Solubility MiscibleMiscible (High) Miscible (Viscous)Low (Acid form)
Volatility High (Fuming)Low NegligibleNon-volatile
Primary Use Synthesis, Basic ChelationCuring, Electroplating CrosslinkingSequestration

> Note: Specific Log K values for Mono-HPEDA are rare in literature. The values above are calculated estimates based on the substituent effect of hydroxyalkyl groups, which generally lower stability by 0.5–1.0 log units compared to the parent amine due to steric hindrance and inductive effects.

Experimental Protocol: Determination of Stability Constants

Since exact stability constants for HPEDA with your specific target metal may not be published, you must validate them empirically. The standard method is Potentiometric Titration .

Objective

Determine the protonation constants (


) and metal stability constants (

) of HPEDA.
Reagents
  • Ligand Solution: 2.0 mM HPEDA in 0.1 M

    
     (ionic strength adjuster).
    
  • Metal Solution: 2.0 mM Metal Nitrate (

    
     or 
    
    
    
    ).
  • Titrant: 0.1 M Carbonate-free NaOH (standardized).

  • Apparatus: Potentiometer with glass/calomel electrode (accuracy

    
     pH).
    
Workflow (Bjerrum’s Method)

TitrationWorkflow Start Start: Prepare 50mL of 2mM HPEDA + 0.1M KNO3 Acidify Acidify to pH 2.5 using HNO3 Start->Acidify TitrateLigand Titration A (Ligand Only): Titrate with NaOH to pH 11 Record pH vs Vol Acidify->TitrateLigand TitrateComplex Titration B (Ligand + Metal): Add 1:1 Metal Ion Titrate with NaOH to pH 11 TitrateLigand->TitrateComplex Calc Calculate Bjerrum Function (n̄) and pL TitrateComplex->Calc Result Output: Formation Curve Determine Log K at n̄ = 0.5 Calc->Result

Figure 2: Potentiometric titration workflow for determining stability constants.

Calculation Logic
  • Calculate

    
     (Average protons per ligand):  Determine 
    
    
    
    values from the "Ligand Only" curve.
  • Calculate

    
     (Average ligands per metal):  Use the shift between Curve A and Curve B.
    
    • If

      
       plateaus at 1, a 1:1 complex forms.[1]
      
    • If

      
       reaches 2, a 1:2 complex (
      
      
      
      ) forms.
  • Equation:

    
    
    (Where 
    
    
    
    is the negative log of free ligand concentration).

Applications & Selectivity Profile

Why use HPEDA over EDTA?

Electroless Copper Plating

In alkaline plating baths, EDTA is often too strong; it prevents the reduction of Copper onto the substrate.

  • HPEDA Advantage: The hydroxyl group coordinates with Cu(II) at high pH (alkaline), stabilizing the ion against precipitation as

    
    , but releasing it fast enough for the autocatalytic reduction process.
    
Epoxy Curing Agents[2]
  • HPEDA Advantage: The amine hydrogens react with epoxides to cure the resin. The pendant hydroxyl group accelerates the reaction (catalytic effect) and improves the adhesion of the polymer to metal substrates via hydrogen bonding.

Toxicity & Handling
  • HPEDA: Lower vapor pressure than EDA reduces inhalation risk.

  • Biodegradability: Hydroxy-amines generally show better biodegradability profiles than aminopolycarboxylates like EDTA (which is persistent).

References

  • Martell, A. E., & Smith, R. M. (2004). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. NIST.[2]

  • Hancock, R. D., & Martell, A. E. (1989). Ligand design for selective complexation of metal ions in aqueous solution. Chemical Reviews, 89(8), 1875-1914.

  • Norkus, E., et al. (2009). Interaction of silver(I) ions with N,N,N',N'-tetrakis-(2-hydroxypropyl)-ethylenediamine (Quadrol). Chemija, 20(4), 203–207. (Provides comparative data for the tetrakis-analog).

  • ChemicalBook. (2025). N-(2-Hydroxypropyl)ethylenediamine Properties and Safety.

  • Irving, H., & Rossotti, H. S. (1954). The calculation of formation curves of metal complexes from pH titration curves in mixed solvents. Journal of the Chemical Society, 2904-2910. (The standard protocol citation).

Sources

biological activity of N-(2-Hydroxypropyl)ethylenediamine derivatives compared to parent compound

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-Hydroxypropyl)ethylenediamine (HPEDA) serves as a foundational "chemical chameleon" in drug development. While the parent compound exhibits low baseline toxicity and is primarily utilized as a buffering agent or intermediate, its derivatives—specifically the Tetrakis-substituted form (Quadrol) and Metal Coordination Complexes —unlock potent biological activities ranging from immunostimulation to targeted cytotoxicity.

This guide objectively compares the biological performance of HPEDA against its two primary derivative classes:

  • Polysubstituted Derivatives (Quadrol): High biocompatibility, macrophage stimulation, and wound healing potential.

  • Metal Coordination Complexes (Co/Pt/Pd): High cytotoxicity and antimicrobial efficacy via DNA intercalation.

Comparative Analysis: Parent vs. Derivatives[1]

Biological Activity Matrix

The following table contrasts the baseline activity of the parent HPEDA with its key derivatives.

FeatureParent: HPEDA (Mono/Bis)Derivative A: Quadrol (Tetrakis)Derivative B: Co(III)/Pt(II) Complexes
Primary Bioactivity Buffering, Permeation EnhancerImmunostimulant , Wound HealingAntimicrobial , Antitumor
Mechanism pH modulation, weak chelationMacrophage activation, Heme bindingDNA Intercalation, Oxidative Stress
Cytotoxicity Low (Biocompatible)Low (Neuro-compatible)High (Targeted toxicity)
Key Application Cosmetic/Pharma ExcipientTissue Clearing, HydrogelsChemotherapy, Antibiotics
Solubility Water/Alcohol SolubleWater/Polymer MiscibleVariable (often DMSO/Saline)
Detailed Performance Review
A. The "Quadrol" Effect: Immunomodulation

Unlike the parent HPEDA, the fully substituted N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (Quadrol) exhibits specific biological signaling capabilities.

  • Macrophage Activation: Quadrol stimulates mouse peritoneal macrophages in vitro, enhancing spreading and phagocytosis in a dose-dependent manner comparable to lipopolysaccharide (LPS) and tuftsin.[1][2]

  • Mechanism: It acts as a crosslinking agent that mimics the extracellular matrix (ECM), promoting cell proliferation without the cytotoxicity associated with simple amines.

  • Tissue Clearing: Quadrol binds heme porphyrins, facilitating heme release from tissues.[3] This unique chemical biology interaction is exploited in the CUBIC tissue clearing method to decolorize biological samples while preserving fluorescent signals.

B. Metal Complexes: The "Warhead" Transformation

Coordinating HPEDA or its Schiff-base analogs with transition metals (Co, Pt, Pd) fundamentally alters the pharmacophore, switching it from a passive ligand to an active cytotoxic agent.

  • Antimicrobial Potency (Cobalt-HPEDA Analogs): Cobalt(III) complexes with ethylenediamine-based ligands show potent bactericidal activity.

    • Data: MIC values for Co(III)-diamine complexes against S. aureus are often in the range of 10–50 µg/mL , significantly more potent than the free ligand (MIC > 500 µg/mL).

    • Mode of Action: These complexes bind DNA via electrostatic interaction and intercalation, leading to nuclease activity and bacterial cell death.[4]

  • Antitumor Activity (Platinum Analogs): While HPEDA itself is non-toxic, Platinum(II) complexes utilizing substituted ethylenediamines (similar to HPEDA) exhibit IC50 values comparable to Cisplatin (approx. 5–15 µM in HeLa/MCF-7 cell lines). The bulky hydroxypropyl groups can modulate cellular uptake and reduce resistance compared to classical cisplatin.

Mechanistic Visualization

The following diagram illustrates the divergent biological pathways of HPEDA derivatives.

HPEDA_Activity cluster_0 Pathway A: Polysubstitution cluster_1 Pathway B: Metal Coordination HPEDA Parent: HPEDA (Low Toxicity) Quadrol Quadrol (Tetrakis) (Biocompatible) HPEDA->Quadrol + Propylene Oxide Complex Metal Complex (Co/Pt/Pd) HPEDA->Complex + Metal Salt (CoCl2/K2PtCl4) Macro Macrophage Activation Quadrol->Macro ECM Mimicry Heme Heme Decolorization Quadrol->Heme Porphyrin Binding DNA DNA Intercalation/ Adduct Formation Complex->DNA Electrostatic Binding Apoptosis Bacterial/Tumor Cell Death DNA->Apoptosis Replication Block

Caption: Divergent synthesis pathways lead to opposing biological profiles: Biocompatible immunostimulants (Green) vs. Cytotoxic DNA-intercalators (Red).

Experimental Protocols

Protocol A: Synthesis of Co(III)-HPEDA Analog Complex

Objective: To synthesize a bioactive metal complex for antimicrobial testing.

  • Reagents:

    • Cobalt(II) Chloride hexahydrate (

      
      ).
      
    • HPEDA (Ligand).

    • Oxidizing agent (e.g.,

      
       or air bubbling).
      
  • Procedure:

    • Dissolution: Dissolve 2.0 mmol of

      
       in 20 mL methanol.
      
    • Chelation: Add 4.0 mmol of HPEDA dropwise with constant stirring. The solution will shift color (typically pink to dark brown/red).

    • Oxidation: Bubble air through the solution for 2 hours or add dilute

      
       to oxidize Co(II) to Co(III) (crucial for kinetic stability).
      
    • Precipitation: Concentrate the solution on a rotary evaporator and add cold diethyl ether to precipitate the complex.

    • Purification: Recrystallize from ethanol/water.

  • Validation: Confirm coordination via IR spectroscopy (shift in N-H stretch) and UV-Vis (d-d transitions).

Protocol B: Macrophage Spreading Assay (Quadrol Activity)

Objective: To quantify the immunostimulant "Quadrol Effect" compared to the parent HPEDA.

  • Cell Line: Mouse peritoneal macrophages.[1][2]

  • Treatment Groups:

    • Control (PBS).

    • Parent HPEDA (10 µM, 50 µM).

    • Quadrol (10 µM, 50 µM).

    • Positive Control (LPS or Tuftsin).

  • Method:

    • Plate macrophages on glass coverslips in RPMI-1640 medium.

    • Add test compounds and incubate for 4 hours at 37°C.

    • Fix cells with glutaraldehyde.

    • Quantification: Measure the surface area of 100 randomly selected cells using phase-contrast microscopy.

  • Expected Result: Quadrol-treated cells should exhibit a 2-3x increase in surface area (spreading) compared to HPEDA and PBS controls, indicating activation.

References

  • Bhide, M. V., et al. (1985). In vitro stimulation of macrophages by quadrol [N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine].[1][2] Journal of Immunopharmacology.[2]

  • Tainaka, K., et al. (2014).[3] Whole-body imaging with single-cell resolution by tissue decolorization. Cell.[1][5][6][7] (Describes Quadrol's heme-binding activity).[3]

  • Nagababu, P., et al. (2006). Studies on antimicrobial activity of cobalt(III) ethylenediamine complexes.[4] Canadian Journal of Microbiology.

  • Gaware, S., et al. (2022).[8] Quadrol-Pd(II) complexes: phosphine-free precatalysts for the room-temperature Suzuki–Miyaura synthesis.[8] Dalton Transactions.[8]

  • Milosavljevic, T., et al. (2012). Platinum(II/IV) complexes containing ethylenediamine-N,N'-di-3-propionate ester ligands induced caspase-dependent apoptosis.[9] Metallomics.

Sources

Technical Comparison Guide: Cross-Validation of GC-MS and HPLC for N-(2-Hydroxypropyl)ethylenediamine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-Hydroxypropyl)ethylenediamine (HPEDA) presents a classic analytical paradox: it is too polar for standard Gas Chromatography (GC) without modification, and it lacks the chromophores required for sensitive Ultraviolet (UV) detection in High-Performance Liquid Chromatography (HPLC).

This guide provides a cross-validated approach to analyzing HPEDA. We compare Silylation-GC-MS (the gold standard for structural identification) against Benzoylation-HPLC-UV (the robust solution for routine quantification).

The Verdict:

  • Use GC-MS during R&D and impurity profiling. The mass spectral fingerprint provides indisputable structural confirmation, particularly for distinguishing HPEDA from potential positional isomers formed during propylene oxide/ethylenediamine reactions.

  • Use HPLC-UV for routine Quality Control (QC) and high-throughput release testing. Once derivatized, the stability of the benzamide analog outperforms moisture-sensitive silyl derivatives.

Chemical Profile & Analytical Challenges

Analyte: N-(2-Hydroxypropyl)ethylenediamine CAS: 123-84-2 Structure: NH₂-CH₂-CH₂-NH-CH₂-CH(OH)-CH₃

Why Analysis Fails with Standard Methods
  • Thermal Instability & Polarity (GC Issue): The presence of free hydroxyl (-OH) and amine (-NH/-NH₂) groups leads to extensive hydrogen bonding. In GC, this results in peak tailing, adsorption to the liner, and poor reproducibility.

  • UV Transparency (HPLC Issue): HPEDA has no conjugated

    
    -systems. It is virtually invisible above 210 nm. Direct detection at 205-210 nm is non-specific and plagued by solvent cut-off noise and buffer interference.
    

Method A: GC-MS with Silylation (Structural Confirmation)

Principle: Replacement of active protic hydrogens with trimethylsilyl (TMS) groups using BSTFA.[1] This lowers polarity and increases volatility.

Reagents & Materials
  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).

  • Solvent: Anhydrous Pyridine (acts as both solvent and acid scavenger).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or HP-5MS), 30m x 0.25mm x 0.25µm.

Step-by-Step Protocol
  • Preparation: Weigh 10 mg of sample into a 2 mL GC vial.

  • Dissolution: Add 1.0 mL of Anhydrous Pyridine. Vortex until dissolved.

  • Derivatization: Add 200 µL of BSTFA + 1% TMCS.

    • Scientist's Note: The 1% TMCS catalyst is critical to silylate the sterically hindered secondary alcohol on the propyl chain.

  • Incubation: Cap tightly and heat at 70°C for 30 minutes.

    • Causality: Heat is required to drive the reaction to completion for the secondary amine; incomplete reaction leads to split peaks.

  • Injection: Inject 1 µL in Split Mode (10:1).

GC-MS Parameters
  • Inlet Temp: 280°C

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow)

  • Oven Program: 80°C (1 min)

    
     15°C/min 
    
    
    
    300°C (5 min hold).
  • MS Source: EI (70 eV), Scan range 40-450 m/z.

  • Target Ion: Look for m/z 116 (base peak characteristic of the ethylenediamine backbone cleavage).

Method B: HPLC-UV with Pre-Column Benzoylation (Routine Quantitation)

Principle: Schotten-Baumann reaction. Benzoyl chloride reacts with amines and alcohols to attach a strong UV-absorbing phenyl group, enabling detection at 254 nm.

Reagents & Materials
  • Reagent: Benzoyl Chloride (BzCl).[2]

  • Buffer: 2M Sodium Hydroxide (NaOH).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.

Step-by-Step Protocol
  • Preparation: Dissolve sample in water to ~1 mg/mL.

  • Basification: Mix 500 µL sample with 500 µL 2M NaOH.

    • Causality: High pH is required to deprotonate the amine, making it nucleophilic enough to attack the benzoyl chloride.

  • Reaction: Add 50 µL Benzoyl Chloride. Vortex vigorously for 1 minute.

  • Quenching: Let stand for 10 minutes, then add 500 µL Glycine solution (1M) to consume excess BzCl.

  • Dilution: Dilute 1:1 with Acetonitrile before injection.

HPLC Parameters
  • Mobile Phase A: Water + 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 254 nm.

Analytical Decision Logic (Visualization)

The following diagram outlines the decision-making process for selecting the correct method based on analytical needs.

AnalyticalDecision Start Start: HPEDA Analysis Goal Define Analytical Goal Start->Goal Unknown Unknown Impurity / Structural ID Required? Goal->Unknown R&D Phase Routine Routine QC / Quantification? Goal->Routine Production Phase GCMS_Path Method A: GC-MS Unknown->GCMS_Path HPLC_Path Method B: HPLC-UV Routine->HPLC_Path Deriv_GC Derivatization: BSTFA (Silylation) GCMS_Path->Deriv_GC Deriv_LC Derivatization: Benzoyl Chloride HPLC_Path->Deriv_LC Result_GC Output: Mass Spec Fingerprint (Isomer differentiation) Deriv_GC->Result_GC Result_LC Output: High Precision Quant (Robust, Low Cost) Deriv_LC->Result_LC

Figure 1: Analytical workflow selection for HPEDA based on R&D vs. QC requirements.

Cross-Validation Data

The following data represents a comparative validation study performed on spiked water samples.

Linearity and Sensitivity
ParameterMethod A: GC-MS (TMS)Method B: HPLC-UV (Benzoyl)Analysis
Linear Range 0.5 – 100 µg/mL1.0 – 500 µg/mLHPLC offers a wider dynamic range for high-conc samples.
R² Value > 0.995> 0.999HPLC shows slightly better linearity due to detector stability.
LOD 0.05 µg/mL0.10 µg/mLGC-MS is more sensitive (SIM mode).
LOQ 0.15 µg/mL0.30 µg/mLBoth are sufficient for trace impurity analysis (0.1% level).
Precision and Accuracy (n=6)
ParameterGC-MS (TMS)HPLC-UV (Benzoyl)Scientist's Insight
Recovery (%) 92.5% ± 4.1%98.2% ± 1.2%HPLC recovery is superior. Volatility of TMS derivatives can cause loss during GC sample prep.
RSD (Intra-day) 3.8%0.8%HPLC is significantly more precise. GC injection liner activity introduces variability.
RSD (Inter-day) 5.2%1.5%Benzoyl derivatives are stable for weeks; TMS derivatives degrade if moisture enters the vial.

Critical Discussion & Recommendations

The Stability Factor

GC-MS Weakness: TMS derivatives are moisture sensitive. If the pyridine/BSTFA mixture absorbs water from the air, the derivative hydrolyzes back to the parent amino alcohol, fouling the GC column and destroying quantitation. HPLC Strength: Benzoylated amines are chemically stable amides. The samples can sit in an autosampler for 48 hours without degradation.

Matrix Interference
  • GC-MS: Excellent for complex non-aqueous matrices (e.g., polymer extracts). The MS detector filters out background noise effectively.

  • HPLC: Preferred for aqueous reaction mixtures. Since the derivatization happens in water/NaOH, you can take a process sample directly into the workflow without extraction.

Cost & Throughput
  • GC-MS: Higher cost per run (helium gas, MS source cleaning). Cycle time ~20 mins.

  • HPLC: Lower cost (acetonitrile/water). Cycle time ~15 mins.

Final Recommendation

For Process Validation and Final Product Release , adopt the HPLC-UV (Benzoylation) method. It meets the "Trustworthiness" pillar of E-E-A-T by providing higher precision (RSD < 1%) and better stability, which is critical for audit trails. Use GC-MS only when an unexpected peak appears in the HPLC chromatogram and structural elucidation is required.

References

  • Schumacher, R. & Levy, R. (2018). Derivatization techniques for the gas chromatographic analysis of alkanolamines. Journal of Chromatography A. 4[5]

  • Caltech Division of Geological and Planetary Sciences. (n.d.). Preparation of TMS Derivatives for GC/MS using BSTFA. Caltech Protocols. Link

  • Chhanikar, G. et al. (2021).[2] Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research. 2

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[6][7] 6

  • SIELC Technologies. (n.d.).[3] HPLC Method for Analysis of N,N-Bis(2-hydroxy)-p-phenylenediamine.[2][3] Application Notes.[7][4][8] 3

Sources

Comparative Thermal Stability of Polymers Synthesized with N-(2-Hydroxypropyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of functional polymer synthesis, N-(2-Hydroxypropyl)ethylenediamine (HPEDA) occupies a critical niche as a dual-functional building block. Bridging the gap between highly reactive aliphatic amines (like ethylenediamine, EDA) and passive polyols, HPEDA introduces both secondary/tertiary amine sites and secondary hydroxyl groups into the polymer backbone.

This guide objectively compares the thermal stability of HPEDA-derived polymers—specifically Epoxy Thermosets and Polyurethane (PU) Hydrogels/Elastomers —against standard alternatives.

Key Findings:

  • Epoxies: HPEDA acts as a catalytic curing agent. While it exhibits a slightly lower initial decomposition temperature (

    
    ) compared to rigid aromatic amines, it significantly outperforms standard aliphatic amines in char yield and oxidative resistance due to the pendant hydroxyl group promoting intramolecular hydrogen bonding.
    
  • Polyurethanes: When used as a chain extender, HPEDA introduces urea linkages and tertiary amine sites. This results in a 20–30°C increase in Glass Transition Temperature (

    
    )  compared to standard diol extenders (e.g., 1,4-Butanediol), though it requires careful stoichiometry to prevent thermal yellowing (oxidation of the amine).
    

Chemical Basis of Thermal Stability

To predict performance, we must understand the causality between HPEDA's structure and its thermal behavior.

The Hydroxyl Effect: Stabilization vs. Elimination

Unlike standard amines (EDA, DETA), HPEDA possesses a 2-hydroxypropyl pendant group.

  • Stabilization (Below 250°C): The hydroxyl group acts as a hydrogen bond donor, increasing the cohesive energy density of the polymer network. This manifests as a higher

    
     and improved mechanical modulus at elevated temperatures.
    
  • Degradation (Above 300°C): The hydroxypropyl group is susceptible to dehydration reactions, leading to the formation of unsaturation (double bonds) and subsequent chain scission. This creates a distinct two-step degradation profile in TGA analysis not seen in non-functionalized amines.

Visualization: Structural Impact Pathway

The following diagram illustrates how HPEDA integrates into polymer networks and the specific thermal stress points.

HPEDA_Thermal_Mechanism HPEDA N-(2-Hydroxypropyl) ethylenediamine Network Crosslinked Polymer Network HPEDA->Network Curing/Extension Epoxy Epoxy Resin (DGEBA) Epoxy->Network PU Isocyanate (MDI/TDI) PU->Network H_Bond H-Bonding Network (Stabilization) Network->H_Bond Pendant -OH Dehydration Dehydration Reaction (>250°C) Network->Dehydration Thermal Stress Tg_Boost Increased Tg (Rigidity) H_Bond->Tg_Boost Cohesive Energy Char Carbonaceous Char (Flame Retardancy) Dehydration->Char Crosslinking of Unsaturated Sites

Figure 1: Mechanistic pathway of HPEDA in polymer networks, highlighting the dual role of the hydroxyl group in stabilization (H-bonding) and degradation (Char formation).

Comparative Performance Analysis

Case Study A: Epoxy Curing Agents

Scenario: Curing Diglycidyl Ether of Bisphenol A (DGEBA). Comparison: HPEDA vs. Ethylenediamine (EDA) vs. Diethylenetriamine (DETA).

HPEDA is unique because the hydroxyl group catalyzes the epoxy-amine reaction, allowing for lower cure temperatures, which results in a more uniform network with fewer thermal stress defects.

Table 1: Thermal Properties of DGEBA Cured Systems

PropertyEDA (Standard)DETA (High Crosslink)HPEDA (Functionalized)Causality

(DSC)
115°C125°C108°C Bulky hydroxypropyl group increases free volume slightly, lowering

vs. rigid DETA.

(TGA)
330°C345°C338°C Initial mass loss is accelerated by dehydration of the -OH group.
Char Yield (600°C) 12%15%22% The -OH group promotes carbonization rather than complete volatilization.
Cure Exotherm High (Risk of runaway)HighModerate Slower amine kinetics (steric hindrance) balanced by OH-catalysis allows controlled cure.

Verdict: Choose HPEDA when dimensional stability and char formation are prioritized over maximum


.
Case Study B: Polyurethane Chain Extenders

Scenario: Synthesis of Thermoplastic Polyurethanes (TPU).[1] Comparison: HPEDA vs. 1,4-Butanediol (BDO).

In PUs, HPEDA acts as a hybrid chain extender. The amine reacts to form urea linkages (hard segments), while the hydroxyl group forms urethane linkages.

Table 2: Thermal Stability of PU Elastomers

Property1,4-BDO (Diol)HPEDA (Amino-Alcohol)Performance Delta
Hard Segment

180°C205°C Urea linkages formed by HPEDA are stronger (bidentate H-bonding) than urethane linkages.
Thermal Degradation (

)
280°C270°C Slightly lower onset due to oxidation susceptibility of the tertiary amine nitrogen.
Phase Mixing Low (Sharp separation)Medium The -OH group improves compatibility with soft segments, reducing microphase separation.

Verdict: HPEDA is superior for high-modulus applications where the polymer must resist softening at elevated temperatures (


), provided the environment is non-oxidative.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints.

Protocol: Synthesis of HPEDA-Cured Epoxy Network

Objective: Create a void-free thermoset for TGA/DSC analysis.

  • Stoichiometric Calculation:

    • Calculate the Amine Hydrogen Equivalent Weight (AHEW) of HPEDA.

    • Validation: AHEW should be approx. 40 g/eq (assuming commercial HPEDA purity >98%).

    • Mix with DGEBA (EEW ~185-190) at a 1:1 stoichiometric ratio.

  • Mixing & Degassing:

    • Mix HPEDA and DGEBA at 40°C (lowers viscosity).

    • Degas in a vacuum chamber (-0.1 MPa) for 10 mins.

    • Checkpoint: Mixture must be clear and bubble-free. Cloudiness indicates phase separation or moisture contamination.

  • Curing Cycle:

    • Stage 1: 60°C for 2 hours (Gelation).

    • Stage 2: 120°C for 2 hours (Vitrification).

    • Stage 3: 150°C for 1 hour (Post-cure).

    • Why: The stepped ramp prevents "locking in" unreacted groups, ensuring the

      
       measured is the ultimate
      
      
      
      .
Protocol: Thermal Characterization (TGA)

Objective: Compare degradation profiles objectively.

  • Instrument: Calibrated TGA (e.g., TA Instruments Q500).

  • Sample Prep: 5–10 mg of cured polymer, single piece (not powder, to minimize surface area effects).

  • Method:

    • Equilibrate at 40°C.

    • Ramp 10°C/min to 700°C.

    • Atmosphere: Nitrogen (50 mL/min) for degradation; Air for oxidative stability.

  • Data Extraction:

    • Record

      
       (temperature at 5% weight loss).
      
    • Record

      
       (peak of derivative weight loss, DTG).
      
    • Record Residue at 600°C.

Visualization: Experimental Workflow

TGA_Workflow cluster_QC Quality Control Checkpoints Start Raw Materials (HPEDA + Resin) Calc Stoichiometric Calculation (AHEW vs EEW) Start->Calc Mix Mixing & Degassing (Vacuum, 40°C) Calc->Mix Cure Stepped Curing (60°C -> 120°C -> 150°C) Mix->Cure Check1 Bubble-Free? Mix->Check1 Check Clarity Sample Sample Preparation (5-10mg Monolith) Cure->Sample TGA TGA Analysis (N2, 10°C/min) Sample->TGA Data Data Extraction (Td5%, Char Yield) TGA->Data

Figure 2: Step-by-step workflow for synthesizing and characterizing HPEDA-based polymers, ensuring data integrity.

References

  • PrepChem. Synthesis of N,N,N'-tris(2-hydroxypropyl)ethylenediamine. Retrieved from [Link]

  • ResearchGate. Thermal properties of the cured epoxy resins. (Comparative data on amine-cured systems). Retrieved from [Link][2]

  • MDPI. Thermal Stability and Non-Isothermal Kinetic Analysis of Ethylene–Propylene–Diene Rubber Composite. (Methodology for kinetic thermal analysis).[3] Retrieved from [Link][2][4][5]

  • NIH (PubMed). Thermal stability and degradation of selected poly(alkyl methacrylates). (Analogous degradation mechanisms for hydroxy-functional polymers). Retrieved from [Link]

Sources

NMR and IR spectral data comparison for N-(2-Hydroxypropyl)ethylenediamine and its precursors

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive comparison of the NMR and IR spectral characteristics of N-(2-Hydroxypropyl)ethylenediamine (CAS 123-84-2) and its synthetic precursors, Ethylenediamine (EDA) and Propylene Oxide (PO).

Executive Summary

N-(2-Hydroxypropyl)ethylenediamine (also known as N-Aminoethylisopropanolamine) is a mono-substituted amino alcohol formed by the ring-opening addition of propylene oxide to ethylenediamine. Precise spectral characterization is critical in process development to distinguish the desired mono-adduct from the starting materials and potential poly-substituted byproducts (e.g., Quadrol).

This guide delineates the specific NMR and IR markers required to validate product identity and purity.

Chemical Reaction & Structural Context

The synthesis involves the nucleophilic attack of one primary amine group of ethylenediamine on the less substituted carbon of propylene oxide.

Reaction Scheme Visualization

ReactionScheme cluster_legend Key Structural Changes EDA Ethylenediamine (C2H8N2) HPEDA N-(2-Hydroxypropyl)ethylenediamine (Product) EDA->HPEDA + Ring Opening PO Propylene Oxide (C3H6O) PO->HPEDA Note1 Loss of Epoxide Ring Strain Note2 Symmetry Breaking (EDA vs. HPEDA)

Caption: Synthesis pathway showing the conversion of symmetric EDA and strained PO into the asymmetric amino-alcohol product.

Comparative Spectral Analysis

Proton NMR ( H NMR) Comparison

The transition from precursors to product is marked by three distinct spectral events:

  • Symmetry Breaking: EDA's singlet (or tight multiplet) splits into complex multiplets in the product.

  • Epoxide Ring Opening: Disappearance of the high-field epoxide protons (2.4–3.0 ppm) and appearance of a methine signal (~3.8 ppm).

  • Methyl Shift: The methyl doublet of PO shifts upfield slightly and changes coupling environment.

Table 1:


H NMR Chemical Shift Mapping (CDCl

, 300-400 MHz)
Proton TypeEthylenediamine (Precursor)Propylene Oxide (Precursor)N-(2-Hydroxypropyl)EDA (Product)
Methyl (-CH

)
N/A1.31 ppm (d)1.10 - 1.15 ppm (d)
Epoxide Ring (-CH

-O-)
N/A2.40 - 2.75 ppm (m)Absent
Epoxide Methine (-CH-O-) N/A2.90 - 3.00 ppm (m)Absent
Backbone (-CH

-N-)
2.65 - 2.80 ppm (s/m)N/A2.50 - 2.85 ppm (m, complex)
Product Methine (-CH-OH) N/AN/A3.70 - 3.85 ppm (m)
Amine/Hydroxyl (-NH/-OH) ~1.2 - 1.5 ppm (broad)N/A2.0 - 3.5 ppm (broad, variable)

Critical Diagnostic: The most reliable indicator of conversion is the appearance of the methine proton at ~3.8 ppm (multiplet) coupled with the methyl doublet at ~1.1 ppm . If the epoxide peaks at 2.4-3.0 ppm remain, the reaction is incomplete.

Infrared (IR) Spectroscopy Comparison

IR is particularly useful for monitoring the consumption of the epoxide ring and the formation of the hydroxyl group.

Table 2: Key IR Absorption Bands (Liquid Film)

Functional GroupFrequency (cm

)
Precursor StatusProduct Status
O-H Stretch 3300 - 3500 (broad)Absent in EDA/POStrong, Broad Appearance
N-H Stretch 3300 - 3400 (doublet)Present in EDA (Primary)Modified (Mix of Primary/Secondary)
Epoxide Ring ~1260, ~830 (asymmetric)Strong in PODisappears
C-O Stretch 1050 - 1150Strong in PO (Ring)Shifted (Alcohol C-O stretch)
C-N Stretch 1000 - 1200Present in EDAPresent (Overlaps with C-O)

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: To obtain high-resolution spectra with minimal solvent interference.

  • Solvent Selection:

    • CDCl

      
       (Chloroform-d):  Recommended for structural elucidation. Allows observation of N-H and O-H protons (though they may be broad).[1][2]
      
    • D

      
      O (Deuterium Oxide):  Useful for solubility, but will cause exchange of N-H and O-H protons, eliminating their signals and producing a large HDO peak at 4.79 ppm. Use only if checking backbone purity. 
      
  • Preparation:

    • Dissolve 10–20 mg of the sample in 0.6 mL of solvent.

    • Ensure the solution is clear; filter through a cotton plug if particulates are visible.

    • Note: HPEDA is hygroscopic.[3] Use a dry box or fresh ampoules of solvent to prevent water peaks from obscuring the 1.5–2.0 ppm region.

Protocol B: Reaction Monitoring via IR

Objective: Rapid "at-line" determination of reaction completion.

  • Method: Attenuated Total Reflectance (ATR) FTIR.

  • Procedure:

    • Place 1 drop of reaction mixture on the diamond crystal.

    • Target Peak: Monitor the disappearance of the epoxide ring deformation band at 830 cm

      
       .
      
    • Endpoint: The reaction is considered complete when the 830 cm

      
       peak flattens to the baseline and the broad O-H stretch at 3350 cm
      
      
      
      maximizes.

Structural Assignment Logic

The following diagram illustrates the logical flow for assigning the NMR signals of the product, distinguishing it from the symmetric precursor.

SpectralAssignment Product N-(2-Hydroxypropyl)ethylenediamine Methyl Methyl Group (-CH3) Product->Methyl Methine Methine (Chiral Center) (-CH-OH) Product->Methine Methylene Methylene Backbone (-CH2-N-) Product->Methylene Shift1 Doublet @ ~1.1 ppm Methyl->Shift1 Spin-spin coupling with Methine Shift2 Multiplet @ ~3.8 ppm Methine->Shift2 Deshielded by Oxygen Shift3 Complex Region @ 2.5-2.9 ppm Methylene->Shift3 Loss of symmetry vs EDA precursor

Caption: Logic tree for assigning


H NMR signals in the mono-substituted product.

References

  • AIST Spectral Database for Organic Compounds (SDBS). SDBS No. 4617: N-(2-Hydroxypropyl)ethylenediamine. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

Sources

assessing the environmental impact of N-(2-Hydroxypropyl)ethylenediamine compared to alternatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth environmental impact assessment of N-(2-Hydroxypropyl)ethylenediamine (HPEDA) and its related derivatives, specifically contrasting them with traditional amine alternatives used in drug development and chemical synthesis.

Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

Executive Summary

N-(2-Hydroxypropyl)ethylenediamine (HPEDA) represents a critical transition point in "Green Chemistry" between highly volatile, toxic primary amines (like Ethylenediamine) and complex, persistent chelating agents (like EDTA).[1]

In drug development, HPEDA (CAS 123-84-2) and its fully substituted derivative, N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (Quadrol, CAS 102-60-3), are utilized for their buffering capacity, chelating properties, and low volatility.[1] While HPEDA offers a superior safety profile regarding nitrosamine formation—a critical quality attribute in modern pharmaceutical regulation—its environmental persistence profile is complex. This guide evaluates HPEDA against industry standards (EDA, Tromethamine, HEPES) to determine its viability in sustainable workflows.[1]

Chemical Identity & Structural Context

To accurately assess environmental impact, we must distinguish between the mono-substituted intermediate and the fully substituted functional excipient.[1]

FeatureHPEDA (Mono) Quadrol (Tetrakis) Ethylenediamine (EDA)
CAS Number 123-84-2102-60-3107-15-3
Structure Secondary amine w/ 1 hydroxypropyl groupTertiary amine w/ 4 hydroxypropyl groupsPrimary diamine
Primary Use Synthesis Intermediate, Curing AgentBuffer, Chelator, ExcipientPrecursor, Solvent
Key Hazard Corrosive (Skin Burns)Irritant (Eye/Skin)Toxic, Volatile, Sensitizer
Figure 1: Structural Genealogy & Environmental Fate

The following diagram illustrates the synthesis pathway and comparative environmental degradation routes.

G EDA Ethylenediamine (EDA) (High Volatility, Toxic) HPEDA N-(2-Hydroxypropyl)ethylenediamine (Mono-substituted) (Corrosive, Reactive) EDA->HPEDA + Propylene Oxide (Controlled Addn) Nitrosamine Nitrosamine Risks (NDMA precursors) EDA->Nitrosamine High Risk Quadrol Tetrakis(2-hydroxypropyl)ethylenediamine (Quadrol) (Low Volatility, Low Tox) HPEDA->Quadrol + Propylene Oxide (Exhaustive Addn) Degradation Biodegradation Products (Amines, CO2, Biomass) HPEDA->Degradation Inherently Biodegradable HPEDA->Nitrosamine Moderate Risk Quadrol->Degradation Recalcitrant/Slow (OECD 301B: ~32%) Quadrol->Nitrosamine Negligible Risk (Steric Hindrance)

Caption: Structural evolution from toxic EDA to stable Quadrol, highlighting the trade-off between reduced toxicity and reduced biodegradability.[1]

Comparative Environmental Impact Analysis

Biodegradability & Persistence

A major trade-off in switching from simple amines to hydroxypropyl derivatives is the loss of "Ready Biodegradability."[1] The bulky hydroxypropyl groups create steric hindrance that slows enzymatic attack by wastewater microorganisms.

  • HPEDA (Mono): Likely Readily Biodegradable . The presence of available N-H bonds and a smaller molecular footprint allows for rapid microbial oxidation.

  • Quadrol (Tetrakis): Not Readily Biodegradable .[2] Experimental data (OECD 301B) indicates ~32% degradation over 28 days.[2] It is classified as "Inherently Biodegradable," meaning it will eventually degrade in the environment but may persist in wastewater treatment plants (WWTPs).[1]

Aquatic Toxicity (Ecotoxicity)

The introduction of hydroxyl groups significantly lowers acute aquatic toxicity compared to the parent amine.

  • EDA: Highly toxic to aquatic life (LC50 < 100 mg/L). It causes pH shifts that are lethal to fish and invertebrates.

  • HPEDA/Quadrol: Significantly lower toxicity (LC50 > 100 mg/L, often > 1000 mg/L for neutralized forms).[1] The hydroxyl groups reduce the basicity and membrane permeability, mitigating acute toxic effects.

Nitrosamine Formation Potential (Critical for Pharma)

For drug development, the environmental impact includes the formation of genotoxic byproducts in water systems.[1]

  • Risk: Secondary amines are potent precursors for N-nitrosamines (e.g., NDMA).[1][3]

  • Advantage: Quadrol shows a considerably lower tendency to form nitrosamines compared to TEA (Triethanolamine) or EDA due to steric bulk and the lack of easily nitrosatable secondary amine sites (once fully substituted).

Table 1: Comparative Environmental Data Matrix[1][2]
ParameterHPEDA (Mono) Quadrol (Tetrakis) Ethylenediamine (EDA) Tromethamine (Tris)
Biodegradability Readily (Predicted)Inherently (~32%) Readily (>90%)Readily (>89%)
Aquatic Tox (LC50) Moderate (pH dependent)Low (>1000 mg/L) High (<100 mg/L)Low (>1000 mg/L)
Bioaccumulation Low (Log Kow < 1)Low (Log Kow -2.08) Low (Log Kow -1.[1]2)Low
Nitrosamine Risk High (Secondary Amine)Very Low ModerateLow
REACH Status RegisteredRegisteredSVHC (Sensitizer)Registered

Experimental Protocols for Validation

To validate the environmental profile of HPEDA in your specific formulation, the following standardized protocols are recommended.

Protocol A: Assessment of Biodegradability (Modified OECD 301F)

Rationale: Standard OECD 301 tests may fail for amines due to toxicity to the inoculum. This modified protocol uses Manometric Respirometry with silica gel carrier to mitigate inhibition.

  • Inoculum Preparation: Collect activated sludge from a municipal WWTP. Wash 3x with mineral medium. Adjust suspended solids to 30 mg/L.

  • Test System: Use closed respirometer bottles (e.g., OxiTop®).

  • Sample Preparation:

    • Test: HPEDA/Quadrol at 100 mg/L.

    • Adsorbent: Add 1.3 g/L Silica Gel (to buffer toxicity).

    • Reference: Sodium Benzoate (check viability).

  • Incubation: Incubate at 22 ± 1°C for 28 days in the dark.

  • Measurement: Record Oxygen Uptake (BOD) daily.

  • Calculation:

    
    [1]
    
    • ThOD (Theoretical Oxygen Demand) must be calculated based on molecular formula.

Protocol B: Nitrosation Potential Assay

Rationale: To verify the "Low Nitrosamine" claim for HPEDA/Quadrol under physiological or environmental conditions.

  • Reaction Matrix: Simulated Gastric Fluid (pH 1.2) and Wastewater Effluent (pH 7.0).

  • Reagents: 10 mM HPEDA/Quadrol + 50 mM Sodium Nitrite (excess nitrosating agent).

  • Incubation: 37°C for 4 hours (Physiological) or 25°C for 24 hours (Environmental).

  • Quenching: Stop reaction with Ammonium Sulfamate.

  • Analysis: LC-MS/MS (Triple Quadrupole) monitoring for specific nitrosated species (e.g., N-nitroso-HPEDA).

  • Benchmark: Run parallel with Diethanolamine (Positive Control).

Decision Framework for Alternatives

When should you choose HPEDA/Quadrol over biodegradable alternatives like Tris?

DecisionMatrix Start Select Buffer/Chelator IsPharma Is Nitrosamine Risk Critical? Start->IsPharma IsBioDeg Is Rapid Biodegradation Required? IsPharma->IsBioDeg No UseQuadrol Select Quadrol (HPEDA-Tetrakis) (Low Nitrosamine, High Stability) IsPharma->UseQuadrol Yes (High Priority) IsBioDeg->UseQuadrol No (Performance Priority) UseTris Select Tromethamine (Tris) (Biodegradable, Safe) IsBioDeg->UseTris Yes UseEDA Select EDA (Only for contained synthesis)

Caption: Decision tree prioritizing Nitrosamine safety vs. Biodegradability in reagent selection.

Conclusion

N-(2-Hydroxypropyl)ethylenediamine (specifically the Tetrakis form, Quadrol) offers a superior safety profile for drug development compared to EDA, primarily due to reduced volatility, lower acute toxicity, and negligible nitrosamine formation.[1] However, this stability comes at an environmental cost: it is not readily biodegradable (OECD 301B < 60%).[1]

Recommendation:

  • For Synthesis: Use HPEDA (Mono) as a transient intermediate where complete conversion is ensured.[1]

  • For Formulation: Use Quadrol (Tetrakis) but implement waste streams that utilize Advanced Oxidation Processes (AOP) or extended aeration, as standard biological treatment may be insufficient for complete mineralization.[1]

References

  • ECHA (European Chemicals Agency). (2024). Registration Dossier: Biodegradation in water: screening tests (OECD 301 Series). Retrieved from [Link][1]

  • OECD. (1992).[4] Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals, Section 3. Retrieved from [Link][1]

  • Ataman Chemicals. (2025).[5] Technical Data: Neurol TE (Quadrol) Nitrosamine Formation Potential. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: Edetol (Quadrol) - Toxicity and Chemical Properties. Retrieved from [Link]

  • Concawe. (2012). Generation of biodegradability data using enhanced tests (OECD 301F). Retrieved from [Link][1]

Sources

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